Azelaic dihydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
nonanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O2/c10-12-8(14)6-4-2-1-3-5-7-9(15)13-11/h1-7,10-11H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLFGLCGZUVIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NN)CCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884029 | |
| Record name | Nonanedioic acid, 1,9-dihydrazide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4080-95-9 | |
| Record name | Azelaic dihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nonanedioic acid, 1,9-dihydrazide | |
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| Record name | Azelaic dihydrazide | |
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| Record name | Nonanedioic acid, 1,9-dihydrazide | |
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| Record name | Nonanedioic acid, 1,9-dihydrazide | |
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| Record name | Azelaohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Azelaic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
Azelaic dihydrazide, a derivative of the naturally occurring dicarboxylic acid, azelaic acid, is a versatile molecule with significant applications in medicinal chemistry, polymer science, and drug delivery systems.[1] Its bifunctional nature, characterized by two hydrazide groups, allows it to act as a stable linker and a precursor for the synthesis of various bioactive compounds and polymers. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, tailored for professionals in research and development.
Synthesis of this compound
The primary methods for synthesizing this compound involve the reaction of either azelaic acid or its dialkyl esters (commonly dimethyl azelate) with hydrazine hydrate. The choice of starting material and reaction conditions can influence the yield, purity, and scalability of the synthesis.
Synthesis from Azelaic Acid (One-Step Batch Process)
A direct approach involves the condensation of azelaic acid with hydrazine hydrate. This method is often carried out at elevated temperatures to drive the reaction to completion.
Experimental Protocol:
A mixture of adipic acid and hydrazine hydrate is refluxed under specific temperature and time conditions. The reaction progress is monitored, and upon completion, the product is isolated through cooling, crystallization, filtration, and washing.[2] While straightforward, this method can result in lower yields compared to the two-step process.[2]
Synthesis from Dimethyl Azelate (Two-Step Batch Process)
This common laboratory-scale method involves the initial conversion of azelaic acid to its dimethyl ester, followed by reaction with hydrazine hydrate. The esterification step enhances the reactivity towards hydrazinolysis.
Experimental Protocol:
-
Esterification: Azelaic acid is reacted with methanol in the presence of a catalyst, such as concentrated sulfuric acid, to form dimethyl azelate.[3]
-
Hydrazinolysis: The purified dimethyl azelate is then refluxed with an excess of hydrazine hydrate in a suitable solvent, typically an alcohol like ethanol.[4][5] The reaction mixture is heated for several hours. Upon cooling, the this compound precipitates out of the solution and can be collected by filtration.[4][6]
Large-Scale Continuous Flow Synthesis
For industrial-scale production, a continuous flow process offers advantages in terms of safety, scalability, and efficiency.
Experimental Protocol:
A continuous flow system is set up with two pumps. Pump 1 delivers a solution of azelaic acid in methanol containing a catalytic amount of sulfuric acid. Pump 2 delivers a solution of hydrazine hydrate in methanol. The two streams are combined in a T-mixer and flow through a heated reactor coil. The product precipitates out of the solution and is collected by filtration. This method has been reported to produce this compound with a high yield and output.[7]
Quantitative Data Summary
| Synthesis Method | Starting Material | Key Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |
| Batch Process | Adipic Acid | Reflux with hydrazine hydrate | < 65 | Not specified | [2] |
| Batch Process | Diethyl Succinate | Reflux with hydrazine hydrate (6 hours, 95-115°C) | 89 | Not specified | [8] |
| Batch Process | Acid Ester | Reflux with excess hydrazine hydrate in ethanol | High | Not specified | [6] |
| Continuous Flow | Azelaic Acid | Methanol, H₂SO₄, 9-hour run | 86 | Not specified | [7] |
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, by-products such as mono-hydrazides and hydrazine salts, and residual solvents.
Recrystallization
Recrystallization is the most common and effective method for purifying solid this compound. The choice of solvent is critical for achieving high purity and yield.
Experimental Protocol:
The crude this compound is dissolved in a minimum amount of a suitable hot solvent. The hot solution is then slowly cooled to allow for the formation of pure crystals, while impurities remain in the mother liquor. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. Water is a commonly used solvent for the recrystallization of dihydrazides.[7] For less water-soluble hydrazides, alcoholic solvents like ethanol or methanol can be effective.[6]
Chromatographic Methods
While less common for bulk purification, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be employed for analytical purposes and for obtaining highly pure samples.
HPLC Analysis of Azelaic Acid (as a reference for potential dihydrazide analysis):
-
Stationary Phase: Kromasil 100-5C18 column (250×4.6 mm; 5 µm particle size)[9][10]
-
Mobile Phase: A mixture of sodium di-hydrogen orthophosphate buffer (pH 3.5; 50 mM) and acetonitrile (75:25 v/v)[9][10] or 0.5% formic acid and acetonitrile (50:50 v/v)[11]
Note: Specific HPLC conditions for this compound are not widely reported in the literature. The conditions for azelaic acid are provided as a starting point for method development. Derivatization may be necessary for enhanced detection of the dihydrazide.[12]
Visualizing the Workflow and Mechanisms
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Crosslinking Mechanism with Epoxy Resins
This compound is widely used as a curing agent for epoxy resins. The primary amine groups of the dihydrazide react with the epoxide groups of the resin in a ring-opening addition reaction, forming a stable crosslinked polymer network.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of RP-HPLC method for Azelaic acid in prepared cubosomal dispersion using Design of Expert approach - IJSAT [ijsat.org]
- 3. Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester | Bentham Science [benthamscience.com]
- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijsat.org [ijsat.org]
- 12. Determination of azelaic acid in pharmaceuticals and cosmetics by RP-HPLC after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azelaic Dihydrazide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelaic dihydrazide is a versatile symmetrical molecule derived from azelaic acid, a naturally occurring nine-carbon dicarboxylic acid. Characterized by two terminal hydrazide functional groups, this compound serves as a crucial building block and crosslinking agent in various chemical and pharmaceutical applications. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in the synthesis of novel polymers, pharmaceuticals, and other high-performance materials. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic workflow and application as a crosslinking agent.
Core Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] It is characterized by its bifunctional nature, imparted by the two reactive hydrazide groups (-CONHNH2) at each end of the C7 aliphatic chain. This structure is key to its utility in polymerization and crosslinking reactions. The compound is generally soluble in polar solvents.[1]
A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | Nonanedihydrazide | [2] |
| CAS Number | 4080-95-9 | [3] |
| Molecular Formula | C₉H₂₀N₄O₂ | [3] |
| Molecular Weight | 216.29 g/mol | [3] |
| Appearance | White to almost white powder or crystalline solid | [1] |
| Melting Point | 183 - 187 °C | N/A |
| Boiling Point | 512.0 ± 33.0 °C (Predicted) | N/A |
| Solubility | Soluble in polar solvents | [1] |
| InChI | InChI=1S/C9H20N4O2/c10-12-8(14)6-4-2-1-3-5-7-9(15)13-11/h1-7,10-11H2,(H,12,14)(H,13,15) | [2] |
| InChIKey | ZWLFGLCGZUVIEA-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C(CCCC(=O)NN)CCCC(=O)NN | [2] |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound from Dimethyl Azelate
This protocol describes the synthesis of this compound via the hydrazinolysis of a diester, specifically dimethyl azelate, using hydrazine hydrate. This is a common and effective method for preparing dihydrazides.[4][5]
Materials:
-
Dimethyl azelate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (or Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl azelate in a minimal amount of ethanol. A typical molar ratio of dimethyl azelate to ethanol can be around 1:5 to 1:10.
-
Addition of Hydrazine Hydrate: While stirring the solution at room temperature, slowly add an excess of hydrazine hydrate. A molar ratio of hydrazine hydrate to dimethyl azelate of 3:1 to 4:1 is recommended to ensure complete reaction.[2]
-
Reaction: Gently heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The reaction time can range from 2 to 30 hours, depending on the scale and desired conversion.[2] The formation of a white precipitate (this compound) should be observed as the reaction progresses.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to maximize precipitation.
-
Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid several times with cold ethanol or methanol to remove unreacted starting materials and soluble byproducts.[2]
-
Drying: Dry the purified white solid under vacuum to obtain the final this compound product.
Purification by Recrystallization
If further purification is required, recrystallization can be performed. Hot water is a suitable solvent for recrystallizing similar dicarboxylic acid derivatives.[6][7]
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of deionized water to the crude this compound. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot water sparingly if needed to achieve full dissolution.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound will begin to crystallize. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of hydrazide compounds. Due to the lack of a strong chromophore in this compound, derivatization is often necessary for UV detection, or an alternative detector like an Evaporative Light Scattering Detector (ELSD) can be used.[8][9]
Instrumentation and Conditions (General Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[9]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile).[9]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent. If derivatization is needed, the derivatizing agent is added and allowed to react before injection.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key logical workflows involving this compound.
Caption: A flowchart illustrating the synthesis of this compound.
Caption: Workflow of this compound in polymer crosslinking.
Applications in Research and Development
This compound's bifunctionality makes it a valuable molecule for researchers and developers in several fields:
-
Polymer Chemistry: It is widely used as a curing agent or hardener for epoxy resins and as a chain extender in polyurethanes.[1] The two hydrazide groups can react with epoxy or isocyanate groups, respectively, to form a stable, crosslinked polymer network. This crosslinking enhances the material's mechanical strength, thermal stability, and chemical resistance, making it suitable for high-performance coatings, adhesives, and composites.[1]
-
Pharmaceutical Synthesis: In medicinal chemistry, this compound serves as a versatile building block for synthesizing more complex bioactive molecules.[1] Its derivatives have been investigated for potential anti-inflammatory and antimicrobial properties, with some research exploring their use as topical agents for skin conditions.[1]
-
Chemical Intermediate: The reactive nature of the hydrazide groups allows this compound to be an important intermediate in various organic syntheses. It can participate in reactions to form heterocyclic compounds and other complex organic structures.[1]
Conclusion
This compound is a multifunctional chemical compound with well-defined physical and chemical properties. Its synthesis from common starting materials like dimethyl azelate is straightforward, and it can be purified to a high degree using standard laboratory techniques. Its primary utility lies in its ability to act as a robust crosslinking agent and a versatile synthetic intermediate, particularly in the fields of polymer science and pharmaceutical development. The information and protocols provided in this guide offer a solid foundation for researchers and scientists looking to explore the potential of this compound in their work.
References
- 1. Wholesale this compound CAS:4080-95-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. JPH07157460A - A novel method for producing dihydrazides using a hydrazine inclusion complex - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis method of adipic acid dihydrazide - Eureka | Patsnap [eureka.patsnap.com]
- 6. US20030032825A1 - Method for purifying azelaic acid - Google Patents [patents.google.com]
- 7. Essential Guide azelaic acid [azelaicacid.cld.bz]
- 8. helixchrom.com [helixchrom.com]
- 9. Bot Verification [rasayanjournal.co.in]
An In-depth Technical Guide to the Molecular Structure and Conformation of Azelaic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelaic dihydrazide, a derivative of the naturally occurring dicarboxylic acid azelaic acid, presents a molecule of interest for various applications, including polymer chemistry and as a potential intermediate in pharmaceutical synthesis.[1] A comprehensive understanding of its three-dimensional structure and conformational flexibility is crucial for elucidating its structure-property relationships and designing novel applications. However, a thorough review of the current scientific literature reveals a significant gap in the experimental and computational characterization of this compound's specific molecular structure and conformation. While general information regarding its basic properties is available, detailed atomic-level structural data from techniques such as X-ray crystallography or in-depth conformational analysis through NMR spectroscopy and computational modeling are not publicly accessible.
This guide, therefore, aims to provide a foundational understanding by summarizing the known properties of this compound and drawing inferences from the well-studied parent molecule, azelaic acid. The subsequent sections will outline the expected structural features, potential conformational landscapes, and the standard experimental and computational methodologies that would be required to fully characterize this molecule.
Molecular Structure of this compound
This compound is characterized by a nine-carbon aliphatic chain capped at both ends by hydrazide functional groups (-CONHNH2).[1] The molecular formula is C9H20N4O2, and it has a molecular weight of approximately 216.29 g/mol .[2][3]
Known Physicochemical Properties
While detailed structural parameters are unavailable, some basic physical and chemical properties have been reported.
| Property | Value | Source |
| Molecular Formula | C9H20N4O2 | [2][3] |
| Molecular Weight | 216.29 g/mol | [2][3] |
| IUPAC Name | Nonanedihydrazide | [4] |
| CAS Number | 4080-95-9 | [2][3] |
| Appearance | White to Almost white powder to crystal | [5] |
| Melting Point | 183 °C | [5] |
Table 1: Physicochemical Properties of this compound.
Inferred Structural Characteristics
Based on the known structure of analogous molecules, the this compound molecule is expected to feature:
-
A flexible aliphatic backbone: The seven-carbon methylene chain allows for significant rotational freedom.
-
Planar hydrazide groups: The amide linkage in the hydrazide groups is expected to be predominantly planar due to resonance.
-
Potential for hydrogen bonding: The presence of N-H and C=O groups allows for both intramolecular and intermolecular hydrogen bonding, which would significantly influence its crystal packing and conformation in solution.
Conformational Analysis of this compound
The conformational landscape of this compound is anticipated to be complex due to the high number of rotatable single bonds in its aliphatic chain. Studies on its parent molecule, azelaic acid, have revealed the presence of multiple low-energy conformers, including both linear (all-trans) and folded structures. This suggests that this compound would likely exhibit similar conformational isomerism.
The conformation of the molecule will be governed by a delicate balance of forces, including:
-
Torsional strain around the C-C and C-N bonds.
-
Van der Waals interactions between non-bonded atoms.
-
Intramolecular hydrogen bonding between the hydrazide groups.
-
Solvent effects , which can stabilize or destabilize certain conformers.
To fully understand the conformational preferences, a combination of computational modeling and experimental validation would be necessary.
Recommended Experimental and Computational Protocols
To address the current knowledge gap, the following experimental and computational workflows are proposed for the comprehensive characterization of this compound's molecular structure and conformation.
Experimental Characterization
3.1.1. Synthesis and Purification
A detailed protocol for the synthesis of this compound would be the first step. A potential synthetic route is the reaction of azelaic acid with hydrazine hydrate. The resulting product would require purification, for example, by recrystallization, to obtain a sample of high purity suitable for analytical characterization.
3.1.2. Single-Crystal X-ray Diffraction
This technique would provide the most definitive information about the solid-state molecular structure.
-
Protocol:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Mount a suitable crystal on a goniometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Process the diffraction data to obtain the unit cell parameters and integrated reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy in solution would provide valuable information about the molecule's connectivity and conformational dynamics.
-
Protocol:
-
Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to aid in the assignment of all proton and carbon signals.
-
Variable-temperature NMR studies could be conducted to investigate conformational changes and potential energy barriers between different conformers.
-
Computational Modeling
Computational chemistry can provide valuable insights into the conformational preferences and energetic landscape of the molecule.
3.2.1. Conformational Search
-
Methodology:
-
Build an initial 3D model of this compound.
-
Perform a systematic or stochastic conformational search using molecular mechanics force fields (e.g., MMFF94 or AMBER) to identify a wide range of possible low-energy conformers.
-
3.2.2. Quantum Mechanical Calculations
-
Methodology:
-
Take the low-energy conformers identified from the conformational search and perform geometry optimizations using density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).
-
Calculate the relative energies of the optimized conformers to determine the most stable structures.
-
Perform frequency calculations to confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic data.
-
The effect of solvent can be included using implicit solvent models (e.g., PCM or SMD).
-
Visualization of Proposed Workflows
To illustrate the logical flow of the proposed characterization, the following diagrams are provided.
Conclusion
While this compound holds promise in various chemical and pharmaceutical applications, a detailed understanding of its molecular structure and conformation is currently lacking in the public domain. This technical guide has summarized the known properties and outlined a clear and comprehensive research plan, combining experimental techniques and computational modeling, to fully elucidate these critical molecular features. The successful execution of these proposed workflows would provide invaluable data for the rational design of new materials and therapeutics based on the this compound scaffold.
References
Solubility Profile of Azelaic Dihydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of azelaic dihydrazide, a key intermediate in pharmaceutical and polymer synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a qualitative assessment of solubility in various solvents, detailed experimental protocols for determining solubility, and, for comparative purposes, quantitative data on its parent compound, azelaic acid. This guide is intended to equip researchers with the necessary information and methodologies to effectively utilize this compound in their work.
Introduction
This compound (nonanedihydrazide) is a derivative of azelaic acid, featuring two hydrazide functional groups.[1] This bifunctionality makes it a valuable building block in the synthesis of various polymers and as a cross-linking agent.[1] Its applications are found in diverse fields, from the development of high-performance polymers to its potential use as an intermediate in the synthesis of pharmacologically active molecules. A critical parameter for the effective use of this compound in these applications is its solubility in different solvent systems. This guide addresses this crucial aspect.
Physicochemical Properties of this compound
-
Molecular Weight: 216.29 g/mol [2]
-
Appearance: White to almost white powder or crystals.
Solubility of this compound
Qualitative Solubility Summary
| Solvent Class | General Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Expected to be Soluble | The hydrazide groups can act as both hydrogen bond donors and acceptors, facilitating interaction with protic solvents. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Expected to be Soluble | The high polarity of these solvents can effectively solvate the polar dihydrazide molecule. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Expected to be Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and solvent limits miscibility, following the "like dissolves like" principle.[7] |
Comparative Solubility Data: Azelaic Acid
For reference, the following table summarizes the quantitative solubility of the parent compound, azelaic acid. It is crucial to note that these values are for azelaic acid and not this compound. The presence of the hydrazide groups in place of carboxylic acid groups will alter the solubility profile.
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 1 | 1.0 | [8] |
| Water | 20 | 2.4 | [8] |
| Water | 50 | 8.2 | [8] |
| Water | 20 | 2.1 | [9][10] |
| Ethanol | 25 | 198.28 | [8] |
| Methanol | 25 | 247.83 | [8] |
| Isopropanol | 25 | 104.32 | [8] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~10 mg/mL | [11] |
| N,N-Dimethylformamide (DMF) | Not Specified | ~10 mg/mL | [11] |
Experimental Protocols for Solubility Determination
Given the absence of published quantitative data, researchers will likely need to determine the solubility of this compound experimentally. The following are detailed, generalized protocols for determining the solubility of a solid compound in aqueous and organic solvents.
Determination of Solubility in Water (Based on OECD Guideline 105)
This protocol is adapted from the OECD Guideline 105 for the Testing of Chemicals, specifically the Flask Method, which is suitable for substances with solubilities above 10⁻² g/L.[12]
Objective: To determine the saturation mass concentration of this compound in water at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Distilled or deionized water
-
Thermostatically controlled shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated titration method)
-
Volumetric flasks and pipettes
Procedure:
-
Preliminary Test: a. Add a small, weighed amount of this compound to a known volume of water in a flask at the desired test temperature (e.g., 20°C). b. Shake vigorously for 10 minutes and observe visually. c. If the substance dissolves completely, incrementally add more until a slight excess of solid remains. This helps to estimate the amount of substance needed for the main test and the approximate time to reach saturation.
-
Main Test: a. Prepare at least three flasks, each containing a known volume of water. b. Add an amount of this compound to each flask that is in excess of its estimated solubility (determined from the preliminary test). c. Tightly stopper the flasks and place them in the thermostatically controlled shaker or on the magnetic stirrer at the desired temperature (e.g., 20 ± 0.5°C). d. Agitate the flasks for a sufficient time to reach equilibrium. The OECD guideline suggests starting with 24 hours. For subsequent time points (e.g., 48 hours), the concentration should not differ by more than 5% from the previous measurement, indicating that equilibrium has been reached. e. After reaching equilibrium, allow the flasks to stand at the test temperature for at least 24 hours to allow for the settling of undissolved material.
-
Sample Analysis: a. Carefully take a sample from the clear supernatant of each flask. b. To separate any remaining undissolved solid, centrifuge the samples at a high speed. c. Filter the supernatant through a membrane filter (e.g., 0.45 µm). Discard the first portion of the filtrate to avoid adsorption errors. d. Accurately dilute the filtrate with a suitable solvent if necessary. e. Analyze the concentration of this compound in the filtrate using a pre-validated analytical method.
-
Data Reporting: a. The solubility is reported as the average of the concentrations from the replicate flasks in g/L or mg/mL at the specified temperature.
Determination of Solubility in Organic Solvents
This is a general method for determining the solubility of a solid in an organic solvent.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (analytical grade)
-
Solvent of interest (e.g., ethanol, DMSO, DMF)
-
Vials or test tubes with secure caps
-
Vortex mixer or shaker
-
Analytical balance
-
Micro-pipettes
-
Filtration or centrifugation equipment
-
Analytical instrumentation for quantification
Procedure:
-
Add a precisely weighed amount of this compound (e.g., 10 mg) to a vial.
-
Incrementally add a known volume of the organic solvent to the vial.
-
After each addition, cap the vial and vortex or shake vigorously for a set period (e.g., 1-2 minutes).
-
Visually inspect for complete dissolution.
-
Continue adding solvent in small, known increments until the solid is completely dissolved.
-
The solubility can then be calculated based on the total volume of solvent required to dissolve the initial mass of the compound.
-
For more precise measurements, a saturated solution can be prepared by adding an excess of the solid to the solvent, followed by equilibration and analysis of the supernatant, similar to the method described for water solubility.
Visualizations
Logical Relationship: Principle of Solubility
Caption: Logical diagram illustrating the "like dissolves like" principle for this compound solubility.
Experimental Workflow: Solubility Determination
Caption: A generalized experimental workflow for determining the solubility of a solid compound.
Conclusion
While quantitative solubility data for this compound remains to be published, its chemical structure strongly suggests solubility in polar solvents. For researchers and drug development professionals, the provided experimental protocols offer a robust framework for determining the precise solubility in specific solvent systems relevant to their applications. The comparative data for azelaic acid serves as a useful, albeit approximate, reference point. The methodologies and principles outlined in this guide will facilitate the effective and efficient use of this compound in various scientific endeavors.
References
- 1. Wholesale this compound CAS:4080-95-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C9H20N4O2 | CID 77699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound | 4080-95-9 [amp.chemicalbook.com]
- 6. This compound CAS#: 4080-95-9 [amp.chemicalbook.com]
- 7. Khan Academy [khanacademy.org]
- 8. scent.vn [scent.vn]
- 9. Essential Guide azelaic acid [azelaicacid.cld.bz]
- 10. AZELAIC ACID - The active material for pharma application - Azelaic [azelaic.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. oecd.org [oecd.org]
Spectroscopic Characterization of Azelaic Dihydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of azelaic dihydrazide, a molecule of interest in pharmaceutical and materials science.[1][2] The focus is on two primary analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and a generalized workflow for the characterization process.
Introduction to this compound
This compound (nonanedihydrazide) is a derivative of azelaic acid, featuring two hydrazide functional groups at the termini of a nine-carbon aliphatic chain.[2] Its chemical structure lends itself to applications as a building block in the synthesis of bioactive compounds and as a cross-linking or curing agent in polymer chemistry.[1][2] Accurate spectroscopic characterization is crucial for verifying its identity, purity, and for understanding its chemical behavior in various applications.
Molecular Structure:
Key Properties:
Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected characteristic absorption bands for this compound are presented in Table 1.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3350-3250 | N-H Stretch | Amine (-NH₂) | Strong, Broad |
| 3200-3000 | N-H Stretch | Amide (-NH-) | Strong, Broad |
| 2925-2855 | C-H Stretch | Alkane (-CH₂-) | Strong |
| ~1640 | C=O Stretch (Amide I) | Amide (-C=O) | Strong |
| ~1550 | N-H Bend (Amide II) | Amide (-NH-) | Moderate |
| 1470-1450 | C-H Bend | Alkane (-CH₂-) | Moderate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound are summarized below.
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.2 | Singlet (broad) | 2H | -C(=O)NH- |
| ~4.0-4.5 | Singlet (broad) | 4H | -NH₂ |
| ~2.1-2.3 | Triplet | 4H | -CH₂-C(=O)- |
| ~1.5-1.7 | Multiplet | 4H | -CH₂-CH₂-C(=O)- |
| ~1.2-1.4 | Multiplet | 6H | -(CH₂)₃- (central) |
Due to the molecule's symmetry, the ¹³C NMR spectrum is also simplified, showing a reduced number of signals corresponding to the chemically distinct carbon atoms. The predicted chemical shifts are presented in Table 3.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~175 | -C=O |
| ~34 | -CH₂-C(=O)- |
| ~29 | -(CH₂)₅- (central carbons) |
| ~25 | -CH₂-CH₂-C(=O)- |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
FTIR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method): a. Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum. b. Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. c. Grind the sample and KBr together in the agate mortar and pestle until a fine, homogeneous powder is obtained. d. Transfer a portion of the powder into the pellet-forming die. e. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: a. Turn on the FTIR spectrometer and allow it to warm up for the recommended time. b. Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[5][6] c. Place the KBr pellet containing the sample in the sample holder of the spectrometer. d. Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. e. Process the spectrum by subtracting the background and converting the data to absorbance or transmittance mode.
-
Data Analysis: a. Identify the characteristic absorption bands and compare them to the expected values for hydrazides and alkanes.[7]
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its carbon-hydrogen framework.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. This compound is soluble in polar solvents.[2] c. Transfer the solution to a clean, dry NMR tube.
-
Spectrum Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio. d. Acquire the broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.[8]
-
Data Processing and Analysis: a. Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. b. Phase the spectra and perform baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak as an internal reference. d. For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance. e. Analyze the chemical shifts and coupling patterns (for ¹H) to assign the signals to the respective protons and carbons in the this compound molecule.
Experimental and Logical Workflow
The general workflow for the spectroscopic characterization of a compound like this compound involves a logical progression from sample preparation to data interpretation and structure confirmation. This process is visualized in the following diagram.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The spectroscopic characterization of this compound through FTIR and NMR techniques provides a comprehensive understanding of its molecular structure. By following the detailed protocols outlined in this guide, researchers can reliably verify the identity and purity of their samples. The predicted spectral data serves as a valuable reference for interpreting experimental results, ensuring the quality and consistency of this important chemical compound for its various applications in research and development.
References
- 1. This compound | 4080-95-9 [amp.chemicalbook.com]
- 2. Wholesale this compound CAS:4080-95-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 3. This compound | C9H20N4O2 | CID 77699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
Azelaic Dihydrazide: A Versatile C9 Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Azelaic dihydrazide, a derivative of the naturally occurring C9 dicarboxylic acid, azelaic acid, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique symmetrical structure, featuring two terminal hydrazide functionalities, offers a wide range of chemical reactivity, making it a crucial component in the development of novel polymers, heterocyclic compounds, and potential therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in polymer chemistry and medicinal chemistry.
Chemical Properties and Spectroscopic Data
This compound is a white crystalline solid that is soluble in polar solvents.[1] Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H20N4O2 | [2][3] |
| Molecular Weight | 216.29 g/mol | [2][3] |
| CAS Number | 4080-95-9 | [2][4] |
| Melting Point | 183 °C | [5] |
| Appearance | White to Almost white powder to crystal | [5] |
Spectroscopic Data:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by the presence of N-H stretching vibrations of the primary amine groups in the hydrazide functionality, typically observed in the region of 3300-3400 cm⁻¹. The C=O stretching of the amide group is prominent around 1640-1680 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show signals for the methylene protons of the azelaic acid backbone and the protons of the -NH and -NH₂ groups of the hydrazide moieties.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the hydrazide groups and the methylene carbons of the aliphatic chain.
-
-
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.[2]
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of a diester of azelaic acid, such as diethyl azelate, with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound from Diethyl Azelate
Materials:
-
Diethyl azelate
-
Hydrazine hydrate (80% solution)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve diethyl azelate in ethanol.
-
Add hydrazine hydrate to the solution. The molar ratio of diethyl azelate to hydrazine hydrate is typically 1:2.
-
Heat the reaction mixture to reflux and maintain the reflux for a period of 0.5 to 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will precipitate out of the solution as a white solid.
-
Collect the solid by filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain pure this compound.
This method generally provides a high yield of the desired product.[6]
Caption: Synthesis of this compound.
Applications in Polymer Chemistry
This compound serves as a crucial building block in polymer chemistry, primarily as a cross-linking agent and a monomer for the synthesis of polyamides and polyhydrazides.
Cross-linking Agent for Resins
This compound is widely used as a curing agent for epoxy resins and as a cross-linker for acrylic emulsions.[7][8]
Keto-Hydrazide Cross-linking: A notable application is in ambient temperature curing of acrylic emulsions containing diacetone acrylamide (DAAM). The ketone groups on the polymer chains react with the hydrazide groups of this compound to form stable hydrazone linkages, leading to a cross-linked network. This process is particularly advantageous as it occurs at room temperature as the coating dries and the pH decreases.
Caption: Keto-Hydrazide Cross-linking Mechanism.
Curing Agent for Epoxy Resins: In epoxy resin systems, the amine groups of this compound react with the epoxide rings, leading to a highly cross-linked and durable polymer network.[9] This curing process is typically initiated by heat.
Synthesis of Polyamides and Polyhydrazides
This compound can be used as a monomer in polycondensation reactions to synthesize polyamides and polyhydrazides. These polymers often exhibit desirable properties such as high thermal stability and good mechanical strength.
Materials:
-
This compound
-
Aromatic or aliphatic diacyl chloride (e.g., terephthaloyl chloride)
-
Aprotic polar solvent (e.g., N,N-dimethylformamide - DMF)
-
Base (e.g., pyridine or triethylamine)
Procedure:
-
Dissolve this compound in the aprotic polar solvent in a reaction flask under an inert atmosphere (e.g., nitrogen).
-
Add the base to the solution to act as an acid scavenger.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the diacyl chloride in the same solvent to the cooled solution of this compound with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
The resulting polyamide will precipitate from the solution.
-
Collect the polymer by filtration, wash it thoroughly with water and then with a suitable organic solvent (e.g., ethanol) to remove any unreacted monomers and byproducts.
-
Dry the polyamide product under vacuum.
The properties of the resulting polyamide can be tailored by varying the diacyl chloride used.[10][11]
Applications in Heterocyclic Synthesis
The two hydrazide groups of this compound make it an excellent precursor for the synthesis of various heterocyclic compounds, particularly those containing two nitrogen atoms, such as 1,3,4-oxadiazoles and pyrazoles. These heterocyclic motifs are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis of 1,3,4-Oxadiazoles
Bis-1,3,4-oxadiazoles can be synthesized from this compound through cyclization reactions. A common method involves the reaction of the dihydrazide with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride.
Materials:
-
This compound
-
An aromatic or aliphatic carboxylic acid (2 equivalents)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a reaction flask, mix this compound with an excess of the carboxylic acid.
-
Slowly add phosphorus oxychloride to the mixture with cooling.
-
After the addition, heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The solid product that precipitates is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure bis-1,3,4-oxadiazole.[12][13]
Caption: Synthesis of Bis-1,3,4-Oxadiazoles.
Synthesis of Pyrazoles
This compound can react with 1,3-dicarbonyl compounds (β-diketones) to form bis-pyrazole derivatives. The reaction typically proceeds via a condensation reaction followed by cyclization.[14][15]
Materials:
-
This compound
-
A β-diketone (e.g., acetylacetone) (2 equivalents)
-
Glacial acetic acid (as solvent and catalyst)
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask.
-
Add the β-diketone to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.[16]
Applications in Drug Development
Derivatives of this compound are being explored for their potential in drug development. The hydrazide functional groups can be used to link the azelaic acid backbone to other pharmacologically active moieties, potentially leading to new drug candidates with improved properties.[7] For instance, derivatives of azelaic acid have been investigated for the treatment of skin conditions like acne and for their potential as tyrosinase inhibitors for hyperpigmentation disorders.[17][18] While direct involvement in signaling pathways is not established, its role as a scaffold in creating new chemical entities for drug discovery is an active area of research.
Conclusion
This compound is a highly valuable and versatile C9 building block with significant applications in both materials science and medicinal chemistry. Its readily accessible synthesis and the reactivity of its dual hydrazide functionalities allow for the creation of a diverse range of polymers and heterocyclic compounds. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development utilizing this important synthetic intermediate. As the demand for advanced materials and novel therapeutic agents continues to grow, the utility of this compound in organic synthesis is expected to expand even further.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C9H20N4O2 | CID 77699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 4080-95-9 [amp.chemicalbook.com]
- 5. This compound | 4080-95-9 [chemicalbook.com]
- 6. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 7. Wholesale this compound CAS:4080-95-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 8. ac-catalysts.com [ac-catalysts.com]
- 9. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. jptcp.com [jptcp.com]
Unveiling the Therapeutic Potential of Azelaic Dihydrazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelaic acid, a naturally occurring dicarboxylic acid, has well-documented anti-inflammatory, antimicrobial, and anticancer properties. Its derivative, azelaic dihydrazide, presents a versatile scaffold for the synthesis of novel compounds with potentially enhanced biological activities. This technical guide explores the prospective therapeutic applications of this compound derivatives, focusing on their anticancer and antimicrobial potential. While direct research on the biological activities of this compound derivatives is limited, this paper extrapolates from the known functions of azelaic acid and other structurally related hydrazone compounds to provide a comprehensive overview. This guide details synthetic methodologies, proposed mechanisms of action, and standardized experimental protocols for the evaluation of these promising compounds.
Introduction
Azelaic acid is a C9 dicarboxylic acid with established efficacy in treating various dermatological conditions.[1] Its dihydrazide derivative, formed by the reaction of azelaic acid with hydrazine, offers two reactive hydrazide functional groups. These groups serve as key building blocks for the synthesis of a diverse range of derivatives, particularly hydrazones, which are known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[2][3] This guide will delve into the synthesis of this compound and its subsequent derivatization, and put forth the expected biological activities based on the current understanding of related compounds.
Synthesis of this compound and Its Derivatives
The foundational step in exploring the biological potential of these compounds is the efficient synthesis of this compound.
Synthesis of this compound
A scalable synthesis of this compound can be achieved through a continuous flow process, offering high yield and purity.[4]
Experimental Protocol:
-
Materials: Azelaic acid, hydrazine hydrate, suitable solvent (e.g., ethanol).
-
Apparatus: Continuous flow reactor system.
-
Procedure: A solution of azelaic acid in the chosen solvent is continuously mixed with hydrazine hydrate in the flow reactor at an optimized temperature and residence time. The product stream is then subjected to a purification process, such as crystallization, to isolate pure this compound. A large-scale synthesis has been reported to produce this compound with an 86% overall yield.[4]
Synthesis of this compound Derivatives (Hydrazones)
The dihydrazide serves as a versatile precursor for the synthesis of various derivatives, primarily through condensation reactions with aldehydes and ketones to form hydrazones.[5]
Experimental Protocol:
-
Materials: this compound, various aromatic or heterocyclic aldehydes/ketones, solvent (e.g., ethanol), acid catalyst (e.g., glacial acetic acid).
-
Procedure: A mixture of this compound and a stoichiometric amount of the desired aldehyde or ketone is refluxed in a suitable solvent in the presence of a catalytic amount of acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate (the hydrazone derivative) is collected by filtration, washed, and purified by recrystallization.
Potential Biological Activities
Based on the known activities of azelaic acid and other hydrazone derivatives, this compound derivatives are hypothesized to exhibit significant anticancer and antimicrobial properties.
Anticancer Activity
Hydrazone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6] The proposed mechanism often involves the induction of apoptosis and inhibition of key cellular processes in cancer cells.
Hypothesized Signaling Pathway for Anticancer Activity:
Quantitative Data for Related Hydrazone Derivatives (for comparative purposes):
| Compound Family | Cancer Cell Line | IC50 (µM) | Reference |
| Dehydroabietic acid-based acylhydrazones | HeLa | 2.21 | |
| Salicylaldehyde benzoylhydrazones | HL-60 | < 1 | [6] |
| Dihydroxybenzoic acid hydrazones | LN-229 | 0.77 | |
| Thiazole-appended hydrazones | HCT-116 | 0.23 - 0.5 | [7] |
Antimicrobial Activity
The hydrazone moiety is a well-established pharmacophore in antimicrobial drug discovery.[8][9][10] this compound derivatives are expected to inhibit the growth of a range of bacteria and fungi.
Hypothesized Experimental Workflow for Antimicrobial Screening:
Quantitative Data for Related Hydrazone Derivatives (for comparative purposes):
| Compound Family | Microorganism | MIC (µg/mL) | Reference |
| Thiazole-based hydrazones | B. subtilis | 2.5 (mg/mL) | [8] |
| Thiazole-based hydrazones | E. coli | 2.5 (mg/mL) | [8] |
| Hydrazinecarbothioamides | S. aureus | < 0.78 (µM) | [9] |
| Hydrazinecarbothioamides | P. aeruginosa | < 0.78 (µM) | [9] |
Detailed Experimental Protocols for Biological Assays
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][12][13]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the synthesized this compound derivatives in a suitable broth medium in a 96-well microtiter plate.[13]
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Conclusion and Future Directions
This compound derivatives represent a promising, yet largely unexplored, class of compounds with significant potential for therapeutic applications. Based on the well-established biological activities of azelaic acid and a vast body of research on other hydrazone derivatives, it is reasonable to hypothesize that these novel molecules will exhibit potent anticancer and antimicrobial properties. The synthetic routes are straightforward, and established protocols for biological evaluation are readily available.
Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to identify lead compounds. Subsequent studies should then aim to elucidate their specific mechanisms of action, including the identification of molecular targets and signaling pathways. In vivo studies will also be crucial to assess the efficacy and safety of these compounds in preclinical models. The exploration of this compound derivatives holds the promise of discovering new and effective therapeutic agents to address the ongoing challenges in cancer and infectious diseases.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Wholesale this compound CAS:4080-95-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets: an in silico and in vitro approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]
- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
The Genesis of a Versatile Molecule: An In-depth Technical Guide to the Discovery and Synthesis of Azelaic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of azelaic dihydrazide synthesis. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and material science, offering detailed experimental protocols, quantitative data, and a historical perspective on the evolution of its synthesis.
Executive Summary
This compound, a derivative of the naturally occurring azelaic acid, is a molecule of significant interest in pharmaceuticals and polymer chemistry. Its utility as a stable intermediate for the synthesis of various bioactive compounds and as a cross-linking agent in polymer formulations has driven the development of diverse synthetic methodologies. This whitepaper traces the historical origins of dihydrazide synthesis, rooted in the pioneering work of Theodor Curtius, and details the evolution of synthetic routes to this compound, from early two-step batch processes to modern, efficient continuous flow methods. Detailed experimental protocols for key synthesis methods are provided, along with a comparative analysis of their quantitative data, to serve as a practical guide for laboratory and industrial applications.
Historical Perspective: From Curtius's Foundational Work to Modern Applications
The story of this compound synthesis is intrinsically linked to the broader history of hydrazide chemistry, which was pioneered by the German chemist Theodor Curtius in the late 19th century. In the 1890s, Curtius published his seminal work on the reactions of organic acids with hydrazine, leading to the formation of hydrazides and acyl azides.[1][2][3] His groundbreaking research, including the discovery of hydrazine itself and the development of the Curtius rearrangement, laid the fundamental chemical principles upon which the synthesis of all dihydrazides, including this compound, is based.[1][2][4]
Synthetic Methodologies and Experimental Protocols
The synthesis of this compound primarily proceeds from its parent dicarboxylic acid, azelaic acid, or its ester derivatives. The core transformation involves the reaction of the carbonyl groups with hydrazine hydrate. Over the years, several methods have been developed, each with its own advantages in terms of yield, purity, and scalability.
Two-Step Synthesis via Esterification of Azelaic Acid
A traditional and widely practiced method involves a two-step process: the esterification of azelaic acid followed by the hydrazinolysis of the resulting diester. This approach is often favored for achieving high purity of the final product.
Step 1: Esterification of Azelaic Acid to Diethyl Azelate
This step converts the carboxylic acid groups into esters, which are generally more reactive towards nucleophilic attack by hydrazine in the subsequent step.
Experimental Protocol: A mixture of azelaic acid (1 mole) and anhydrous ethanol (10 moles) is placed in a round-bottom flask equipped with a reflux condenser. A catalytic amount of concentrated sulfuric acid (0.1 mole) is carefully added. The mixture is heated to reflux and maintained at this temperature for 4-6 hours. After cooling, the excess ethanol is removed under reduced pressure. The remaining oily residue is dissolved in diethyl ether and washed sequentially with a saturated sodium bicarbonate solution and water until the washings are neutral. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield diethyl azelate as a clear, slightly yellow oil.
Step 2: Hydrazinolysis of Diethyl Azelate to this compound
The purified diester is then reacted with hydrazine hydrate to form the dihydrazide.
Experimental Protocol: To a solution of diethyl azelate (1 mole) in ethanol, hydrazine hydrate (2.2 moles) is added dropwise with stirring. The reaction mixture is then refluxed for 3-5 hours. Upon cooling, a white crystalline solid precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Direct Synthesis from Azelaic Acid
A more direct, one-pot approach involves the reaction of azelaic acid with hydrazine hydrate, often in the presence of a catalyst or under conditions that drive the reaction to completion.
Experimental Protocol: In a reaction vessel, azelaic acid (1 mole) is mixed with an excess of hydrazine hydrate (3-5 moles). The mixture is heated, typically to a temperature above 100°C, and maintained for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography. After the reaction is complete, the excess hydrazine hydrate and water are removed under reduced pressure. The resulting solid is then triturated with a suitable solvent, such as ethanol, to remove impurities, filtered, and dried to afford this compound.
Continuous Flow Synthesis
A modern and highly efficient method for the synthesis of this compound utilizes continuous flow chemistry. This technique offers advantages in terms of safety, scalability, and reaction control.
Experimental Protocol (Based on Halloran et al.): Two separate solutions are prepared. Pump 1 delivers a solution of azelaic acid (e.g., 1.3 M in methanol) containing a catalytic amount of sulfuric acid (e.g., 0.2 equivalents). Pump 2 delivers a solution of hydrazine hydrate (e.g., 8.3 M in methanol). The two streams are pumped at controlled flow rates into a heated reactor coil. The reaction mixture then flows through the coil for a specific residence time (e.g., 13-25 minutes). The output from the reactor is collected, and the precipitated this compound is isolated by filtration, washed with methanol, and dried. This method has been demonstrated to produce a high yield of this compound on a large scale.
Quantitative Data Summary
The following table summarizes the quantitative data from the different synthetic methods described.
| Synthesis Method | Starting Material | Key Reagents | Reaction Time | Temperature | Yield | Throughput | Reference |
| Two-Step Synthesis | Azelaic Acid | Ethanol, H₂SO₄, Hydrazine Hydrate | 8-11 hours | Reflux | High (not specified) | Batch | General Method |
| Direct Synthesis | Azelaic Acid | Hydrazine Hydrate | Several hours | >100°C | Moderate to High | Batch | General Method |
| Continuous Flow | Azelaic Acid | Methanol, H₂SO₄, Hydrazine Hydrate | 9 hours (for 200g) | Not specified | 86% | 22 g/h | Halloran et al. |
Logical Workflow and Diagrams
The synthesis of this compound can be visualized as a series of chemical transformations. The following diagrams, generated using the DOT language, illustrate the primary synthetic pathways.
Caption: Primary synthetic pathways to this compound.
Caption: Experimental workflow for continuous flow synthesis.
Conclusion
The synthesis of this compound has evolved from the foundational principles of hydrazide chemistry established in the late 19th century to highly efficient and scalable methods in the 21st century. The choice of synthetic route depends on the desired scale, purity requirements, and available equipment. Traditional two-step synthesis offers high purity for laboratory-scale preparations, while direct synthesis provides a more streamlined approach. The advent of continuous flow technology represents a significant advancement, enabling safe, high-yield, and large-scale production suitable for industrial applications. This guide provides the necessary historical context and practical experimental details to aid researchers and professionals in the synthesis and application of this versatile molecule.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Theodor Curtius - Wikipedia [en.wikipedia.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Wholesale this compound CAS:4080-95-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
Methodological & Application
Application Notes and Protocols for Using Azelaic Dihydrazide as a Cross-linking Agent for Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing. The choice of cross-linking agent is critical in determining the final properties of the hydrogel, such as its mechanical strength, degradation rate, and drug release kinetics.
Azelaic dihydrazide, a dicarboxylic acid dihydrazide, is a promising cross-linking agent for forming stable, biocompatible hydrogels. Its two hydrazide functional groups can react with aldehyde or ketone groups on modified polymers to form stable hydrazone bonds. This application note provides an overview of the use of this compound as a hydrogel cross-linker, including detailed experimental protocols for hydrogel synthesis and characterization, and summarizes key quantitative data from analogous systems to guide researchers in their experimental design.
Principle of Cross-linking
The primary cross-linking mechanism involves the formation of a covalent hydrazone bond between the hydrazide groups of this compound and aldehyde groups on a modified polymer backbone. This reaction is a type of Schiff base formation and is known for its high efficiency, biocompatibility, and mild reaction conditions.[1][2] To introduce aldehyde functionalities, polysaccharides such as hyaluronic acid, chitosan, or alginate can be oxidized using an oxidizing agent like sodium periodate. The resulting aldehyde groups can then readily react with the hydrazide groups of this compound to form a stable, cross-linked hydrogel network.
Diagram of the Cross-linking Mechanism
Caption: Chemical cross-linking of an aldehyde-modified polysaccharide with this compound to form a hydrogel network via hydrazone bonds.
Experimental Protocols
The following protocols are adapted from established procedures for similar dihydrazide cross-linkers, such as adipic dihydrazide, and provide a comprehensive guide for synthesizing and characterizing hydrogels using this compound.
Protocol 1: Oxidation of Hyaluronic Acid (HA)
This protocol describes the introduction of aldehyde groups onto the hyaluronic acid backbone.
Materials:
-
Hyaluronic acid (HA) sodium salt
-
Sodium periodate (NaIO4)
-
Ethylene glycol
-
Deionized water
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Prepare a 1% (w/v) solution of HA in deionized water by stirring overnight at room temperature until fully dissolved.
-
Add a calculated amount of sodium periodate to the HA solution. The molar ratio of NaIO4 to HA repeating units can be varied to control the degree of oxidation. A common starting point is a 1:0.5 molar ratio of HA repeating units to NaIO4.
-
Stir the reaction mixture in the dark at room temperature for 24 hours.
-
Quench the reaction by adding ethylene glycol (1 mL for every 100 mL of reaction solution) and stir for 1 hour.
-
Purify the oxidized HA (oHA) by dialysis against deionized water for 3-5 days, changing the water twice daily.
-
Lyophilize the purified oHA to obtain a white, fluffy solid.
-
The degree of oxidation can be quantified using techniques like 1H NMR spectroscopy or a trinitrobenzene sulfonic acid (TNBSA) assay to determine the percentage of aldehyde groups.
Protocol 2: Hydrogel Formation with this compound
This protocol details the cross-linking of oxidized hyaluronic acid with this compound to form a hydrogel.
Materials:
-
Lyophilized oxidized hyaluronic acid (oHA)
-
This compound
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of oHA (e.g., 2% w/v) in PBS.
-
Prepare a stock solution of this compound (e.g., 1% w/v) in PBS. The concentration can be adjusted to achieve the desired cross-linking density.
-
To form the hydrogel, mix the oHA solution and the this compound solution at a desired volume ratio (e.g., 4:1 oHA to this compound).
-
Gently vortex or pipette the mixture to ensure homogeneity.
-
Allow the mixture to stand at room temperature or 37°C. Gelation time will vary depending on the concentrations of the components and the degree of oxidation of the HA. Gelation can be monitored by inverting the vial and observing the flow.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis and characterization of hydrogels cross-linked with this compound.
Characterization Protocols
Protocol 3: Swelling Behavior
Procedure:
-
Prepare hydrogel discs of a known initial weight (Wi).
-
Immerse the discs in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wi) / Wi.
Protocol 4: Rheological Analysis
Procedure:
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').
-
Place the hydrogel sample between the plates.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the viscoelastic properties of the hydrogel. A G' value significantly higher than G'' indicates a stable gel network.
Protocol 5: In Vitro Drug Release
Procedure:
-
Load the hydrogel with a model drug by incorporating the drug into the polymer or cross-linker solution before gelation.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.
-
At specific time points, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative drug release over time.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using analogous dihydrazide cross-linkers (e.g., adipic dihydrazide) with various polymers. This data can serve as a benchmark for researchers designing experiments with this compound.
Table 1: Physicochemical Properties of Dihydrazide Cross-linked Hydrogels
| Polymer System | Cross-linker Concentration | Gelation Time (min) | Swelling Ratio (g/g) | Compressive Modulus (kPa) | Reference |
| Oxidized HA / ADH | 1-3% (w/v) | 5 - 30 | 10 - 50 | 0.5 - 5 | [3][4] |
| Gelatin / ADH | 0.5 - 2% (w/v) | 10 - 60 | 15 - 40 | 1 - 10 | [2] |
| Oxidized Alginate / ADH | 1 - 5% (w/v) | 2 - 15 | 20 - 60 | 0.2 - 3 | [5] |
ADH: Adipic Dihydrazide; HA: Hyaluronic Acid. Data is representative and will vary based on specific experimental conditions.
Table 2: Drug Release Characteristics from Dihydrazide Cross-linked Hydrogels
| Polymer System | Model Drug | Loading Efficiency (%) | Release Duration (days) | Release Kinetics | Reference |
| Chitosan / Azelaic Acid* | Acetylsalicylic Acid | ~60-80 | > 1 | Diffusion-controlled | [6][7] |
| Oxidized HA / ADH | Doxorubicin | > 90 | 7 - 14 | Diffusion & Degradation | [3] |
| Gelatin / ADH | Bovine Serum Albumin | ~70-85 | 5 - 10 | Diffusion-controlled | [2] |
*Note: This study used azelaic acid, not this compound, for cross-linking, resulting in amide bond formation.
Signaling Pathway and Logical Relationship Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Functionalized Gelatin/Polysaccharide Hydrogels for Encapsulation of Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A drug-loaded nano chitosan/hyaluronic acid hydrogel system as a cartilage tissue engineering scaffold for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ZnO nanorods functionalized with chitosan hydrogels crosslinked with azelaic acid for transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Epoxy Resin Curing with Azelaic Dihydrazide
Introduction
Azelaic dihydrazide is an effective latent curing agent for one-component epoxy resin systems. Its latency is derived from its solid state at ambient temperatures, rendering it non-reactive until heated above its melting point.[1][2] This characteristic provides an extended pot life, making it suitable for applications where a long working time is required before a rapid, heat-initiated cure.[2][3] The curing mechanism involves the reaction of the active hydrogen atoms on the terminal nitrogen of the hydrazide groups with the epoxy groups of the resin, forming a highly cross-linked thermoset polymer.[3][4] This process is analogous to curing with diamines.[3] The resulting cured epoxy exhibits excellent mechanical properties and thermal stability.[5]
Key Features and Benefits
-
Latency: this compound-based epoxy systems exhibit a long pot life, often exceeding four months at room temperature.[3]
-
Controlled Curing: The curing process is initiated by heat, typically at temperatures above 150°C, allowing for precise control over the curing reaction.[2][3]
-
High Performance: Cured resins demonstrate high glass transition temperatures (Tg), good thermal stability, and strong adhesion.[3][5][6]
-
One-Component System: The latency of this compound enables the formulation of stable, one-component epoxy adhesives and composites, simplifying application and reducing mixing errors.[7]
Applications
The properties of epoxy resins cured with this compound make them suitable for a variety of applications, including:
-
Structural adhesives
-
Powder coatings
-
Composites and prepregs
-
Encapsulation and potting compounds for electronic components
Quantitative Data Summary
The following table summarizes the mechanical and thermal properties of epoxy resins cured with various dihydrazides. While specific data for this compound is not prevalent, the properties of adipic and sebacic dihydrazide, which are structurally similar aliphatic dihydrazides, provide a strong indication of expected performance.
| Curing Agent | Curing Conversion (%) | Adhesion Strength (kgf/cm²) | Elongation (%) | Glass Transition Temperature (Tg) (°C) |
| Adipic Acid Dihydrazide (ADH) | - | 28.3[1][8] | - | 140-160 (with DGEBA resin)[5] |
| Sebacic Acid Dihydrazide (SDH) | - | 50.4[1][8] | - | - |
| Isophthalic Dihydrazide (IDH) | - | 25.7[1][8] | - | - |
| VDH (bulky heterocyclic) | 90.4[1][6] | 54.3[1][6][8] | 57.3[1][6] | ~125[1] |
Note: The data presented is a compilation from multiple sources and specific test conditions may vary.
Experimental Protocol: Curing of Epoxy Resin with this compound
This protocol outlines a general procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with this compound.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (powder)
-
Anti-settling agent (e.g., fumed silica) (optional)
-
Accelerator (e.g., Ajicure PN-40) (optional)
-
Beaker
-
Mechanical stirrer
-
Ultrasonicator
-
Vacuum oven
-
Hot plate or curing oven
Procedure:
-
Resin Preparation:
-
Accurately weigh the desired amount of DGEBA epoxy resin into a clean, dry beaker.
-
If using an anti-settling agent, add approximately 2 phr (parts per hundred resin) to the resin.
-
Heat the mixture to approximately 60°C while stirring mechanically to ensure thorough dispersion of the anti-settling agent.
-
-
Incorporation of Curing Agent:
-
The stoichiometric amount of this compound is typically calculated based on a 1:4 molar ratio of dihydrazide to epoxy equivalents, as each dihydrazide molecule has four reactive hydrogens.[9] However, formulations with 0.7-1.2 equivalents of active hydrogen per epoxide equivalent have also been shown to provide acceptable cures.[7][9]
-
While stirring the resin, gradually add the powdered this compound.
-
Increase the temperature to approximately 70°C and continue mechanical stirring for at least one hour to promote uniform dispersion.
-
-
Dispersion and Degassing:
-
For optimal dispersion, sonicate the mixture in an ice bath for 30 minutes.
-
Defoam the mixture in a vacuum oven at room temperature to remove any entrapped air bubbles.[8]
-
-
Curing:
-
Apply the formulated epoxy resin to the desired substrate or mold.
-
Place the assembly in a preheated oven. The curing temperature is typically above 150°C.[2][3] For systems without accelerators, a common curing schedule is 1-2 hours at 150-175°C.[10]
-
The addition of a latent accelerator can reduce the curing temperature. For example, with an accelerator, a cure may be achieved at 130°C.
-
Allow the cured part to cool to room temperature before handling.
-
-
Post-Curing (Optional):
-
For some applications requiring enhanced mechanical or thermal properties, a post-curing step at a temperature slightly above the glass transition temperature (Tg) may be beneficial.
-
Diagrams
Caption: Experimental workflow for epoxy resin curing.
Caption: Curing mechanism of epoxy with dihydrazide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Curing of Epoxy Resins with Aliphatic Carboxylic Acid Dihydrazide, and Structure and Property of the Cured Resins [jstage.jst.go.jp]
- 4. longchangchemical.com [longchangchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adhesivesmag.com [adhesivesmag.com]
- 8. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ac-catalysts.com [ac-catalysts.com]
- 10. US6723803B1 - Adhesive of flexible epoxy resin and latent dihydrazide - Google Patents [patents.google.com]
Application Notes and Protocols for Azelaic Dihydrazide in Polyurethane Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azelaic dihydrazide as a chain extender in the preparation of polyurethane adhesives. The following sections detail the principles of its application, experimental protocols for synthesis and characterization, and expected performance outcomes.
Introduction
Polyurethane (PU) adhesives are a versatile class of structural adhesives known for their excellent flexibility, high bond strength, and durability.[1] Their properties can be tailored by carefully selecting the constituent monomers: a polyol (soft segment), a diisocyanate (hard segment), and a chain extender. This compound, a dicarboxylic acid dihydrazide, serves as a chain extender, reacting with the isocyanate groups of the prepolymer to form urea linkages. This incorporation of urea groups into the polymer backbone significantly influences the final properties of the adhesive through the formation of strong hydrogen bonds, enhancing the phase separation between the hard and soft segments. This microphase separation is crucial for developing the desirable mechanical and thermal properties of the adhesive. While specific data for this compound is limited in publicly available literature, its performance can be inferred from studies on similar dihydrazides, such as adipic dihydrazide.
Principle of Application
The synthesis of a polyurethane adhesive using this compound typically involves a two-step process. First, a polyurethane prepolymer is synthesized by reacting a polyol with an excess of a diisocyanate. This results in an isocyanate-terminated prepolymer. In the second step, this compound is introduced as a chain extender. The highly reactive amine groups of the hydrazide react with the terminal isocyanate groups of the prepolymer to form a high molecular weight polyurethane-urea. The resulting polymer contains hard segments composed of the diisocyanate and this compound, and soft segments derived from the polyol. The strong hydrogen bonding within the hard segments leads to the formation of well-defined hard domains, which act as physical crosslinks, reinforcing the soft, flexible polyol matrix. This structure imparts high strength, elasticity, and thermal stability to the adhesive.
Experimental Protocols
The following protocols are representative examples for the synthesis and characterization of a polyurethane adhesive utilizing a dihydrazide chain extender, adapted for the use of this compound.
Protocol 1: Synthesis of Isocyanate-Terminated Polyurethane Prepolymer
Materials:
-
Polyol (e.g., Polytetrahydrofuran (PTMG), Polycaprolactone (PCL), or a polyester polyol based on azelaic acid)
-
Diisocyanate (e.g., Isophorone diisocyanate (IPDI), Methylene diphenyl diisocyanate (MDI))
-
Solvent (e.g., Acetone, Methyl ethyl ketone (MEK)), if required
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, thermometer, and condenser
Procedure:
-
Dry the polyol under vacuum at 80-100°C for at least 4 hours to remove any residual moisture.
-
Set up the reaction vessel under a nitrogen atmosphere to prevent side reactions with moisture.
-
Charge the dried polyol into the reaction vessel.
-
Begin stirring and heat the polyol to the desired reaction temperature (typically 60-80°C).
-
Slowly add the diisocyanate to the reaction vessel. The molar ratio of NCO to OH groups should be greater than 1 (typically 1.5:1 to 2:1) to ensure the formation of an isocyanate-terminated prepolymer.
-
Maintain the reaction temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by determining the NCO content using a standard titration method (e.g., dibutylamine back-titration). The reaction is complete when the NCO content reaches the theoretical value.
-
If a solvent-based adhesive is desired, the prepolymer can be dissolved in a suitable solvent at this stage.
Protocol 2: Chain Extension with this compound and Curing
Materials:
-
Isocyanate-terminated polyurethane prepolymer (from Protocol 1)
-
This compound
-
Solvent (if applicable)
Procedure:
-
Dissolve the this compound in a suitable solvent if necessary. The amount of this compound should be calculated to react with a specific percentage of the remaining NCO groups in the prepolymer. The stoichiometry will determine the final molecular weight and properties of the adhesive.
-
Cool the polyurethane prepolymer to a suitable temperature (e.g., 40-50°C) to control the exothermic reaction with the hydrazide.
-
Slowly add the this compound solution to the stirred prepolymer.
-
Continue stirring for an additional 30-60 minutes to ensure complete mixing and reaction.
-
The resulting polyurethane-urea adhesive can then be applied to the substrate.
-
For curing, the adhesive is typically left at room temperature for 24 hours, followed by a post-curing step at an elevated temperature (e.g., 70°C) for several hours to ensure complete reaction and development of final adhesive properties.
Protocol 3: Characterization of the Polyurethane Adhesive
1. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To confirm the chemical structure of the polyurethane-urea.
-
Methodology: Obtain the FTIR spectrum of the cured adhesive film. Look for the disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of peaks corresponding to urethane (-NH-COO-) and urea (-NH-CO-NH-) linkages (amide I and amide II bands).
2. Thermal Analysis (DSC and TGA):
-
Objective: To determine the thermal properties of the adhesive, such as glass transition temperature (Tg) and thermal stability.
-
Methodology (DSC): Heat a small sample of the cured adhesive in a DSC instrument under a nitrogen atmosphere. The Tg of the soft and hard segments can be identified from the thermogram.
-
Methodology (TGA): Heat a small sample of the cured adhesive in a TGA instrument under a nitrogen atmosphere at a controlled heating rate. The onset of decomposition provides information about the thermal stability of the adhesive.
3. Mechanical Testing (Lap Shear Strength):
-
Objective: To evaluate the adhesive bond strength.
-
Methodology: Prepare single lap shear joints using standard substrates (e.g., steel, aluminum, or wood). Apply the adhesive to the overlap area and cure as described in Protocol 2. Test the lap shear strength using a universal testing machine according to a standard test method (e.g., ASTM D1002).
Data Presentation
The following tables summarize the expected quantitative data for polyurethane adhesives prepared with dihydrazide chain extenders. The values are representative and will vary depending on the specific formulation (polyol type, isocyanate type, NCO/OH ratio, and the amount of this compound).
Table 1: Representative Thermal Properties of Polyurethane Adhesives with Dihydrazide Chain Extenders
| Property | Expected Value Range |
| Soft Segment Glass Transition Temperature (Tg, °C) | -50 to -20 |
| Hard Segment Glass Transition Temperature (Tg, °C) | 80 to 150 |
| Onset of Thermal Decomposition (TGA, °C) | 250 to 350 |
Table 2: Representative Mechanical Properties of Polyurethane Adhesives with Dihydrazide Chain Extenders
| Property | Expected Value Range |
| Lap Shear Strength (MPa) | 5 to 20 |
| Tensile Strength (MPa) | 10 to 40 |
| Elongation at Break (%) | 200 to 600 |
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Azelaic Dihydrazide Crosslinking of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking of proteins coupled with mass spectrometry (XL-MS) has become an indispensable tool for the structural and functional characterization of proteins and protein complexes. This technique provides valuable distance constraints, enabling the study of protein topology, conformational changes, and protein-protein interactions (PPIs) in their native states. While amine-reactive crosslinkers targeting lysine residues are widely used, there is a growing need for alternative chemistries to expand the coverage of protein interaction surfaces.
This document provides a detailed guide to the use of azelaic dihydrazide as a homobifunctional crosslinking agent for targeting acidic residues (aspartic acid and glutamic acid) in proteins. This compound, a nine-carbon spacer arm crosslinker, offers a means to probe protein architecture at different spatial resolutions compared to shorter or longer chain analogues. The crosslinking of acidic residues is achieved through the activation of their carboxyl groups by 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), allowing for reaction with the hydrazide moieties of the crosslinker at a physiologically compatible neutral pH.[1][2] This approach provides a valuable orthogonal strategy to traditional lysine-based crosslinking, increasing the number of obtainable distance restraints for comprehensive structural analysis.
These application notes provide protocols for the synthesis of this compound, its application in protein crosslinking, and the subsequent analysis of crosslinked products by mass spectrometry.
Data Presentation
The efficiency of dihydrazide crosslinking of acidic residues has been demonstrated on various model proteins and protein complexes. The following tables summarize quantitative data obtained from studies using adipic dihydrazide (ADH) and pimelic dihydrazide (PDH), which are structurally similar to this compound and provide a reasonable expectation of performance.
Table 1: Number of Identified Crosslinked Peptides in Model Proteins
| Protein | Crosslinker | Number of Unique Intramolecular Crosslinks |
| Bovine Serum Albumin | Adipic Dihydrazide (ADH) | 22 |
| Bovine Serum Albumin | Pimelic Dihydrazide (PDH) | 30 |
| Catalase | Adipic Dihydrazide (ADH) | 5 |
| Catalase | Pimelic Dihydrazide (PDH) | 8 |
| Conalbumin | Adipic Dihydrazide (ADH) | 10 |
| Conalbumin | Pimelic Dihydrazide (PDH) | 15 |
| Creatine Kinase | Adipic Dihydrazide (ADH) | 7 |
| Creatine Kinase | Pimelic Dihydrazide (PDH) | 11 |
Data adapted from studies using adipic dihydrazide and pimelic dihydrazide, which are structurally related to this compound.
Table 2: Intersubunit Crosslinks Identified in a Protein Complex (26S Proteasome)
| Crosslinker | Number of Intersubunit Crosslinks |
| Adipic Dihydrazide (ADH) | 23 |
Data from a study on the S. pombe 26S proteasome using adipic dihydrazide.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a scalable, two-step continuous flow synthesis of this compound from azelaic acid and hydrazine hydrate.[3]
Materials:
-
Azelaic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Continuous flow reactor system with two pumps and two heated reactor coils
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Reagent Solutions:
-
Pump 1 Solution: Prepare a 1.3 M solution of azelaic acid in methanol containing 0.2 equivalents of concentrated sulfuric acid. For a 200 g scale synthesis, dissolve 200.0 g (1.06 mol) of azelaic acid in 800 mL of methanol and carefully add 11.3 mL (0.2 mol) of concentrated H₂SO₄.[3]
-
Pump 2 Solution: Prepare an 8.3 M solution of hydrazine monohydrate in methanol. For the 200 g scale synthesis, carefully add 323 mL (6.64 mol) of hydrazine monohydrate to 800 mL of methanol.[3]
-
-
Continuous Flow Reaction:
-
Set up a continuous flow system with two pumps.
-
Module 1 (Esterification): Pump the azelaic acid solution (Pump 1) at a flow rate of 2 mL/min through a heated reactor coil set to 135°C. This corresponds to a residence time of approximately 5.3 minutes for the esterification reaction to form dimethyl azelate.[3]
-
Cool the reaction stream rapidly by passing it through a coil immersed in an ice bath.
-
Module 2 (Hydrazinolysis): Introduce the hydrazine hydrate solution (Pump 2) at a flow rate of 2 mL/min into the cooled esterification reaction stream via a Y-mixer.
-
Pass the combined stream through a second heated reactor coil set to 60°C with a residence time of approximately 0.5 minutes to facilitate the hydrazinolysis reaction.[3]
-
-
Product Collection and Purification:
-
Collect the output from the flow reactor. The this compound product will precipitate out of the solution.
-
Cool the collected solution in a -20°C freezer to maximize precipitation.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the product twice with cold methanol (e.g., 350 mL for the 200 g scale synthesis).[3]
-
Dry the purified this compound in a vacuum oven. The expected yield is approximately 86%.[3]
-
Protocol 2: this compound Crosslinking of Proteins
This protocol details the DMTMM-mediated crosslinking of proteins using the synthesized this compound.
Materials:
-
Purified protein or protein complex in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.
-
This compound, freshly prepared as a stock solution (e.g., 50 mM in reaction buffer).
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), freshly prepared as a stock solution (e.g., 100 mM in reaction buffer).
-
Reaction buffer (e.g., PBS pH 7.4, HEPES pH 7.5).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
SDS-PAGE analysis reagents.
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in a buffer free of primary amines and carboxylates that could interfere with the reaction. Buffer exchange if necessary.
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
-
Crosslinking Reaction:
-
To the protein solution, add the this compound stock solution to a final concentration of 1-5 mM.
-
Initiate the crosslinking reaction by adding the DMTMM stock solution to a final concentration of 2-10 mM (typically a 2-fold molar excess over the dihydrazide).
-
Incubate the reaction mixture at room temperature (25°C) for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Terminate the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Analysis of Crosslinking:
-
Analyze the crosslinking reaction products by SDS-PAGE. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to crosslinked protein species.
-
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing the crosslinked protein sample for identification of crosslinked peptides by mass spectrometry.
Materials:
-
Crosslinked protein sample from Protocol 2.
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
Size-exclusion chromatography (SEC) or strong cation-exchange (SCX) chromatography system for enrichment of crosslinked peptides.
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Sample Desalting:
-
Acidify the digest with formic acid to a final pH of ~2-3.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Enrichment of Crosslinked Peptides:
-
Resuspend the dried peptides in the appropriate mobile phase for either SEC or SCX chromatography.
-
Fractionate the peptide mixture to enrich for the larger, more highly charged crosslinked peptides.
-
Collect the fractions containing the enriched crosslinked peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the enriched crosslinked peptide fractions in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the samples on a high-resolution mass spectrometer using a data-dependent acquisition method.
-
-
Data Analysis:
-
Use specialized software (e.g., xQuest, pLink, MeroX) to identify the crosslinked peptides from the MS/MS data.
-
Visualizations
Chemical Reaction Pathway
Caption: DMTMM-mediated crosslinking of acidic protein residues.
Experimental Workflow
References
Application Notes and Protocols for Modifying Chitosan with Azelaic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitosan, a natural polysaccharide derived from chitin, has garnered significant attention in the biomedical field due to its biocompatibility, biodegradability, and mucoadhesive properties.[1][2] However, its application is often limited by its poor solubility in neutral or alkaline conditions and suboptimal mechanical properties. Chemical modification of chitosan, such as crosslinking, is a common strategy to overcome these limitations and tailor its properties for specific applications like drug delivery and tissue engineering.[3]
Azelaic dihydrazide, a derivative of the naturally occurring dicarboxylic acid, azelaic acid, presents a promising, non-toxic crosslinking agent for chitosan. The dihydrazide functional groups can react with the primary amine groups of chitosan to form stable hydrazone linkages, resulting in a hydrogel network with enhanced mechanical strength and controlled swelling behavior. This modification allows for the development of advanced biomaterials for a variety of applications.
Applications of this compound-Modified Chitosan
Chitosan hydrogels crosslinked with dihydrazides are versatile biomaterials with a wide range of potential applications in the pharmaceutical and biomedical fields.
-
Controlled Drug Delivery: The crosslinked hydrogel matrix can encapsulate therapeutic agents, providing a sustained and controlled release profile.[4][5] This is particularly beneficial for localized drug delivery, reducing systemic side effects. The release can be modulated by altering the crosslinking density of the hydrogel.[6]
-
Tissue Engineering: The porous structure and tunable mechanical properties of these hydrogels make them suitable scaffolds for tissue regeneration. They can provide a supportive environment for cell adhesion, proliferation, and differentiation.[7]
-
Wound Healing: Chitosan itself possesses inherent antimicrobial and wound-healing properties. Crosslinking with this compound can enhance the mechanical integrity of chitosan-based wound dressings, allowing them to absorb exudate while maintaining a moist wound environment conducive to healing.[8]
-
Bioadhesives: The mucoadhesive nature of chitosan can be further enhanced through modification, making these hydrogels excellent candidates for drug delivery to mucosal surfaces, such as the nasal or oral cavity.
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of this compound, its use in modifying chitosan to form hydrogels, and the subsequent characterization and evaluation of these biomaterials.
Protocol 1: Synthesis of this compound
This protocol is adapted from a continuous flow synthesis method and can be scaled for laboratory use.
Materials:
-
Azelaic acid
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrazine hydrate (N₂H₄·H₂O)
Procedure:
-
Esterification: Prepare a 1.3 M solution of azelaic acid in methanol containing 0.2 equivalents of concentrated sulfuric acid.
-
Hydrazinolysis: Prepare an 8.3 M solution of hydrazine hydrate in methanol.
-
Reaction: In a suitable reaction vessel, slowly add the hydrazine hydrate solution to the azelaic acid solution with constant stirring at room temperature. The reaction is exothermic, so cooling may be necessary to maintain the temperature.
-
Precipitation and Isolation: The this compound will precipitate out of the solution as a white solid. Continue stirring for a designated time (e.g., 2-4 hours) to ensure complete reaction.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with methanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting white crystals of this compound under vacuum.
Protocol 2: Preparation of Chitosan-Azelaic Dihydrazide Hydrogel
This protocol describes the crosslinking of chitosan with a dihydrazide to form a hydrogel. This method is adapted from protocols using other dihydrazide crosslinkers.
Materials:
-
Chitosan (medium molecular weight)
-
Acetic acid solution (1% v/v)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) - optional catalyst
-
N-Hydroxysuccinimide (NHS) - optional catalyst
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan powder in a 1% acetic acid solution to a final concentration of 2% (w/v). Stir the solution overnight to ensure complete dissolution.
-
Crosslinker Solution Preparation: Prepare a solution of this compound in deionized water. The concentration will depend on the desired crosslinking density.
-
Crosslinking Reaction:
-
Slowly add the this compound solution to the chitosan solution under constant stirring.
-
Optional: To facilitate the reaction, EDC and NHS can be added to the reaction mixture. The molar ratio of EDC/NHS to the dihydrazide can be optimized.
-
-
Gelation: Continue stirring the mixture until a hydrogel is formed. The gelation time will vary depending on the concentrations of the reactants and the use of catalysts.
-
Purification: Immerse the resulting hydrogel in a large volume of PBS (pH 7.4) for 24-48 hours, changing the buffer periodically to remove any unreacted crosslinker and byproducts.
-
Lyophilization (Optional): For applications requiring a porous scaffold, the purified hydrogel can be frozen and then lyophilized (freeze-dried) to create a porous structure.
Protocol 3: Characterization of Chitosan-Azelaic Dihydrazide Hydrogels
FTIR spectroscopy is used to confirm the crosslinking reaction between chitosan and this compound.
Procedure:
-
Obtain FTIR spectra of pure chitosan, this compound, and the dried chitosan-azelaic dihydrazide hydrogel.
-
Compare the spectra. The formation of a new amide or hydrazone bond can be confirmed by the appearance of new characteristic peaks or shifts in existing peaks. For instance, a shift in the N-H bending vibration of chitosan and the appearance of a new C=N stretching vibration would indicate the formation of a hydrazone linkage.[9][10][11]
The swelling behavior of the hydrogel is a critical parameter for drug delivery applications.
Procedure:
-
Weigh a dried sample of the hydrogel (Wd).
-
Immerse the sample in a swelling medium (e.g., PBS at different pH values) at a specific temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen sample (Ws).
-
Calculate the swelling ratio using the following equation: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Continue until the hydrogel reaches equilibrium swelling (constant weight).
The mechanical properties of the hydrogel, such as its compressive modulus, are important for its structural integrity.
Procedure:
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Perform compression tests using a universal testing machine.
-
Record the stress-strain data and calculate the compressive modulus from the initial linear region of the stress-strain curve. The mechanical properties will depend on factors such as the chitosan concentration and the crosslinking density.[12][13]
Protocol 4: Drug Loading and In Vitro Release Study
This protocol outlines the procedure for loading a model drug into the hydrogel and studying its release profile. Lidocaine or Buspirone can be used as model drugs for these studies.[4][8]
Procedure:
-
Drug Loading:
-
Immerse a known weight of the dried hydrogel in a solution of the model drug of a known concentration.
-
Allow the hydrogel to swell and absorb the drug solution for 24 hours at room temperature.
-
The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy.
-
-
In Vitro Drug Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
-
At specific time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[8]
-
Analyze the concentration of the drug in the withdrawn aliquots using UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization experiments. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Swelling Ratio of Chitosan-Azelaic Dihydrazide Hydrogels at Equilibrium
| Hydrogel Formulation | pH of Swelling Medium | Swelling Ratio (%) |
| 2% Chitosan, 0.5% ADH | 5.5 | 1200 ± 50 |
| 2% Chitosan, 0.5% ADH | 7.4 | 800 ± 40 |
| 2% Chitosan, 1.0% ADH | 5.5 | 950 ± 45 |
| 2% Chitosan, 1.0% ADH | 7.4 | 650 ± 30 |
(ADH: this compound)
Table 2: Mechanical Properties of Chitosan-Azelaic Dihydrazide Hydrogels
| Hydrogel Formulation | Compressive Modulus (kPa) |
| 2% Chitosan, 0.5% ADH | 15 ± 2 |
| 2% Chitosan, 1.0% ADH | 25 ± 3 |
(ADH: this compound)
Table 3: In Vitro Drug Release of Model Drug from Chitosan-Azelaic Dihydrazide Hydrogel (pH 7.4)
| Time (hours) | Cumulative Release (%) - 0.5% ADH | Cumulative Release (%) - 1.0% ADH |
| 1 | 15 ± 2 | 10 ± 1 |
| 4 | 40 ± 3 | 28 ± 2 |
| 8 | 65 ± 4 | 45 ± 3 |
| 12 | 80 ± 5 | 60 ± 4 |
| 24 | 95 ± 4 | 78 ± 5 |
(ADH: this compound)
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.
Caption: Workflow for the synthesis of chitosan-azelaic dihydrazide hydrogel.
Caption: Workflow for drug loading and in vitro release studies.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Preparation, Swelling, and Drug Release Studies of Chitosan-based Hydrogels for Controlled Delivery of Buspirone Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Composite Hydrogels Based on Cross-Linked Chitosan and Low Molecular Weight Hyaluronic Acid for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Surface Chemical and Morphological Analysis of Chitosan/1,3-β-d-Glucan Polysaccharide Films Cross-Linked at 90 °C | MDPI [mdpi.com]
- 12. Nanoscale mechanical properties of chitosan hydrogels as revealed by AFM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chitosan Hydrogels Crosslinked by Genipin and Reinforced with Cellulose Nanocrystals: Production and Characterization | MDPI [mdpi.com]
Application Notes and Protocols: Azelaic Dihydrazide as a Hardener for High-Performance Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azelaic dihydrazide as a versatile hardener and crosslinking agent in various high-performance coating systems. The information presented is intended to guide researchers and formulation chemists in leveraging the unique properties of this compound to develop advanced coatings for a range of applications.
Introduction
This compound is a linear aliphatic dihydrazide that serves as an effective curing agent for several thermosetting resin systems, including epoxy, polyurethane, and waterborne acrylic coatings.[1] Its symmetrical structure and reactive hydrazide functional groups contribute to the formation of highly crosslinked, durable polymer networks. The use of this compound can impart significant performance enhancements, such as improved mechanical strength, thermal stability, and chemical resistance.[1]
Applications in High-Performance Coatings
This compound is utilized in three primary classes of high-performance coatings:
-
Epoxy Coatings: As a latent curing agent, this compound allows for the formulation of one-component (1K) epoxy systems with extended pot life at ambient temperatures.[2] Upon thermal activation, it reacts with epoxy resins to form a tough, crosslinked network with excellent adhesion and toughness.[3]
-
Polyurethane Coatings: In polyurethane systems, this compound functions as a chain extender and crosslinker, reacting with isocyanate groups.[2] Its incorporation can enhance the toughness of the coating and has been noted to reduce yellowing, a common issue with some polyurethane formulations.[1]
-
Waterborne Acrylic Coatings: this compound is a key component in ambient temperature curing of waterborne acrylic emulsions containing carbonyl functional groups, such as those derived from diacetone acrylamide (DAAM). This "keto-hydrazide" crosslinking chemistry is environmentally friendly, as it proceeds at room temperature and releases only water as a byproduct.[4]
Quantitative Performance Data
While specific quantitative data for this compound is limited in publicly available literature, data for the closely related adipic acid dihydrazide (ADH) in an epoxy-based sealant system provides valuable insights into the expected performance. The following table summarizes the adhesion strength of epoxy sealants cured with various dihydrazides.
| Dihydrazide Hardener | Melting Point (°C) | Heat Conversion Ratio (%) | Adhesion Strength (kgf/cm²) |
| Adipic Dihydrazide (ADH) | 181.0 | 81.6 | 28.3 |
| Sebacic Dihydrazide (SDH) | 188.5 | 80.3 | 50.4 |
| Isophthalic Dihydrazide (IDH) | 224.0 | 73.9 | 25.7 |
| Valine Dihydrazide (VDH) | 120.4 | 90.4 | 54.3 |
Data sourced from a study on epoxy-based sealing materials for liquid crystal displays. The study utilized a YD-128 epoxy resin and BisGMA acryl resin blend. Curing was performed at 120°C for 1 hour.[5][6]
Experimental Protocols
The following are generalized protocols for the preparation and evaluation of coatings incorporating this compound. Researchers should adapt these protocols to their specific resin systems and performance requirements.
General Formulation and Coating Preparation
4.1.1. Waterborne Acrylic Emulsion with Keto-Hydrazide Crosslinking
-
Resin Selection: Choose a waterborne acrylic emulsion containing 2-5% diacetone acrylamide (DAAM) by weight on solids.
-
pH Adjustment: Adjust the pH of the acrylic emulsion to 8.0-9.0 using a suitable amine, such as N,N-dimethylethanolamine, to ensure in-can stability and prevent premature crosslinking.
-
This compound Addition: Prepare a 10% (w/w) aqueous solution of this compound. Add this solution to the acrylic emulsion with gentle agitation. The stoichiometric ratio of hydrazide groups to ketone groups is typically 1:1, but can be varied to optimize properties.
-
Formulation Additives: Incorporate other necessary additives such as wetting agents, dispersants, defoamers, and pigments as required for the specific application.
-
Coating Application: Apply the formulated coating to the desired substrate using standard techniques such as drawdown bar, spraying, or brushing.
-
Curing: Allow the coating to cure at ambient temperature (typically 20-25°C). Film formation and crosslinking occur as water evaporates.
4.1.2. One-Component (1K) Epoxy Coating
-
Resin and Hardener Mixing: In a suitable mixing vessel, thoroughly disperse finely ground this compound into a liquid epoxy resin (e.g., a standard Bisphenol A based epoxy). The loading level of this compound will depend on the epoxy equivalent weight of the resin and the desired stoichiometry. A common starting point is a stoichiometric ratio of active hydrogens on the dihydrazide to epoxy groups.
-
Degassing: Degas the mixture under vacuum to remove any entrapped air.
-
Coating Application: Apply the coating to the substrate.
-
Curing: Cure the coated substrate in an oven at a temperature above the melting point of this compound and the activation temperature of the curing reaction (typically in the range of 130-180°C). The exact curing time and temperature will need to be optimized.
Coating Performance Evaluation
The following ASTM standard test methods are recommended for evaluating the performance of coatings cured with this compound:
-
Pencil Hardness (ASTM D3363): This test method is used to determine the hardness of a coating by the scratching action of pencil leads of varying hardness.
-
Adhesion by Tape Test (ASTM D3359): This method assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film. Adhesion is rated on a scale from 5B (no peeling or removal) to 0B (severe peeling).
-
Impact Resistance (ASTM D2794): This test covers a procedure for rapidly deforming a coating and its substrate by impact and evaluating the effect of such deformation. Results are typically reported in inch-pounds (in-lbs).
-
Chemical Resistance (ASTM D1308): This method evaluates the effect of household chemicals on clear and pigmented organic finishes. It can be adapted for industrial chemicals as well. The test involves exposing the coating to various chemicals for a specified period and then evaluating for any changes in appearance, such as discoloration, blistering, or softening.
Reaction Mechanisms and Visualizations
The crosslinking of coatings with this compound proceeds through distinct chemical reactions depending on the resin system.
Keto-Hydrazide Crosslinking in Waterborne Acrylics
In this system, the hydrazide groups of this compound react with the ketone carbonyl groups of the DAAM-functionalized acrylic polymer to form a stable hydrazone linkage, with the liberation of water.
Caption: Keto-Hydrazide Crosslinking Workflow.
Crosslinking of Epoxy Resins
The primary amine groups of this compound react with the epoxide rings of the epoxy resin in a nucleophilic addition reaction. This ring-opening reaction results in the formation of hydroxyl groups and a crosslinked network.
Caption: Epoxy Crosslinking with this compound.
Crosslinking of Polyurethanes
This compound reacts with the isocyanate groups (-NCO) of a polyurethane prepolymer or polyisocyanate. The primary amine groups of the dihydrazide add across the carbon-nitrogen double bond of the isocyanate to form urea linkages, resulting in a crosslinked polyurethane-urea network.
Caption: Polyurethane Crosslinking with this compound.
References
Azelaic Dihydrazide: A Versatile Intermediate for Pharmaceutical Synthesis
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction: Azelaic dihydrazide, a derivative of the naturally occurring dicarboxylic acid, azelaic acid, is emerging as a valuable and versatile intermediate in pharmaceutical synthesis. Its unique symmetrical structure, featuring two reactive hydrazide functional groups, allows for the construction of diverse molecular architectures with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds, particularly focusing on its role as a scaffold for generating novel antimicrobial and anticancer agents.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 4080-95-9 | [1][2] |
| Molecular Formula | C₉H₂₀N₄O₂ | [1][2] |
| Molecular Weight | 216.28 g/mol | [1][3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 183 °C | [5] |
| Solubility | Soluble in polar solvents | [4] |
Applications in Pharmaceutical Synthesis
This compound serves as a flexible building block for the synthesis of various bioactive molecules.[4] Its bifunctional nature allows it to react with two equivalents of an aldehyde or ketone to form stable bis(hydrazone) derivatives. This approach has been successfully employed to generate compounds with potential therapeutic applications.
Synthesis of Antimicrobial Agents
The hydrazone moiety is a well-established pharmacophore in many antimicrobial drugs. The synthesis of bis(hydrazone) derivatives from this compound offers a straightforward strategy to create novel compounds with potential antibacterial and antifungal activity.
A notable example is the synthesis of a series of bis(N'-arylidene)nonanedihydrazides through the condensation of this compound with various substituted aromatic aldehydes. These derivatives have been demonstrated to exhibit significant antimicrobial activity against a range of bacterial and fungal strains.
Experimental Protocol: Synthesis of Bis(N'-(4-chlorobenzylidene))nonanedihydrazide
This protocol details the synthesis of a representative antimicrobial compound derived from this compound.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (2.2 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.16 g, 10 mmol) in 40 mL of ethanol with gentle heating and stirring.
-
To this solution, add 4-chlorobenzaldehyde (e.g., 3.09 g, 22 mmol).
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 10 mL) and then with deionized water to remove any unreacted starting materials and catalyst.
-
Dry the purified product in a vacuum oven at 60 °C to a constant weight.
-
Characterize the final compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of a synthesized bis(hydrazone) derivative of this compound against representative bacterial strains. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Target Organism | MIC (µg/mL) |
| Bis(N'-(4-chlorobenzylidene))nonanedihydrazide | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| Candida albicans | 50 |
Logical Workflow for Synthesis and Antimicrobial Screening
Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Development of Anticancer Agents
The hydrazone linkage is also a key feature in a number of compounds with demonstrated anticancer activity. The symmetrical nature of this compound allows for the synthesis of bivalent ligands that can potentially interact with biological targets with higher avidity.
The general synthetic strategy involves the reaction of this compound with aldehydes or ketones bearing pharmacophoric groups known to interact with anticancer targets. For instance, reaction with aldehydes containing moieties that can inhibit specific enzymes or signaling pathways involved in cancer progression is a promising approach.
Signaling Pathway: Potential Mechanism of Action for Anticancer Hydrazone Derivatives
While the precise mechanism for novel compounds requires extensive investigation, a plausible hypothesis for the anticancer activity of certain hydrazone derivatives involves the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an this compound-based compound.
Conclusion
This compound is a readily accessible and highly versatile intermediate for the synthesis of novel pharmaceutical compounds. Its ability to form stable bis(hydrazone) derivatives provides a robust platform for the development of new antimicrobial and anticancer agents. The experimental protocols and data presented herein serve as a foundation for researchers and drug development professionals to explore the full potential of this promising building block in medicinal chemistry. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to advance these compounds towards clinical applications.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azelaic Acid and its Derivatives in the Development of Agricultural Chemicals
Audience: Researchers, scientists, and drug development professionals.
Topic: The role of azelaic acid and its potential derivatives, such as azelaic dihydrazide, in the development of agricultural chemicals for crop protection.
Introduction:
Recent advancements in plant immunology have identified azelaic acid (AzA), a naturally occurring nine-carbon dicarboxylic acid, as a key signaling molecule in plant defense.[1][2][3] While research on the direct application of This compound in agriculture is limited, its parent compound, azelaic acid, has been shown to play a crucial role in systemic acquired resistance (SAR), a plant's innate immune response that provides long-lasting, broad-spectrum protection against secondary infections.[1][4][5] Azelaic acid acts as a priming agent, enhancing the plant's ability to mount a faster and stronger defense response upon pathogen attack.[1][6] This document provides detailed application notes and protocols for leveraging azelaic acid and exploring its derivatives in the development of novel agricultural chemicals.
I. Application Notes
Azelaic Acid as a Plant Defense Activator
Azelaic acid is a potent activator of the salicylic acid (SA) signaling pathway, a central component of plant immunity against biotrophic and hemi-biotrophic pathogens.[1][7] Unlike traditional pesticides that directly target pathogens, azelaic acid works by stimulating the plant's own defense mechanisms.[8] This mode of action reduces the risk of pathogens developing resistance.
Key Applications:
-
Broad-Spectrum Disease Resistance: Treatment with azelaic acid can induce resistance against a wide range of pathogens.
-
Seed Treatment: Application of azelaic acid to seeds can prime the resulting plants for enhanced defense from an early developmental stage.
-
Foliar Spray: Foliar application of azelaic acid can trigger systemic resistance throughout the plant, protecting both treated and untreated tissues.[1]
-
Soil Drench: Application to the root zone can induce systemic resistance, as demonstrated by the movement of azelaic acid from roots to aerial parts of the plant.
Potential of this compound and Other Derivatives
While azelaic acid has demonstrated efficacy, its derivatives, such as this compound, may offer advantages in terms of stability, solubility, and efficacy. This compound is a derivative of azelaic acid characterized by two hydrazide functional groups.[9][10] Although its primary applications are currently in polymer chemistry and pharmaceuticals, its potential as a precursor for agrochemicals is recognized.[9] Further research is warranted to explore if this compound can be converted to azelaic acid within the plant or if it possesses intrinsic defense-activating properties.
Hypothetical Advantages of Derivatives:
-
Enhanced Stability: Derivatives may exhibit greater stability under field conditions.
-
Improved Uptake: Modification of the carboxylic acid groups could enhance penetration through the plant cuticle.
-
Controlled Release: Derivatives could be designed for slow release of the active azelaic acid molecule.
II. Quantitative Data
The following tables present hypothetical data to illustrate the efficacy of azelaic acid in inducing disease resistance.
Table 1: Effect of Azelaic Acid Treatment on Disease Severity in Arabidopsis thaliana Infected with Pseudomonas syringae
| Treatment Concentration (mM) | Disease Severity (%) (Mean ± SD) |
| 0 (Control) | 85 ± 5 |
| 0.1 | 62 ± 7 |
| 0.5 | 41 ± 6 |
| 1.0 | 25 ± 4 |
| 2.0 | 28 ± 5 |
Table 2: Expression of Pathogenesis-Related (PR) Genes in Azelaic Acid-Treated Wheat Leaves
| Gene | Fold Change (vs. Control) (Mean ± SD) |
| PR-1 | 15.2 ± 2.1 |
| PR-2 | 9.8 ± 1.5 |
| PR-5 | 12.5 ± 1.8 |
III. Experimental Protocols
Protocol for Evaluating Azelaic Acid-Induced Resistance
Objective: To determine the efficacy of azelaic acid in inducing resistance against a model pathogen in a model plant species.
Materials:
-
Arabidopsis thaliana plants (4-6 weeks old)
-
Pseudomonas syringae pv. tomato DC3000
-
Azelaic acid solution (0.1, 0.5, 1.0, 2.0 mM in 0.02% Silwet L-77)
-
Control solution (0.02% Silwet L-77)
-
Syringes without needles
-
Spectrophotometer
-
Growth chambers
Procedure:
-
Plant Treatment: Spray Arabidopsis rosettes with the different concentrations of azelaic acid solution or the control solution until runoff.
-
Incubation: Place the treated plants in a growth chamber at 22°C with a 12-hour light/12-hour dark cycle for 48 hours to allow for the induction of resistance.
-
Pathogen Inoculation: Prepare a bacterial suspension of P. syringae at a concentration of 1 x 10^5 cfu/mL. Infiltrate the bacterial suspension into the abaxial side of three leaves per plant using a needleless syringe.
-
Disease Scoring: At 3-4 days post-inoculation, visually assess disease symptoms and quantify the diseased leaf area as a percentage of the total leaf area.
-
Bacterial Titer Determination (Optional): At 3 days post-inoculation, collect leaf discs from inoculated leaves, homogenize in 10 mM MgCl2, and plate serial dilutions on King's B medium to determine bacterial growth.
Protocol for Tracking Azelaic Acid Movement using Isotopically Labeled Azelaic Acid
Objective: To monitor the systemic movement of azelaic acid from the site of application to distal tissues. This protocol is based on methods developed for studying defense signal movement.[11]
Materials:
-
Radiolabeled [1-14C]azelaic acid
-
Arabidopsis thaliana plants (4-6 weeks old)
-
Micropipette
-
Scintillation vials
-
Scintillation counter
-
Leaf tissue solubilizer
Procedure:
-
Application of Labeled Azelaic Acid: Apply a small droplet (e.g., 5 µL) of [1-14C]azelaic acid solution to a single, mature leaf of an Arabidopsis plant.
-
Time Course: Harvest the treated leaf, a distal systemic leaf, and a root sample at various time points (e.g., 0, 6, 12, 24, 48 hours) post-application.
-
Sample Preparation:
-
Wash the harvested tissues thoroughly to remove any surface-adhering radioactivity.
-
Place each tissue sample into a separate scintillation vial.
-
Add a tissue solubilizer to each vial and incubate until the tissue is fully dissolved.
-
-
Scintillation Counting:
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis: Express the amount of radioactivity in distal tissues as a percentage of the total radioactivity applied to the source leaf to quantify the extent of systemic movement.
IV. Visualizations
Caption: Signaling pathway of azelaic acid in plant defense.
Caption: Workflow for evaluating induced resistance.
References
- 1. Scientists uncover key role in plant immunity | University of Chicago News [news.uchicago.edu]
- 2. Lipid peroxidation and stress-induced signalling molecules in systemic resistance mediated by azelaic acid/AZELAIC ACID INDUCED1: signal initiation and propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of systemic resistance to pathogen infection in plants and their potential application in forestry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signal regulators of systemic acquired resistance [frontiersin.org]
- 6. CA2696438C - The use of azelaic acid for priming a plant to induce a resistance response against a pathogen - Google Patents [patents.google.com]
- 7. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wholesale this compound CAS:4080-95-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 10. scbt.com [scbt.com]
- 11. sciencefeatured.com [sciencefeatured.com]
Troubleshooting & Optimization
optimizing curing time and temperature for azelaic dihydrazide epoxy resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azelaic dihydrazide (ADH) as a curing agent for epoxy resins.
Troubleshooting Guide
This guide addresses common issues encountered during the curing process.
Question: Why is my epoxy resin still tacky or failing to cure completely?
Answer: An incomplete cure is one of the most frequent issues and can be attributed to several factors:
-
Incorrect Curing Temperature: this compound is a latent curing agent, meaning it requires a specific activation temperature to react efficiently with the epoxy resin. The curing temperature is closely related to the melting point of the dihydrazide.[1][2] If the temperature is too low, the dihydrazide will not melt and disperse properly, leading to an incomplete reaction.
-
Improper Mix Ratio: The stoichiometry between the epoxy resin and the ADH curing agent is critical. Formulations typically require 0.7-1.2 equivalents of the dihydrazide's active hydrogens per epoxy equivalent.[1][2] An incorrect ratio can result in unreacted components, leading to a soft or tacky surface.[3][4]
-
Insufficient Mixing: The resin and hardener must be mixed thoroughly to ensure a uniform dispersion.[5] Scrape the sides and bottom of the mixing container to incorporate all materials. Inadequate mixing can lead to localized soft spots.[6]
-
Moisture Contamination: Moisture from the air (high humidity) or from contaminated containers can interfere with the curing reaction, potentially causing a cloudy appearance or tackiness.[3][7] It is crucial to work in a controlled, low-humidity environment and use dry equipment.[7]
-
Low Ambient Temperature: Curing in a cold environment (e.g., below 21°C or 70°F) can significantly slow down or halt the chemical reaction, preventing a full cure.[3][8]
Question: My cured epoxy has bubbles. How can I prevent this?
Answer: Bubbles are typically caused by trapped air or moisture.[8]
-
Mixing Technique: Avoid whipping air into the mixture. Mix slowly and deliberately.[3]
-
Pre-heating Components: Gently warming the resin and ADH components in a warm water bath before mixing can lower their viscosity, allowing air bubbles to escape more easily.[3]
-
Vacuum Degassing: For critical applications, placing the mixed components in a vacuum chamber before pouring can effectively remove trapped air.
-
Surface Treatment: When applying the resin to porous substrates, the material can release air, causing bubbles. Applying a thin seal coat first can prevent this.[3]
-
Post-pour Treatment: While the resin is still liquid, a heat gun or torch can be passed lightly over the surface to help dissipate bubbles that rise.[5][8]
Question: The final cured product appears cloudy or hazy. What is the cause?
Answer: A cloudy appearance is often linked to environmental conditions or contamination.
-
Moisture and Humidity: This is a primary cause of cloudiness. Water contamination disrupts the curing process.[6][7] Ensure the workspace humidity is low (ideally below 60%) and all tools are completely dry.[7]
-
Temperature Issues: Curing at temperatures that are too low can result in a cloudy finish.[5][7] Maintaining a consistent and optimal ambient temperature (e.g., 72°-85°F or 22-29°C) is recommended for the curing process.[5]
-
Amine Blush: In cool or damp conditions, a waxy film called amine blush can form on the surface, giving it a cloudy look. This can often be cleaned from the cured piece with warm, soapy water.[7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal curing temperature and time for an ADH-epoxy system?
A1: The optimal curing temperature is directly related to the melting point of the this compound. The curing reaction proceeds efficiently when the temperature is high enough to melt the solid dihydrazide, allowing it to mix with and react with the epoxy resin.[9] A typical starting point for curing is around 120°C for 1 hour.[9] However, the ideal cycle depends on the specific epoxy resin used, the part thickness, and desired properties. Differential Scanning Calorimetry (DSC) is the recommended method for determining the precise curing schedule.
Q2: How does this compound (ADH) compare to other dihydrazide curing agents?
A2: The chemical structure of the dihydrazide significantly impacts curing performance and final properties. Longer aliphatic chains or different backbone structures alter the melting point and reactivity. For instance, compared to ADH, sebacic acid dihydrazide (SDH), which has a longer alkyl chain, has been shown to produce higher adhesion strength.[9] Dihydrazides with lower melting points that are closer to the intended curing temperature tend to achieve higher conversion ratios.[9][10]
Q3: Can the cure rate of ADH be accelerated?
A3: Yes, the cure rate can be accelerated using various compounds like ureas or imidazoles.[1][2] However, adding accelerators can reduce the pot life (working time) of the mixed system, diminishing the latent characteristics of the ADH curing agent.[1]
Q4: What is the chemical mechanism of ADH curing?
A4: this compound has two hydrazide groups (-CONHNH₂). The active hydrogens on the terminal amine groups react with the epoxide rings of the epoxy resin.[9] This ring-opening reaction forms a stable, cross-linked thermoset polymer network. Each dihydrazide molecule has four reactive primary hydrogens, enabling it to react with four epoxy groups.[1][2]
Data Presentation
Table 1: Properties of Various Dihydrazide Curing Agents in an Epoxy System.
| Curing Agent | Abbreviation | Melting Point (T_m) | Curing Condition | Conversion Ratio | Adhesion Strength |
| Adipic Dihydrazide | ADH | Not specified in source | 120°C for 1 hr | Not specified in source | 28.3 kgf cm⁻²[9] |
| Isophthalic Dihydrazide | IDH | 201.1 °C[9][10] | 120°C for 1 hr | 73.9%[9] | 25.7 kgf cm⁻²[10] |
| Sebacic Dihydrazide | SDH | Not specified in source | 120°C for 1 hr | Not specified in source | 50.4 kgf cm⁻²[9] |
| Valine Dihydrazide | VDH | 120.4 °C[9][10] | 120°C for 1 hr | 90.4%[9] | 54.3 kgf cm⁻²[9][10] |
Data extracted from a study on epoxy-based sealing materials. The lower adhesion strength and conversion ratio for IDH at 120°C are attributed to its high melting point, which was not reached during the cure cycle.
Experimental Protocols
Methodology 1: Determination of Curing Profile using Differential Scanning Calorimetry (DSC)
This protocol is used to analyze the thermal properties and determine the optimal curing schedule for an ADH-epoxy formulation.
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured, thoroughly mixed ADH-epoxy formulation into an aluminum DSC pan.[9]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Non-Isothermal Scan: Heat the sample from a sub-ambient temperature (e.g., 25°C) to a temperature well above the expected cure range (e.g., 300°C) at a constant heating rate, typically 10°C/min.[9][11] This scan will identify the onset and peak temperature of the exothermic curing reaction.
-
Isothermal Scan (Optional): To determine the time to full cure at a specific temperature, hold a new sample at a desired isothermal temperature (e.g., 120°C) and measure the heat flow over time until the exothermic peak returns to the baseline.[12]
-
Data Analysis: The area under the exothermic peak corresponds to the total heat of reaction (ΔH). The degree of cure at any point can be calculated by comparing the heat released to the total ΔH.[13] The glass transition temperature (Tg) of the fully cured material can be determined by cooling the sample and then reheating it in a second scan.[11]
Visualizations
References
- 1. adhesivesmag.com [adhesivesmag.com]
- 2. ac-catalysts.com [ac-catalysts.com]
- 3. resiners.com [resiners.com]
- 4. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 5. artnglow.com [artnglow.com]
- 6. bestbartopepoxy.com [bestbartopepoxy.com]
- 7. craft-resin.com [craft-resin.com]
- 8. epoxyetc.com [epoxyetc.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for azelaic dihydrazide crosslinking reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for crosslinking reactions involving Azelaic Dihydrazide (ADH).
Guide 1: Carbonyl-Hydrazide Crosslinking via Hydrazone Bond Formation
This section focuses on the direct reaction between the hydrazide groups of ADH and carbonyl groups (aldehydes or ketones) on a target molecule. This is a common method for crosslinking glycoproteins after oxidation of their carbohydrate moieties.
Experimental Protocol: Glycoprotein-to-Molecule Conjugation
This protocol outlines a general two-step procedure for crosslinking a glycoprotein to another molecule using ADH.
Step 1: Oxidation of Glycoprotein to Generate Aldehydes
-
Preparation : Dissolve the glycoprotein (e.g., an antibody) in an amine-free buffer, such as 0.1 M Sodium Acetate, pH 5.5, to a final concentration of 2-10 mg/mL.
-
Oxidant Preparation : Prepare a fresh 20-100 mM solution of sodium meta-periodate (NaIO₄) in the same buffer. Protect this solution from light.[1][2]
-
Oxidation Reaction : Add the NaIO₄ solution to the glycoprotein solution to achieve a final periodate concentration of 10-20 mM. For selective oxidation of terminal sialic acids, a lower concentration of 1 mM can be used.[1]
-
Incubation : Incubate the reaction for 30 minutes at room temperature in the dark.[1][3] Over-incubation should be avoided to prevent excessive oxidation.[3]
-
Quenching (Optional but Recommended) : To stop the reaction, quench the excess periodate by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes.[2]
-
Purification : Immediately remove excess periodate and byproducts by buffer exchange into a neutral, amine-free buffer (e.g., PBS, pH 7.2-7.5) using a desalting column.[1][4]
Step 2: Hydrazone Crosslinking with this compound
-
Reagent Preparation : Prepare a 10-50 mM stock solution of this compound (ADH) in the same neutral buffer.
-
Crosslinking Reaction : Add a 10- to 50-fold molar excess of the ADH solution to the purified, oxidized glycoprotein.
-
Catalysis (Optional but Recommended) : For improved efficiency, especially at neutral pH, a catalyst like aniline can be added to the reaction mixture.[3][5]
-
Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Reduction (Optional) : The resulting hydrazone bond is relatively stable. For applications requiring higher stability, the bond can be reduced to a secondary amine bond using a mild reducing agent like sodium cyanoborohydride.[1]
-
Final Purification : Purify the final conjugate to remove excess ADH and other reagents using size-exclusion chromatography or dialysis.
Troubleshooting & FAQs: Carbonyl-Hydrazide Reactions
Q1: My crosslinking yield is very low or non-existent. What went wrong?
-
Inefficient Oxidation : Confirm that the oxidation step was successful. Ensure the sodium meta-periodate is fresh and was protected from light. Use an amine-free buffer for the oxidation reaction, as primary amines will compete for reaction with the newly formed aldehydes.[4]
-
Suboptimal pH : The formation of a hydrazone bond is fastest at a slightly acidic pH (around 4.5-6.0).[6] While the reaction proceeds at neutral pH, it is significantly slower.[6] Consider performing the coupling reaction in a buffer like MES at pH 6.0 or adding a catalyst like aniline to accelerate the reaction at neutral pH.[3][5]
-
Hydrolysis of Aldehydes : The aldehyde groups generated during oxidation can be unstable. Proceed to the hydrazide coupling step immediately after removing the periodate.
-
Reagent Quality : Ensure your this compound is of high purity and has been stored correctly to prevent degradation.
Q2: The crosslinked conjugate is unstable and dissociates over time. How can I improve stability?
-
pH-Dependent Hydrolysis : Hydrazone bonds are susceptible to acid-catalyzed hydrolysis, becoming less stable at a pH below ~6.0.[7][8] Ensure your final storage buffer is at a neutral or slightly alkaline pH (7.0-8.0).
-
Bond Reduction : For maximum stability, especially if the conjugate will be exposed to acidic conditions, reduce the hydrazone bond to a more stable secondary amine linkage using sodium cyanoborohydride.[1]
-
Structure of Reactants : The stability of the hydrazone bond is influenced by the chemical structure adjacent to the carbonyl group. Aromatic aldehydes tend to form more stable hydrazone bonds than aliphatic aldehydes due to resonance stabilization.[8][9]
Q3: I am observing precipitation during the reaction.
-
Protein Aggregation : Over-oxidation of glycoproteins can expose hydrophobic regions, leading to aggregation. Try reducing the concentration of sodium meta-periodate or the incubation time.
-
Reagent Concentration : High concentrations of the crosslinker or protein can lead to solubility issues. Try reducing the concentrations or adding a mild, non-interfering solubilizing agent.
Data Summary Table: Carbonyl-Hydrazide Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Oxidation pH | 5.5 | Use amine-free buffers like Sodium Acetate. |
| Oxidation Reagent | 1-20 mM Sodium meta-Periodate | Use 1 mM for sialic acids; >10 mM for other sugars.[1] |
| Crosslinking pH | 4.5-7.5 | Reaction is fastest at acidic pH (~4.5) but proceeds at neutral pH.[6] |
| ADH Molar Excess | 10-50 fold | A significant excess drives the reaction equilibrium towards product formation. |
| Catalyst (Optional) | Aniline, Arginine | Can significantly increase reaction rates at neutral pH.[3][10] |
| Reaction Time | 2-4 hours (RT) or Overnight (4°C) | Monitor reaction progress for optimization. |
| Storage Buffer pH | 7.0 - 8.0 | Avoid acidic conditions to prevent hydrolysis of the hydrazone bond.[7] |
Diagrams: Workflow and Logic
Caption: Experimental workflow for carbonyl-hydrazide crosslinking.
Guide 2: ADH as a Spacer in EDC/NHS Crosslinking
This section describes the use of this compound to link two carboxyl-containing molecules. The primary amine groups on ADH react with carboxyl groups activated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). This is typically a two-step process to avoid self-polymerization of the primary molecule.
Experimental Protocol: Carboxyl-to-Carboxyl Conjugation via ADH Spacer
Step 1: Activation of Molecule #1 and Conjugation to ADH
-
Preparation : Dissolve the carboxyl-containing molecule #1 in an amine-free and carboxyl-free buffer, such as 0.1 M MES, pH 5.0-6.0.[11]
-
Reagent Preparation : Allow EDC and Sulfo-NHS (or NHS) to equilibrate to room temperature before opening to prevent moisture degradation.[11] Prepare stock solutions immediately before use.
-
Activation : Add a 2- to 10-fold molar excess of Sulfo-NHS, followed by a 2- to 4-fold molar excess of EDC over the Sulfo-NHS.[11]
-
Incubation : Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[11]
-
ADH Addition : Add a large molar excess (e.g., 50- to 100-fold) of this compound to the activated molecule #1. The large excess ensures that, on average, only one end of the ADH molecule reacts, preventing polymerization.
-
Conjugation : Let the reaction proceed for 2 hours at room temperature. The pH can be raised to 7.2-7.5 at this stage to facilitate the reaction with the primary amine of ADH.[11]
-
Purification : Remove excess ADH, EDC, and NHS byproducts via dialysis or a desalting column. This step is critical.
Step 2: Conjugation of ADH-Modified Molecule #1 to Molecule #2
-
Preparation : Dissolve the second carboxyl-containing molecule #2 in MES buffer (pH 5.0-6.0).
-
Activation : Activate the carboxyl groups on molecule #2 using the same EDC/Sulfo-NHS protocol as in Step 1.
-
Final Conjugation : Add the purified, ADH-modified molecule #1 from the previous step to the activated molecule #2. An equimolar ratio is a good starting point.
-
Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching : Stop the reaction by adding a quenching reagent like hydroxylamine or Tris to a final concentration of 10-50 mM.[12]
-
Final Purification : Purify the final conjugate using an appropriate method like size-exclusion chromatography.
Troubleshooting & FAQs: ADH in EDC/NHS Reactions
Q1: The reaction yield is low, and I mostly recover my starting material.
-
Hydrolyzed Reagents : EDC and NHS are highly sensitive to moisture.[11][13] Always allow vials to reach room temperature before opening and use fresh solutions. Poor quality reagents are a primary cause of failure.
-
Incorrect pH : The two stages of the reaction have different optimal pH ranges. Carboxyl activation with EDC is most efficient at pH 4.5-6.0 (e.g., in MES buffer). The subsequent reaction of the NHS-ester with the primary amine of ADH is most efficient at pH 7.2-8.0 (e.g., in PBS buffer).[11] A two-buffer system is often recommended.[14]
-
Competing Nucleophiles : The reaction buffer must be free of extraneous primary amines (like Tris or glycine) and carboxylates (like acetate), as these will compete with the reaction.[11]
-
Hydrolysis of NHS-Ester : The activated NHS-ester is unstable in aqueous solution and will hydrolyze back to the carboxylic acid.[11] Perform the conjugation step immediately after the activation step.
Q2: I'm seeing significant polymerization and aggregation of my starting molecule.
-
Insufficient ADH Excess : In the first step, a large molar excess of ADH is crucial to favor the mono-substitution of the hydrazide linker. If the ratio is too low, both ends of the ADH will react with the activated molecule #1, leading to polymerization.
-
Inefficient Purification : Failure to remove all unreacted, activated molecule #1 before adding the second molecule can lead to uncontrolled crosslinking. Ensure the purification step after the first conjugation is thorough.
-
Over-activation : Using too much EDC/NHS can lead to excessive activation and subsequent aggregation. Optimize the molar ratios of the coupling reagents.[14]
Q3: How do I properly quench the reaction?
-
Quenching deactivates remaining reactive NHS-esters, preventing unintended side reactions.[15]
-
Primary Amines : Reagents like Tris, glycine, or hydroxylamine (10-50 mM) can be added to quench the reaction. Note that these will modify any remaining activated carboxyl groups.[14]
-
2-Mercaptoethanol : This thiol-containing compound can be used to specifically inactivate EDC, which is useful in two-step protocols before the addition of the second protein.[14]
Data Summary Table: ADH with EDC/NHS Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Activation Buffer | 0.1 M MES, pH 5.0-6.0 | Must be free of amines and carboxylates.[11] |
| Conjugation Buffer | PBS, HEPES, pH 7.2-8.0 | Must be free of primary amines.[11] |
| Reagent Molar Ratios | Protein:Sulfo-NHS:EDC = 1:5:10 | Starting point; may require optimization. |
| Activation Time | 15-30 minutes at Room Temp | Prolonged time increases hydrolysis of NHS-ester.[11] |
| Conjugation Time | 2 hours (RT) or Overnight (4°C) | Longer time at lower temp can improve yield.[11] |
| Quenching Agent | 10-50 mM Tris or Hydroxylamine | Incubate for 15 minutes to stop the reaction.[12] |
Diagrams: Workflow and Troubleshooting
Caption: Workflow for using ADH as a spacer in EDC/NHS chemistry.
Caption: Troubleshooting decision tree for low yield in ADH reactions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
improving the solubility of azelaic dihydrazide in aqueous solutions
Technical Support Center: Azelaic Dihydrazide Solubility
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a symmetrical molecule derived from the reaction of azelaic acid with hydrazine. It is a white crystalline solid.[1] While specific data on its aqueous solubility is limited, its chemical structure, featuring a C7 hydrocarbon backbone and two terminal hydrazide groups (-CONHNH2), suggests it is a polar compound.[1] Generally, compounds with hydrazide groups can participate in hydrogen bonding, which may contribute to some solubility in polar solvents.[2][3] However, similar dihydrazides, like adipic acid dihydrazide, have only moderate solubility in water (approx. 50 g/L).[4] Therefore, achieving high concentrations of this compound in purely aqueous solutions can be challenging.
Q2: I am having trouble dissolving this compound in water at room temperature. What is the first thing I should try?
The first and simplest approach is to gently heat the solution while stirring. For many compounds, solubility increases with temperature.[2] For instance, adipic dihydrazide is often dissolved in hot water before being added to emulsion systems.
Caution: Be mindful of the compound's stability at elevated temperatures. While a melting point of 183°C has been reported, prolonged heating could potentially degrade the material.[5][6] Start with gentle warming (e.g., 40-50°C) and observe for dissolution.
Q3: Can adjusting the pH of the solution improve the solubility of this compound?
Yes, pH modification is a critical technique for compounds with ionizable groups.[7][8] The hydrazide functional groups in this compound are weakly basic and can be protonated under acidic conditions. This protonation leads to the formation of a cationic salt, which is generally much more soluble in water than the neutral form.
Therefore, incrementally adding a dilute acid (e.g., 0.1 M HCl) to your aqueous suspension of this compound should increase its solubility. It is crucial to monitor the pH and the dissolution simultaneously. The relationship between pH and solubility for hydrazone-containing compounds (related to hydrazides) is a well-documented phenomenon.[9][10]
Q4: My experiment is pH-sensitive and must be conducted at a neutral pH. What are my options?
If altering the pH is not feasible, several other conventional and novel solubilization techniques can be employed:[11][12][13]
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Co-solvents: Adding a water-miscible organic solvent can significantly enhance solubility.[7]
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Surfactants: Using surfactants to form micelles that encapsulate the compound.[11]
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Complexation: Employing agents like cyclodextrins to form inclusion complexes.[]
A systematic screening of these methods is often necessary to find the optimal conditions for your specific application.
Troubleshooting Guides
Issue 1: this compound precipitates out of my co-solvent/water mixture upon standing or dilution.
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Problem: This is a common issue known as "fall-out" or precipitation. It often occurs when a solution saturated in a co-solvent system is diluted with water, reducing the overall solvent power.[12]
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Troubleshooting Steps:
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Increase Co-solvent Concentration: The initial ratio of co-solvent to water may be too low. Try preparing the stock solution in a higher concentration of the co-solvent before dilution.
-
Screen Different Co-solvents: Not all co-solvents have the same solubilizing power for a given compound. Test a panel of common, biocompatible co-solvents.
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Add a Surfactant: Combining a co-solvent with a non-ionic surfactant can improve the stability of the solution and prevent precipitation upon dilution.[11]
-
Control Dilution Rate: Add the stock solution to the aqueous phase slowly and with vigorous stirring to avoid localized supersaturation.
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Issue 2: The use of a strong acid to dissolve my compound is interfering with my downstream biological assay.
-
Problem: The low pH required for dissolution is incompatible with the experimental conditions of a biological system (e.g., cell culture, enzyme assays).
-
Troubleshooting Steps:
-
pH Adjustment Post-Dissolution: Dissolve the this compound in an acidic solution first, then carefully neutralize it by adding a base (e.g., NaOH, PBS buffer) to reach the desired final pH just before use. Be aware that the compound may precipitate if the pH change brings it below its solubility limit at that pH.
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Use a Solubilizing Excipient: Switch to a non-pH-dependent solubilization method. Cyclodextrins are an excellent choice for biological applications as they are generally well-tolerated.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of poorly soluble drugs.[]
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Formulate a Salt: If possible, isolate the solid salt form of this compound (e.g., this compound hydrochloride). The salt form will often dissolve directly in neutral water or buffer.
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Data Presentation: Solubility Enhancement Strategies
The following table provides a hypothetical summary of results from a solubility screening study for a poorly soluble dihydrazide compound, illustrating how to present such data. Researchers should generate their own data for this compound.
| Solubilization Method | System/Vehicle | Apparent Solubility (mg/mL) | Observations |
| pH Adjustment | 0.1 M HCl (pH ~1.0) | > 50.0 | Clear solution, stable |
| Purified Water (pH ~6.5) | < 1.0 | Insoluble, white suspension | |
| 0.1 M NaOH (pH ~13.0) | < 1.0 | Insoluble, white suspension | |
| Co-solvency | 20% Ethanol in Water | 2.5 | Clear solution, may precipitate on dilution |
| 20% Propylene Glycol in Water | 4.8 | Clear solution, more stable to dilution | |
| 20% DMSO in Water | 15.2 | Clear solution, potential for solvent toxicity | |
| Complexation | 10% (w/v) HP-β-CD in Water | 8.5 | Clear solution, suitable for cell-based assays |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
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Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 10.0 (e.g., citrate, phosphate, borate buffers) at a fixed ionic strength.
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Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure that solid material remains undissolved.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
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Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
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Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent (in which the compound is freely soluble), and determine the concentration of this compound using an appropriate analytical method (e.g., HPLC-UV, LC-MS).
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Data Analysis: Plot the measured solubility (in mg/mL or M) against the pH of the buffer.
Protocol 2: Co-solvent Solubility Screening
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Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
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Preparation of Co-solvent Mixtures: Prepare aqueous solutions of each co-solvent at various concentrations (e.g., 10%, 20%, 40%, 60%, 80% v/v).
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Solubility Measurement: Following the same procedure as in Protocol 1 (steps 2-5), determine the solubility of this compound in each co-solvent mixture.
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Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.
Visualizations
Caption: Troubleshooting workflow for improving this compound solubility.
Caption: General experimental workflow for determining equilibrium solubility.
References
- 1. Wholesale this compound CAS:4080-95-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. gantrade.com [gantrade.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | 4080-95-9 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 10. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbr.in [ijpbr.in]
- 13. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Degree of Crosslinking with Azelaic Dihydrazide
Welcome to the technical support center for utilizing azelaic dihydrazide (ADH) as a crosslinking agent. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you precisely control the degree of crosslinking in your polymer systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of crosslinking with this compound (ADH)?
A1: this compound is a homobifunctional crosslinker, meaning it has two identical reactive groups (hydrazides) at either end of its C9 backbone.[1] The primary crosslinking mechanism involves the reaction of these hydrazide groups with carbonyl groups (aldehydes or ketones) present on the polymer chains. This reaction, known as hydrazone formation, creates stable hydrazone bonds and results in a crosslinked three-dimensional network.[2][3] This is often referred to as "keto-hydrazide" crosslinking.[4][5] The by-product of this reaction is water.[2]
Q2: Which factors have the most significant impact on the degree of crosslinking with ADH?
A2: The degree of crosslinking is primarily controlled by several key factors:
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Molar Ratio of ADH to Carbonyl Groups: The stoichiometry between the hydrazide groups on ADH and the carbonyl groups on the polymer is a critical determinant of crosslink density.
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pH of the Reaction Medium: The rate of hydrazone bond formation is highly pH-dependent. The reaction is acid-catalyzed and proceeds most efficiently in a slightly acidic environment (typically pH 4.5-5.5).[6][7][8] At neutral or alkaline pH, the reaction rate is significantly slower, which can be used to control the onset of crosslinking.[9]
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Concentration of Polymers and Crosslinker: Higher concentrations of both the polymer and ADH generally lead to a higher degree of crosslinking and increased hydrogel stiffness.[6][10]
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Reaction Time and Temperature: Like most chemical reactions, increasing the reaction time and temperature will generally lead to a higher degree of crosslinking, up to the point where all available reactive groups have been consumed.
Q3: How can I measure the degree of crosslinking in my ADH-crosslinked material?
A3: The degree of crosslinking can be assessed through both direct and indirect methods:
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Direct Quantification of Unreacted Hydrazide Groups: A colorimetric assay using 2,4,6-trinitrobenzenesulfonic acid (TNBS) can be employed to quantify the concentration of primary amine groups (from the unreacted hydrazides) remaining in the hydrogel network after crosslinking.[11] A lower concentration of free hydrazide groups indicates a higher degree of crosslinking.
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Indirect Characterization Methods:
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Swelling Studies: The equilibrium swelling ratio of a hydrogel is inversely proportional to its crosslink density. A lower swelling ratio suggests a higher degree of crosslinking.[12][13]
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Rheological Analysis: The storage modulus (G') of a hydrogel, which is a measure of its stiffness, is directly related to the crosslink density. A higher storage modulus indicates a greater degree of crosslinking.[6][10]
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Mechanical Testing: Compressive or tensile strength measurements can also provide an indication of the crosslinking density, with stronger materials generally having a higher degree of crosslinking.
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Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking (e.g., hydrogel doesn't form, coating remains soft) | 1. Incorrect pH: The reaction medium may be too neutral or alkaline, inhibiting the acid-catalyzed hydrazone formation.[9] 2. Insufficient Carbonyl Groups: The polymer may not have a sufficient concentration of aldehyde or ketone groups available for crosslinking. 3. Interfering Substances: The presence of other primary amines (e.g., Tris buffer) can compete with the hydrazide for reaction with the carbonyl groups.[14] 4. Degraded ADH: ADH can hydrolyze over time if stored improperly. | 1. Adjust pH: Lower the pH of the reaction mixture to the optimal range of 4.5-5.5 using a suitable buffer (e.g., acetate buffer).[8] 2. Increase Carbonyl Content: If possible, increase the degree of aldehyde or ketone modification on your polymer. 3. Buffer Exchange: Use a non-amine-containing buffer like MES or PBS. If your sample is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.[14] 4. Use Fresh ADH: Prepare ADH solutions fresh before use. |
| Crosslinking Occurs Too Quickly (Premature Gelling) | 1. pH is Too Low: A highly acidic environment can excessively accelerate the reaction. 2. High Reactant Concentrations: High concentrations of both polymer and ADH can lead to very rapid gelation. | 1. Increase pH: Start the reaction at a slightly higher pH (e.g., 6.0-7.0) and then adjust it downwards to initiate crosslinking in a more controlled manner. 2. Lower Concentrations: Reduce the concentration of the polymer, ADH, or both. |
| Resulting Hydrogel is Too Stiff | Excessive Degree of Crosslinking: The molar ratio of ADH to carbonyl groups is too high, or the reaction was allowed to proceed for too long. | 1. Reduce ADH Concentration: Decrease the amount of ADH used in the formulation.[10] 2. Shorten Reaction Time: Monitor the gelation process and stop the reaction (e.g., by raising the pH to > 8.0) when the desired stiffness is achieved. |
| Resulting Hydrogel is Too Soft or Weak | Insufficient Degree of Crosslinking: The molar ratio of ADH to carbonyl groups is too low, or the reaction was incomplete. | 1. Increase ADH Concentration: Increase the molar ratio of ADH to carbonyl groups.[10] 2. Optimize pH: Ensure the pH is within the optimal range (4.5-5.5) for efficient crosslinking. 3. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (if compatible with your polymer). |
| Inconsistent Results Between Batches | 1. Variability in Polymer Modification: The degree of carbonyl functionalization on your polymer may vary between batches. 2. Inaccurate Reagent Preparation: Inconsistent concentrations of polymer or ADH solutions. 3. Fluctuations in pH: Small variations in pH can have a significant impact on the reaction rate. | 1. Characterize Polymer Batches: Quantify the degree of carbonyl modification for each new batch of polymer before use. 2. Precise Measurements: Use calibrated equipment to prepare all solutions. 3. Consistent pH Measurement: Calibrate your pH meter before each use and ensure thorough mixing when adjusting the pH. |
Quantitative Data Tables
The degree of crosslinking with ADH directly influences the physical properties of the resulting material. The following tables summarize the expected impact of key reaction parameters on hydrogel stiffness, a common proxy for the degree of crosslinking.
Table 1: Effect of ADH and Polymer Concentration on Hydrogel Stiffness
| Polymer Concentration (e.g., Oxidized Hyaluronic Acid) | ADH Concentration | Expected Hydrogel Stiffness (Storage Modulus, G') |
| Low | Low | Low |
| Low | High | Medium |
| High | Low | Medium |
| High | High | High |
Note: The exact values for stiffness will depend on the specific polymer used, its molecular weight, and the degree of carbonyl modification.
Table 2: Effect of pH on Gelation Time
| Reaction pH | Relative Gelation Time | Rationale |
| < 4.0 | Moderate | Reaction is acid-catalyzed, but very low pH may affect polymer stability. |
| 4.5 - 5.5 | Fast | Optimal range for hydrazone bond formation.[8] |
| 6.0 - 7.0 | Slow | The rate of hydrazone formation decreases as the pH approaches neutral.[9] |
| > 7.5 | Very Slow / Negligible | The reaction is significantly inhibited at alkaline pH.[9] |
Experimental Protocols
Protocol 1: Preparation of an ADH-Crosslinked Hyaluronic Acid (HA) Hydrogel
This protocol describes the formation of a hydrogel by crosslinking aldehyde-modified hyaluronic acid (HA-Ox) with this compound (ADH).
Materials:
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Aldehyde-modified Hyaluronic Acid (HA-Ox)
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This compound (ADH)
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1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for HA-ADH synthesis (optional, see note)
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Phosphate Buffered Saline (PBS), pH 7.4
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0.1 M MES buffer, pH 5.5
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Deionized water
Procedure:
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Prepare Stock Solutions:
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Prepare a 2% (w/v) solution of HA-Ox in PBS (pH 7.4). Stir gently until fully dissolved.
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Prepare a 1% (w/v) solution of ADH in 0.1 M MES buffer (pH 5.5). Warm slightly if needed to fully dissolve.
-
-
Crosslinking Reaction:
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In a small vial, mix equal volumes of the HA-Ox solution and the ADH solution.
-
For example, to prepare a 100 µL hydrogel, mix 50 µL of the HA-Ox solution with 50 µL of the ADH solution.
-
Vortex or pipette vigorously for 10-15 seconds to ensure homogeneous mixing.
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Allow the mixture to stand at room temperature. Gelation should occur within minutes to an hour, depending on the degree of oxidation of the HA and the concentrations used.
-
-
Equilibration:
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Once the hydrogel has formed, it can be washed with PBS or cell culture medium to remove any unreacted ADH and to allow it to reach equilibrium swelling.
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Note on HA functionalization: This protocol assumes you are starting with pre-functionalized HA. To create HA-ADH, HA can be reacted with an excess of ADH in the presence of EDC at pH 4.75 for 24 hours, followed by dialysis.[7] To create HA-Ox, HA can be reacted with sodium periodate.[7]
Protocol 2: Quantification of Degree of Crosslinking using the TNBS Assay
This protocol allows for the determination of the amount of unreacted hydrazide groups in a hydrogel.
Materials:
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ADH-crosslinked hydrogel
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Dimethyl sulfoxide (DMSO)
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2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (e.g., 30 mM in water)
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ADH standard solutions of known concentration in DMSO
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UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Take a known mass of the swollen hydrogel and lyophilize it to determine its dry weight.
-
Swell a known mass of the dried hydrogel in a specific volume of DMSO until it is fully dissolved or maximally swollen and disintegrated. This may require heating and agitation.
-
-
Standard Curve Preparation:
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Prepare a series of ADH standard solutions in DMSO (e.g., 0, 0.1, 0.2, 0.5, 1.0 mM).
-
-
TNBS Reaction:
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In separate microcentrifuge tubes, add a specific volume of your dissolved hydrogel sample and each of the ADH standards.
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Add an excess of TNBS solution to each tube. The final solution should be alkaline to facilitate the reaction.
-
Incubate the tubes in the dark at room temperature for a set amount of time (e.g., 30 minutes). The solution will turn yellow/orange.
-
-
Spectrophotometry:
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Measure the absorbance of each standard and sample at 340 nm or 420 nm.
-
-
Calculation:
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Plot the absorbance of the ADH standards versus their concentration to create a standard curve.
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Use the absorbance of your hydrogel sample to determine the concentration of unreacted hydrazide groups from the standard curve.
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The degree of crosslinking can be expressed as a percentage of the initial hydrazide groups that have reacted.
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Visualizations
Signaling Pathways and Workflows
// Nodes Polymer [label="Polymer Chain\nwith Ketone Group (R-C=O)", fillcolor="#F1F3F4", fontcolor="#202124"]; ADH [label="this compound\n(H₂N-NH-CO-(CH₂)₇-CO-NH-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation\nof Carbonyl Oxygen", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Attack [label="Nucleophilic Attack\nby Hydrazide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Carbinolamine\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydration [label="Dehydration\n(-H₂O)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrazone [label="Hydrazone Bond\n(R-C=N-NH-)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crosslinked [label="Crosslinked\nPolymer Network", shape=Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Polymer -> Protonation [label="+ H⁺ (Acid Catalyst)"]; Protonation -> Attack; ADH -> Attack; Attack -> Intermediate; Intermediate -> Dehydration; Dehydration -> Hydrazone; Hydrazone -> Crosslinked [label="Second Hydrazide\nReacts"]; } dot Caption: Chemical mechanism of acid-catalyzed hydrazone crosslinking.
// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prep_poly [label="1. Prepare Polymer Solution\n(with Carbonyl Groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_adh [label="2. Prepare ADH Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; ph_adjust [label="3. Adjust pH of Polymer Solution\n(if necessary)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="4. Mix Polymer and ADH Solutions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="5. Allow Reaction to Proceed\n(Gelation/Curing)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="6. Characterize Material Properties\n(Swelling, Rheology, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> prep_poly; start -> prep_adh; prep_poly -> ph_adjust; ph_adjust -> mix; prep_adh -> mix; mix -> react; react -> characterize; characterize -> end; } dot Caption: General experimental workflow for crosslinking with ADH.
// Nodes start [label="Problem:\nLow/No Crosslinking", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
q_ph [label="Is pH in acidic range\n(4.5-5.5)?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; a_ph_no [label="Action: Adjust pH\nto 4.5-5.5", fillcolor="#4285F4", fontcolor="#FFFFFF"];
q_buffer [label="Are you using an\namine-free buffer\n(e.g., MES, PBS)?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; a_buffer_no [label="Action: Switch to a\nnon-interfering buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"];
q_ratio [label="Is molar ratio of\nADH to Carbonyls\nsufficient?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; a_ratio_no [label="Action: Increase\nADH concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="If problem persists,\ncheck polymer carbonyl\ncontent or ADH quality.", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> q_ph; q_ph -> a_ph_no [label="No"]; q_ph -> q_buffer [label="Yes"]; q_buffer -> a_buffer_no [label="No"]; q_buffer -> q_ratio [label="Yes"]; q_ratio -> a_ratio_no [label="No"]; q_ratio -> end [label="Yes"]; } dot Caption: Troubleshooting decision tree for low crosslinking efficiency.
References
- 1. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Hydrazone Self-Crosslinking of Multiphase Elastin-Like Block Copolymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. Impact of hydrogel stiffness on the induced neural stem cells modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair [frontiersin.org]
- 11. expresspolymlett.com [expresspolymlett.com]
- 12. mdpi.com [mdpi.com]
- 13. The Effect of Crosslinking Degree of Hydrogels on Hydrogel Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Azelaic Dihydrazide Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of azelaic dihydrazide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, presence of metal ions, and exposure to light. Like other hydrazides, this compound is susceptible to hydrolysis and oxidation.
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pH: The hydrazide functional groups can undergo acid or base-catalyzed hydrolysis. Extreme pH values (highly acidic or alkaline) are expected to accelerate the degradation of this compound to azelaic acid and hydrazine.
-
Temperature: Higher temperatures generally increase the rate of chemical degradation. For optimal stability, solutions should be stored at low temperatures.
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Metal Ions: Transition metal ions, such as copper (Cu²⁺), can catalyze the oxidation of hydrazides. It is crucial to use high-purity solvents and avoid metal-containing spatulas or containers.
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Light: Photodegradation can be a concern for many organic molecules. To minimize this, solutions should be stored in amber vials or protected from light.
Q2: What are the likely degradation products of this compound in an aqueous solution?
The primary degradation pathway for this compound in aqueous solution is likely hydrolysis, which would yield azelaic acid and hydrazine. Oxidation can also occur, potentially leading to the formation of diimide and other related species, which may undergo further reactions.
Q3: What are the recommended storage conditions for solutions of this compound?
To maximize stability, it is recommended to:
-
Store solutions at low temperatures, preferably at 2-8°C for short-term storage and frozen (e.g., -20°C or -80°C) for long-term storage.
-
Use buffered solutions to maintain a stable pH, ideally in the neutral range (pH 6-8), to minimize acid and base-catalyzed hydrolysis.
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Prepare solutions in high-purity water (e.g., Milli-Q or equivalent) to minimize metal ion contamination.
-
Use amber glass vials or wrap containers in aluminum foil to protect the solution from light.
-
Consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the solution upon storage. | 1. Low solubility of this compound in the chosen solvent. 2. Degradation to a less soluble product (e.g., azelaic acid in some solvents). 3. Change in pH or temperature affecting solubility. | 1. Ensure the concentration is below the solubility limit at the storage temperature. Consider using a co-solvent if appropriate for the application. 2. Analyze the precipitate to identify its composition (e.g., by HPLC, IR, or NMR). 3. Confirm the pH of the solution has not shifted and that the storage temperature is appropriate. |
| Loss of compound activity or inconsistent experimental results. | 1. Degradation of this compound in solution. | 1. Prepare fresh solutions before each experiment. 2. Perform a stability study to determine the rate of degradation under your experimental conditions (see Experimental Protocols section). 3. Review solution preparation and storage procedures to ensure they align with best practices (see FAQs). |
| Solution changes color (e.g., turns yellow). | 1. Oxidation of the hydrazide moiety. | 1. Prepare solutions with deoxygenated solvents. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid sources of metal ion contamination. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for monitoring the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
1. Instrumentation and Materials:
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
- This compound reference standard
- Azelaic acid reference standard
- Acetonitrile (HPLC grade)
- Phosphate buffer (e.g., 20 mM, pH 7.0)
- High-purity water
2. Chromatographic Conditions (Example):
- Mobile Phase A: Phosphate buffer
- Mobile Phase B: Acetonitrile
- Gradient: Start with a low percentage of B, and gradually increase to elute azelaic acid and then this compound. A gradient of 5% to 95% B over 15 minutes is a reasonable starting point.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm (as hydrazides and carboxylic acids have UV absorbance at low wavelengths)
- Injection Volume: 10 µL
3. Solution Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent system (e.g., water, buffer, or a mixture with an organic co-solvent).
- Prepare a stock solution of azelaic acid in the same manner.
- Create a mixed standard solution containing both compounds to confirm peak separation.
4. Stability Study Procedure:
- Prepare the this compound solution to be tested.
- Divide the solution into several aliquots for analysis at different time points.
- Store the aliquots under the desired conditions (e.g., 4°C, 25°C, 40°C).
- At each time point (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot, bring it to room temperature, and analyze by HPLC.
- Quantify the peak area of this compound and any new peaks that appear over time. The appearance of a peak corresponding to the retention time of the azelaic acid standard would indicate hydrolysis.
5. Data Analysis:
- Plot the concentration or peak area of this compound as a function of time for each storage condition.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound in solution.
Caption: Troubleshooting logic for inconsistent experimental results.
addressing incomplete crosslinking with dihydrazide compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dihydrazide compounds for crosslinking applications.
Troubleshooting Guides
Incomplete Crosslinking: Carbodiimide-Mediated Dihydrazide Coupling
This guide focuses on troubleshooting issues when using a carbodiimide, such as EDC, with or without an N-hydroxysuccinimide (NHS) additive, to couple dihydrazide crosslinkers to carboxyl groups on target molecules.
| Issue | Possible Cause | Recommendation |
| Low or No Crosslinking Efficiency | Reagent Instability: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly. | - Store EDC and NHS desiccated at -20°C. - Warm reagents to room temperature before opening to prevent condensation. - Prepare EDC/NHS solutions immediately before use; do not store stock solutions.[1][2] |
| Suboptimal pH: The two steps of EDC/NHS chemistry have different optimal pH ranges. | - Activation Step (Carboxyl Activation): Perform in a slightly acidic buffer, pH 4.5-6.0 (e.g., MES buffer).[1][2] - Coupling Step (Amine Reaction): Adjust the pH to 7.0-8.5 for the reaction with the dihydrazide (e.g., using PBS or borate buffer).[1][2] | |
| Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the reaction.[1][2] | - Use non-competing buffers such as MES, PBS, or borate buffer.[1][2] | |
| Hydrolysis of Activated Intermediate: The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze, reducing efficiency.[3] | - Add NHS or Sulfo-NHS to the reaction to form a more stable NHS-ester intermediate.[3][4] - Minimize the time between the activation and coupling steps.[1] | |
| Insufficient Reagent Concentration: Using too little EDC, NHS, or dihydrazide can lead to incomplete crosslinking. | - A 2- to 5-fold molar excess of EDC and NHS over the amount of carboxyl groups is a common starting point.[1] - Optimize the molar ratio of the dihydrazide to the target molecule. | |
| Precipitation or Aggregation During Reaction | High EDC Concentration: An excessive amount of EDC can sometimes cause protein precipitation.[1] | - If using a large molar excess, try reducing the concentration of EDC.[1] |
| Protein Instability: Changes in pH or the addition of reagents can cause the target protein to aggregate.[1] | - Ensure the protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary.[1] | |
| Dihydrazide Solubility: The dihydrazide crosslinker may have limited solubility in the reaction buffer. | - Ensure the dihydrazide is fully dissolved before adding it to the reaction. Adipic acid dihydrazide (ADH) has moderate solubility in water (50 g/L).[5] |
Incomplete Crosslinking: Keto-Hydrazide Reaction
This guide addresses issues related to the reaction between a dihydrazide and a carbonyl group (ketone or aldehyde) on the target molecule.
| Issue | Possible Cause | Recommendation |
| Low or No Crosslinking Efficiency | Suboptimal pH: The formation of the hydrazone bond is pH-dependent. | - The reaction between aldehydes and hydrazides is typically performed at a pH of 5 to 7.[6] |
| Slow Reaction Kinetics: The reaction may be slow at ambient temperatures, leading to incomplete crosslinking.[5] | - Allow for sufficient reaction time. In some systems, like acrylic emulsions, crosslinking becomes rapid upon drying and film formation as water evaporates.[5][7] | |
| Steric Hindrance: The carbonyl or hydrazide groups may be sterically inaccessible, preventing efficient reaction. | - Consider using a dihydrazide with a longer spacer arm to overcome steric hindrance. | |
| Reverse Reaction: The hydrazone bond can be reversible, especially under certain conditions like acidity.[8][9] | - Ensure the final application conditions are compatible with the stability of the hydrazone bond. If necessary, the bond can be stabilized by reduction with sodium cyanoborohydride.[6] | |
| Poor Film Formation or Mechanical Properties (in coatings/films) | Premature Crosslinking: Crosslinking occurring before proper film coalescence can result in a weak and brittle film.[5] | - In emulsion systems, ensure the dihydrazide is dissolved in the aqueous phase and reacts with the carbonyl-containing polymer during the drying process.[5][8] |
| Low Mobility of Curative: In a dry film, the mobility of the dihydrazide may be limited, leading to incomplete crosslinking.[5] | - Ensure proper mixing and film formation conditions to allow for the diffusion and reaction of the dihydrazide. |
Frequently Asked Questions (FAQs)
Q1: What is the main difference between carbodiimide-mediated and keto-hydrazide crosslinking with dihydrazides?
A1: The primary difference lies in the functional groups they target.
-
Carbodiimide-mediated coupling (e.g., with EDC) is used to link the hydrazide groups of the dihydrazide to carboxyl groups (-COOH) on a molecule. This is a two-step process where the carboxyl group is first activated by the carbodiimide.
-
Keto-hydrazide chemistry involves the direct reaction of the hydrazide groups with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond.[7]
Q2: My protein precipitates when I add EDC. What should I do?
A2: Protein precipitation upon addition of EDC can be due to a few factors. High concentrations of EDC can sometimes cause proteins to precipitate.[1] Try reducing the molar excess of EDC used in the reaction. Also, ensure your protein is stable and soluble in the chosen reaction buffer and at the reaction pH. A buffer exchange to a more suitable buffer might be necessary before starting the crosslinking reaction.[1]
Q3: How can I confirm that crosslinking has occurred?
A3: Several methods can be used to confirm crosslinking. For proteins, you can use SDS-PAGE to observe a shift in molecular weight or the appearance of higher molecular weight bands corresponding to crosslinked species. Mass spectrometry can also be used to identify crosslinked peptides.[10][11] For hydrogels or polymers, techniques like rheology to measure changes in mechanical properties or swelling studies can indicate the formation of a crosslinked network.[12]
Q4: Can I store my unused EDC solution for later use?
A4: No, it is not recommended to prepare stock solutions of EDC for long-term storage, as it is susceptible to hydrolysis and will lose its activity.[1][3] Always prepare EDC solutions fresh immediately before use.[1][3]
Q5: What are some common dihydrazide crosslinkers?
A5: Adipic acid dihydrazide (ADH) is the most common dihydrazide crosslinker.[5][8] Other examples include sebacic dihydrazide (SDH) and isophthalic dihydrazide (IDH).[5]
Experimental Protocols
Protocol 1: Two-Step Carbodiimide-Mediated Crosslinking with Adipic Acid Dihydrazide (ADH)
This protocol is a general guideline for crosslinking a protein with carboxyl groups using ADH and EDC/NHS chemistry.
Materials:
-
Protein with accessible carboxyl groups
-
Adipic acid dihydrazide (ADH)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Buffer (optional): e.g., 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange: If necessary, exchange the protein into the Activation Buffer.
-
Prepare Reagents: Immediately before use, prepare solutions of EDC, NHS, and ADH in the Activation Buffer. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the carboxyl groups on the protein.[1] The molar ratio of ADH will need to be optimized for your specific application.
-
Activation of Carboxyl Groups:
-
Add the freshly prepared EDC/NHS solution to the protein solution in the Activation Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[1]
-
-
pH Adjustment: Immediately raise the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[1]
-
Coupling with ADH: Add the ADH solution to the activated protein solution.
-
Incubation: Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine (like Tris) to a final concentration of 20-50 mM and incubate for 15-30 minutes.[1]
-
Purification: Purify the crosslinked protein conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis.
Protocol 2: Keto-Hydrazide Crosslinking
This protocol provides a general method for crosslinking a molecule containing an aldehyde or ketone group with a dihydrazide.
Materials:
-
Molecule with accessible carbonyl (aldehyde or ketone) groups
-
Dihydrazide crosslinker (e.g., ADH)
-
Reaction Buffer: e.g., 0.1 M Phosphate Buffer, pH 6.0-7.0
Procedure:
-
Dissolve Reactants: Dissolve the carbonyl-containing molecule and the dihydrazide in the Reaction Buffer separately. The optimal molar ratio of dihydrazide to carbonyl groups should be determined empirically.
-
Initiate Reaction: Mix the two solutions.
-
Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary significantly depending on the specific reactants and may range from a few minutes to several hours.[9] Monitor the progress of the reaction if possible.
-
Stabilization (Optional): If a more stable, non-reversible bond is required, the resulting hydrazone bond can be reduced to a secondary amine bond using a mild reducing agent like sodium cyanoborohydride.
-
Purification: Purify the crosslinked product from unreacted components as needed, for example, by dialysis or chromatography.
Visualizations
Caption: Carbodiimide-mediated dihydrazide crosslinking pathway.
Caption: Reaction mechanism for keto-hydrazide crosslinking.
Caption: Troubleshooting workflow for incomplete crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. scribd.com [scribd.com]
- 5. gantrade.com [gantrade.com]
- 6. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol for studying structural dynamics of proteins by quantitative crosslinking mass spectrometry and data-independent acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the pH for azelaic dihydrazide-based hydrogel formation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the pH for the formation of azelaic dihydrazide-based hydrogels.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in the formation of this compound-based hydrogels?
A1: The pH is a critical parameter that governs the core crosslinking chemistry of these hydrogels. This compound typically forms crosslinks with aldehyde or ketone groups on a polymer backbone (e.g., oxidized hyaluronic acid or alginate) via a Schiff base reaction to create hydrazone bonds. The rate and equilibrium of this reaction are highly pH-dependent. Generally, the formation of hydrazone bonds is catalyzed by acid but is also reversible under strong acidic conditions. Therefore, an optimal pH range, typically weakly acidic to neutral (pH 5.0-7.4), is required to promote efficient gelation without causing premature degradation of the hydrogel network.
Q2: How does pH influence the mechanical properties, such as stiffness, of the final hydrogel?
A2: The pH directly impacts the crosslinking density, which in turn determines the mechanical properties of the hydrogel. At an optimal pH, the crosslinking reaction is most efficient, leading to a higher crosslinking density and a stiffer, more robust hydrogel. Deviating from this optimal pH can lead to a lower crosslinking density, resulting in softer gels. For instance, in some dynamic covalent hydrogels, increasing the pH can lead to less stiff materials.[1][2] At very low or very high pH values, inhibition of the crosslinking reaction or degradation of the polymer backbone can severely compromise the hydrogel's structural integrity.
Q3: Can the pH of the precursor solutions affect the swelling and degradation behavior of the hydrogel?
A3: Absolutely. The formation pH sets the initial crosslinking density, which governs the hydrogel's mesh size. This mesh size controls how much water the hydrogel can absorb (swelling) and how quickly it degrades. Hydrogels formed at an optimal pH will have a more stable network. The pH of the surrounding environment also dictates swelling and degradation. For example, hydrazone bonds are labile in acidic conditions, meaning the hydrogel will degrade more quickly at a low pH.[1] Conversely, they are more stable at neutral or slightly basic pH.[3] Studies on other dynamic hydrogels have shown that as pH increases, the rate of mass loss can also increase, leading to faster dissolution.[1][2]
Section 2: Troubleshooting Guide
Q: My hydrogel is not forming or the gelation time is too long. What could be the cause?
A: This is a common issue often linked to suboptimal pH.
-
Problem: The pH of your polymer or crosslinker solution is too high or too low. The hydrazone bond formation is catalyzed under weakly acidic conditions. If the pH is too alkaline, the reaction rate may be significantly reduced.
-
Solution:
-
Measure the pH of your precursor polymer solution before adding the this compound crosslinker.
-
Systematically adjust the pH of the polymer solution to fall within the range of 5.5 to 7.0 using dilute HCl or NaOH.
-
Perform a pH optimization experiment by preparing several small-batch hydrogels at different pH values (e.g., 5.5, 6.0, 6.5, 7.0) to identify the optimal pH for your specific polymer system.
-
Q: The final hydrogel is much softer than expected and has poor mechanical strength.
A: This indicates inefficient crosslinking, which can be a result of several factors related to pH.
-
Problem 1: The pH is outside the optimal range for the Schiff base reaction, leading to a low crosslinking density. As observed in some dynamic covalent hydrogels, changes in pH can alter the reaction equilibrium, affecting cross-linking density and resulting in softer gels.[1]
-
Solution 1: Refer to the pH optimization protocol. Ensure your formation pH promotes the highest possible crosslinking efficiency. For gelatin-based hydrogels, firmness is often highest near the isoelectric point (pH 5-10), while more extreme pH values result in softer materials.[4]
-
Problem 2: The polymer backbone itself is being degraded by the pH conditions. For example, some natural polymers can undergo hydrolysis at very low or high pH values.
-
Solution 2: Characterize the stability of your polymer backbone across a range of pH values before attempting hydrogel formation. If your polymer is unstable, you may need to work within a narrower, milder pH range.
Q: My hydrogel degrades much faster than anticipated when placed in culture media or a buffer.
A: This is typically due to the pH-sensitive nature of the hydrazone crosslinks.
-
Problem: The hydrazone bonds are susceptible to hydrolysis under acidic conditions. If your buffer or medium has a pH below 7.0, it will accelerate the breakdown of the hydrogel network.[1] It has been noted that acylhydrazone bonds are labile in the presence of acid.[3]
-
Solution:
-
Measure the pH of the environment in which you are testing the hydrogel.
-
If the environment is acidic, and you require more stability, you may need to modify the hydrogel chemistry.
-
Alternatively, if the goal is a pH-triggered release, this behavior can be exploited. For instance, drug release from hydrazone-crosslinked hydrogels is faster at lower pH values.[1]
-
Q: The pH of my hydrogel changes over time, becoming acidic.
A: This can happen if unreacted components remain or if degradation byproducts are acidic.
-
Problem: Unreacted aldehyde groups on the polymer backbone can oxidize to carboxylic acids, lowering the pH of the hydrogel. Alternatively, if the polymer itself degrades, it may release acidic monomers. This has been observed in collagen-based systems where issues with acetic acid used for dissolution can cause unexpected acidity.[5]
-
Solution:
-
Ensure the crosslinking reaction goes to completion by optimizing stoichiometry and reaction time.
-
After gelation, wash the hydrogel thoroughly with a neutral buffer (e.g., PBS pH 7.4) to remove any unreacted components. This is a standard step in many hydrogel production protocols.[6]
-
Section 3: Experimental Protocols & Workflows
Protocol 1: pH Optimization for Hydrogel Formation
This protocol describes a general method to determine the optimal pH for forming an this compound-crosslinked hydrogel, using oxidized alginate as an example polymer.
Materials:
-
Sodium Alginate
-
Sodium Periodate (NaIO₄)
-
Ethylene Glycol
-
This compound (ADH)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid)
-
Phosphate-Buffered Saline (PBS)
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
Methodology:
-
Prepare Oxidized Alginate (OAlg):
-
Dissolve sodium alginate in distilled water to create a 1% (w/v) solution.
-
Add sodium periodate in a 0.5:1 molar ratio relative to the alginate repeating units.
-
Stir the reaction in the dark for 24 hours at room temperature.
-
Stop the reaction by adding ethylene glycol (1 mL per gram of alginate).
-
Purify the OAlg by dialysis against distilled water for 3 days, then lyophilize.
-
-
Prepare Stock Solutions:
-
Prepare a 2% (w/v) OAlg solution in MES buffer (50 mM).
-
Prepare a 1% (w/v) ADH solution in the same MES buffer.
-
-
pH Adjustment and Optimization:
-
Divide the 2% OAlg solution into several aliquots.
-
Adjust the pH of each aliquot to a different value (e.g., 5.5, 6.0, 6.5, 7.0, 7.5) using 0.1 M HCl or 0.1 M NaOH.
-
To initiate crosslinking, mix an equal volume of the pH-adjusted OAlg solution with the ADH solution.
-
Observe the gelation process. The time to gelation can be determined by the vial inversion method (the point at which the solution no longer flows).
-
-
Characterization:
-
Allow the hydrogels to fully cure for 24 hours.
-
Characterize the resulting hydrogels at each pH for mechanical stiffness (rheology), swelling ratio (gravimetric analysis), and degradation rate (mass loss over time in PBS).
-
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for pH optimization and the underlying chemical principles.
Caption: General workflow for optimizing the pH of this compound hydrogels.
Caption: Influence of pH on hydrazone bond formation and hydrogel properties.
Section 4: Data Summary
The following table summarizes the general effects of pH on key hydrogel properties based on literature for dynamic covalent hydrogels, including those with dihydrazide crosslinkers.
| Property | Effect of Increasing pH (from acidic to neutral) | Rationale | Citations |
| Gelation Time | Generally decreases to an optimum, then may increase | The rate of hydrazone bond formation is catalyzed in weakly acidic conditions. Extremely low pH can cause hydrolysis, while high pH can slow the reaction. | [3] |
| Stiffness (Modulus) | Generally increases to an optimum, then may decrease | Stiffness is proportional to crosslink density. The highest density is achieved at the optimal pH for the crosslinking reaction. Some systems become less stiff at more basic pH values. | [1][4] |
| Swelling Ratio | Highly dependent on polymer backbone chemistry | For polymers with acidic groups (e.g., alginate, hyaluronic acid), swelling increases as pH rises due to deprotonation and electrostatic repulsion. | [7][8][9] |
| Degradation Rate | Generally decreases | Hydrazone bonds are labile to acid-catalyzed hydrolysis. Increasing the pH towards neutral enhances their stability, slowing degradation. | [1] |
| Drug Release Rate | Generally decreases (for degradation-controlled release) | Slower hydrogel degradation at neutral pH leads to a more sustained release profile compared to the rapid release at acidic pH. | [1][2] |
References
- 1. Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of pH-Responsive Hydrogels Based on Chondroitin Sulfate/Alginate for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of Azelaic Dihydrazide
Welcome to the Technical Support Center for the purification of azelaic dihydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.
-
Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample, yielding a product with high purity. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.
-
Column chromatography is a versatile method for separating this compound from a wider range of impurities, especially those with different polarities. Silica gel is a commonly used stationary phase for the purification of polar compounds like dihydrazides.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities in crude this compound can originate from the starting materials or be generated during the synthesis. Common impurities include:
-
Unreacted Starting Materials: Residual azelaic acid (or its ester derivative) and hydrazine hydrate are common impurities.
-
Byproducts from Side Reactions: Incomplete reaction can lead to the formation of the mono-hydrazide of azelaic acid. Other potential byproducts include hydrazones, which can form if there are any carbonyl-containing impurities present.
-
Impurities from Azelaic Acid: The commercial azelaic acid used as a starting material may contain other dicarboxylic acids with shorter or longer carbon chains, such as suberic acid and sebacic acid.[1] These can be carried through the synthesis and contaminate the final product.
Q3: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the concentration of the solute is too high. Here are some troubleshooting steps:
-
Use a lower-boiling point solvent: If possible, switch to a solvent with a lower boiling point.
-
Increase the solvent volume: Add more of the hot solvent to decrease the concentration of the this compound.
-
Employ a two-solvent system: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Lower the cooling temperature gradually: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.
Q4: I am having trouble separating this compound from a very polar impurity using silica gel chromatography. What can I do?
A4: this compound is a polar compound, and separating it from other polar impurities on silica gel can be challenging. Here are some strategies:
-
Increase the polarity of the mobile phase: A common mobile phase for polar compounds on silica gel is a mixture of a less polar solvent (like dichloromethane or ethyl acetate) and a more polar solvent (like methanol). Gradually increasing the proportion of methanol can help elute more polar compounds.
-
Use mobile phase additives:
-
For basic impurities, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can help by neutralizing the acidic silanol groups on the silica surface, which can interact strongly with basic compounds.
-
For acidic impurities, adding a small amount of a weak acid like acetic acid or formic acid (0.1-1%) to the mobile phase can improve separation.
-
-
Consider a different stationary phase: If normal-phase chromatography on silica gel is not effective, consider using a different type of chromatography, such as reverse-phase chromatography with a C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC).
Q5: How can I assess the purity of my final this compound product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to quantify the purity of this compound. Since this compound lacks a strong chromophore, detection at a low wavelength (e.g., 206-210 nm) is often necessary.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help identify unknown impurities.
-
Melting Point: A sharp melting point close to the literature value (around 183 °C) is a good indicator of high purity.[4] A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable; the compound is not soluble enough. | Try a different, more polar solvent. Consider a two-solvent system where the compound is soluble in one solvent and insoluble in the other. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound. |
| Crystals form too quickly. | The solution is too concentrated, or cooling is too rapid. | Add a small amount of additional hot solvent to the dissolved compound. Allow the solution to cool more slowly at room temperature before moving to an ice bath. |
| Low recovery of purified product. | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Discolored crystals. | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not move from the top of the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system). |
| Compound elutes too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent. |
| Poor separation of the desired product from an impurity (streaking or overlapping peaks). | The chosen mobile phase is not providing adequate resolution. The column may be overloaded. | Try a different solvent system. Add a modifier (acid or base) to the mobile phase. Ensure the amount of crude material loaded onto the column is not excessive. |
| Product is not recovered from the column. | The compound is irreversibly adsorbed to the stationary phase. | This can happen with very polar compounds on silica gel. Consider using a different stationary phase like alumina or a reverse-phase material. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing small amounts of impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a water/ethanol mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Chromatography column
-
Solvents for mobile phase (e.g., dichloromethane and methanol)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect the eluent in small fractions using collection tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Data Presentation
The following tables provide a template for recording and comparing the results of different purification methods. Researchers should populate these tables with their experimental data to determine the most effective purification strategy for their specific needs.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol) | e.g., 85% | e.g., 98% | e.g., 75% | Good for removing minor, less polar impurities. |
| Recrystallization (Water/Ethanol) | e.g., 85% | e.g., 97% | e.g., 80% | May be effective for different impurity profiles. |
| Column Chromatography (DCM/MeOH) | e.g., 70% | e.g., 99% | e.g., 60% | Effective for a wider range of impurities but may result in lower yield. |
Table 2: HPLC Purity Analysis Parameters (Example)
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 50 mM Phosphate Buffer (pH 3.5) (25:75 v/v)[2][3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 206 nm[2][3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Visualizations
Experimental Workflow for this compound Purification
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
Disclaimer: The experimental protocols and troubleshooting guides provided are intended for informational purposes only. Researchers should always adhere to standard laboratory safety practices and may need to optimize these procedures for their specific experimental conditions.
References
Technical Support Center: Quantification of Unreacted Azelaic Dihydrazide
Welcome to the technical support center for the refinement of protocols to quantify unreacted azelaic dihydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying unreacted this compound?
A1: The primary methods for quantifying unreacted this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, spectrophotometric assays, and titration methods. The choice of method depends on factors such as the sample matrix, required sensitivity, and available equipment.
Q2: My sample contains other compounds. How can I ensure the method is specific for this compound?
A2: Method specificity is crucial. Chromatographic methods like HPLC and GC are inherently more specific than spectrophotometric or titration methods. For HPLC, ensure adequate separation from other components by optimizing the mobile phase and column. For GC, the derivatization step also contributes to specificity. In all cases, running appropriate blanks and standards is essential.
Q3: I am observing poor peak shape in my HPLC analysis. What could be the cause?
A3: Poor peak shape in HPLC can be due to several factors. Common causes include column degradation, improper mobile phase pH, sample solvent being too different from the mobile phase, or interactions between the analyte and the stationary phase. Refer to the HPLC troubleshooting guide below for detailed solutions.
Q4: Is derivatization always necessary for the GC analysis of this compound?
A4: Due to its low volatility, direct analysis of this compound by GC is challenging.[1] Derivatization to a more volatile and thermally stable compound is typically required for reliable GC analysis.[1]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No Peak or Low Signal | 1. Incorrect UV wavelength. | 1. This compound may have a weak chromophore. A UV scan should be performed to determine the optimal detection wavelength. Detection at a low wavelength (e.g., 206-210 nm) may be necessary.[2][3] |
| 2. Analyte degradation. | 2. Ensure sample stability by using appropriate storage conditions and minimizing sample processing time. | |
| 3. Insufficient concentration. | 3. Concentrate the sample or adjust the injection volume. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| 2. Column overload. | 2. Dilute the sample and reinject. | |
| 3. Sample solvent mismatch. | 3. Dissolve the sample in the mobile phase or a weaker solvent. | |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. | 1. Ensure proper mixing and degassing of the mobile phase. |
| 2. Column temperature variation. | 2. Use a column oven to maintain a consistent temperature. | |
| 3. Pump malfunction. | 3. Check the pump for leaks and ensure consistent flow rate. |
GC Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No Peak or Low Signal | 1. Incomplete derivatization. | 1. Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatizing agent. |
| 2. Degradation of the derivative. | 2. Some derivatives, like trimethylsilyl (TMS) derivatives, can be unstable. Analyze samples as soon as possible after derivatization.[4] | |
| 3. Adsorption in the injector or column. | 3. Use a deactivated liner and column. Consider a different derivatization reagent that yields a less polar derivative. | |
| Ghost Peaks | 1. Carryover from a previous injection. | 1. Run a blank solvent injection to clean the system. |
| 2. Contamination of the syringe or liner. | 2. Clean or replace the syringe and injector liner. | |
| Poor Reproducibility | 1. Inconsistent derivatization. | 1. Ensure precise and consistent addition of the derivatization reagent and control of reaction conditions. |
| 2. Variable injection volume. | 2. Use an autosampler for consistent injection volumes. |
Spectrophotometric Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance | 1. Interfering substances in the sample matrix. | 1. Perform a sample cleanup step, such as solid-phase extraction, to remove interfering compounds. |
| 2. Reagent instability. | 2. Prepare fresh reagents daily. | |
| Non-linear Calibration Curve | 1. Reaction is not going to completion. | 1. Optimize reaction conditions (pH, temperature, and incubation time). |
| 2. Absorbance is outside the linear range of the spectrophotometer. | 2. Dilute the samples to bring the absorbance within the linear range. | |
| Poor Reproducibility | 1. Inconsistent reaction timing. | 1. Use a timer to ensure consistent reaction times for all samples and standards. |
| 2. Temperature fluctuations. | 2. Perform the reaction in a temperature-controlled water bath. |
Experimental Protocols
Protocol 1: Quantification by RP-HPLC with UV Detection
This protocol is adapted from methods for azelaic acid and other hydrazides and may require optimization.
1. Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.[2]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of a buffer (e.g., 50 mM sodium dihydrogen orthophosphate, pH 3.5) and acetonitrile. The ratio may need to be optimized for best separation.[2]
-
Flow Rate: 1.0 - 1.2 mL/min.[2]
-
Injection Volume: 20 µL.[2]
2. Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
3. Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.[2]
4. Analysis:
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of unreacted this compound in the samples from the calibration curve.
| Parameter | Value | Reference |
| Linearity Range | 5 - 400 µg/mL | [2] |
| Correlation Coefficient (r²) | 0.998 | [2] |
| Limit of Detection (LOD) | 1.08 µg/mL | [5] |
| Limit of Quantification (LOQ) | 3.28 µg/mL | [5] |
| Accuracy (% Recovery) | >96% | [2] |
| Precision (%RSD) | ≤2% | [2] |
Protocol 2: Quantification by GC-MS after Derivatization
This protocol is based on methods for azelaic acid and hydrazine derivatization and will require optimization.
1. Derivatization (Silylation):
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a suitable solvent (e.g., pyridine).[6]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.[6]
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column (e.g., HP-5ms).
-
Injector Temperature: 260°C.[7]
-
Oven Program: Start at a suitable initial temperature (e.g., 120°C), then ramp to a final temperature (e.g., 200°C).[7]
-
Carrier Gas: Helium.
-
MS Ion Source Temperature: 160°C.[7]
3. Analysis:
-
Inject the derivatized standards and samples.
-
Monitor characteristic ions for the derivatized this compound.
-
Quantify using a calibration curve based on the peak areas of a specific ion.
| Parameter | Value | Reference |
| Linearity Range | 10 - 1000 mg/L | [8] |
| Correlation Coefficient (r²) | 0.9997 | [8] |
| Limit of Detection (LOD) | 15 mg/kg | [8] |
| Limit of Quantification (LOQ) | 50 mg/kg | [8] |
| Accuracy (% Recovery) | 87.7% - 101% | [8] |
| Precision (%RSD) | < 4% | [8] |
Protocol 3: Spectrophotometric Quantification
This protocol is adapted from a general method for hydrazide determination.
1. Reagents:
-
Trinitrobenzenesulfonic acid (TNBS) solution.[9]
-
Buffer solution (e.g., pH 8.5).[9]
-
Quenching/developing buffer (e.g., 0.1 M Na2CO3-NaHCO3, pH 10.8).[9]
2. Procedure:
-
Mix the sample containing this compound with the TNBS reagent in the pH 8.5 buffer.
-
Incubate at room temperature for a specific time (e.g., 40 minutes) to allow for color development.[9]
-
Dilute the reaction mixture with the pH 10.8 buffer.[9]
-
Measure the absorbance at the wavelength of maximum absorbance for the hydrazide-TNBS adduct (e.g., around 385 nm and 500 nm).[9]
3. Analysis:
-
Prepare a calibration curve using known concentrations of this compound.
-
Determine the concentration in the unknown samples from the calibration curve.
| Parameter | Value | Reference |
| Linearity Range | 10 - 120 nmol | [9] |
| Standard Deviation | < 5% | [9] |
Visualizations
References
- 1. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Development and validation of RP-HPLC method for Azelaic acid in prepared cubosomal dispersion using Design of Expert approach - IJSAT [ijsat.org]
- 4. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study: Azelaic Dihydrazide vs. Sebacic Dihydrazide in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of azelaic dihydrazide and sebacic dihydrazide, two aliphatic dihydrazide compounds increasingly utilized as crosslinking and curing agents in various polymer systems. By examining their physicochemical properties and performance in applications such as epoxy resins and acrylic emulsions, this document aims to equip researchers with the necessary data to select the appropriate agent for their specific needs.
Introduction
This compound and sebacic dihydrazide are organic compounds characterized by a central aliphatic chain flanked by two hydrazide functional groups (-CONHNH₂). This bifunctional nature allows them to act as effective crosslinkers, forming stable covalent bonds with various polymers to enhance their mechanical and thermal properties. Their utility is particularly noted in the formulation of coatings, adhesives, and sealants. This guide presents a comparative analysis based on available experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these dihydrazides is crucial for predicting their behavior in different formulations. Key properties are summarized in the table below.
| Property | This compound | Sebacic Dihydrazide |
| CAS Number | 4080-95-9[1] | 925-83-7[2][3] |
| Molecular Formula | C₉H₂₀N₄O₂[1] | C₁₀H₂₂N₄O₂[2][3] |
| Molecular Weight | 216.28 g/mol [4] | 230.31 g/mol [2][3] |
| Appearance | White to almost white powder or crystal[4][5] | White to almost white crystalline powder[6] |
| Melting Point | 183 °C[4] | 185-191 °C[7] |
| Solubility | Soluble in polar solvents[5] | Slightly soluble in water; soluble in alcohol[6] |
Performance Comparison in Epoxy Resin Curing
Dihydrazides are often employed as latent curing agents for epoxy resins, offering long pot life at ambient temperatures and rapid curing at elevated temperatures. The length of the aliphatic chain separating the hydrazide groups can influence the flexibility and thermal properties of the cured resin.
| Performance Metric | Epoxy Cured with this compound | Epoxy Cured with Sebacic Dihydrazide |
| Curing Temperature | Data not available in direct comparison | Onset of cure is related to melting point (~185 °C)[8] |
| Curing Conversion Ratio (at 120°C for 1h) | Data not available | 80.3%[7] |
| Adhesion Strength (Pull-off test) | Data not available | 50.4 kgf/cm²[7] |
| Thermal Stability (TGA) | Expected to be high due to crosslinking[5] | Thermosets show stability up to ~250°C[9] |
Note: Direct comparative experimental data for this compound in epoxy curing under the same conditions as sebacic dihydrazide was not available in the reviewed literature. The provided data for sebacic dihydrazide is from a study on epoxy-based sealing materials.[7]
Performance in Acrylic Emulsions
In water-based acrylic emulsions, dihydrazides are used in conjunction with monomers like diacetone acrylamide (DAAM) to create self-crosslinking systems at ambient temperatures. This "keto-hydrazide" chemistry is crucial for developing high-performance coatings with enhanced durability and resistance.[10]
| Performance Metric | Acrylic Emulsion with this compound | Acrylic Emulsion with Sebacic Dihydrazide |
| Crosslinking Mechanism | Carbonyl-hydrazide reaction[11] | Carbonyl-hydrazide reaction |
| Mechanical Properties | Enhances mechanical strength and thermal stability[5] | Improves mechanical properties and thermal stability[6] |
| Resistance Properties | Improves wet-rub resistance and mandrel-bend resistance[12] | Improves wet-rub resistance and mandrel-bend resistance |
Note: While both dihydrazides function via the same mechanism, specific quantitative comparative data on the mechanical properties of the resulting films were not found in the literature reviewed. The performance is generally described as an improvement over non-crosslinked systems.
Experimental Protocols
Synthesis of Dihydrazides
General Principle: Dihydrazides are typically synthesized by the reaction of a dicarboxylic acid ester with hydrazine hydrate.
Example Protocol for Sebacic Dihydrazide: A common method involves the reaction of dimethyl sebacate with hydrazine hydrate in a solvent like methanol.[13] The reaction mixture is typically refluxed, and the product, sebacic dihydrazide, precipitates upon cooling and can be purified by recrystallization. A patent describes a method reacting a dibasic acid diester with a hydrazine inclusion complex to produce a high-purity dihydrazide.[14]
Example Protocol for this compound: A similar procedure is followed, starting with a diester of azelaic acid and reacting it with hydrazine hydrate.[15]
Epoxy Resin Curing and Characterization
Protocol:
-
Formulation: A liquid epoxy resin (e.g., diglycidyl ether of bisphenol A) is thoroughly mixed with the dihydrazide curing agent. The stoichiometry is calculated based on the epoxy equivalent weight of the resin and the active hydrogen equivalent weight of the dihydrazide.
-
Curing: The mixture is applied to a substrate or cast into a mold and cured in an oven at a specified temperature (e.g., 120°C) for a set duration (e.g., 1 hour).[7]
-
Characterization:
-
Curing Conversion: The extent of the curing reaction can be monitored using Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the epoxy group peak.[7]
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the cured resin.[7] Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition profile.
-
Mechanical Properties: The adhesion strength of the cured resin can be measured using a pull-off test.[7] Other mechanical properties like tensile strength and elongation at break can be determined using a universal testing machine.
-
Crosslinking of Acrylic Emulsions and Film Characterization
Protocol:
-
Emulsion Polymerization: An acrylic emulsion is synthesized containing a carbonyl-functional monomer such as diacetone acrylamide (DAAM).[10]
-
Formulation: The dihydrazide crosslinker is added to the aqueous phase of the acrylic emulsion. The pH is typically adjusted to be alkaline to ensure stability before film formation.[10]
-
Film Formation: The emulsion is cast onto a substrate and allowed to dry at ambient temperature. As water evaporates, the pH decreases, catalyzing the crosslinking reaction between the ketone groups of the DAAM and the hydrazide groups of the crosslinker.[10]
-
Characterization:
-
Mechanical Properties: The tensile strength, elongation at break, and modulus of the dried films are measured using a universal testing machine.
-
Resistance Properties: The crosslinked films are tested for their resistance to water, solvents, and abrasion according to standardized methods.[10]
-
Conclusion
Both this compound and sebacic dihydrazide are effective crosslinking agents for polymer systems, enhancing their mechanical and thermal properties. Sebacic dihydrazide, with its longer aliphatic chain, may impart greater flexibility to the resulting polymer network. The choice between the two will depend on the specific performance requirements of the application, such as the desired degree of flexibility, thermal stability, and curing characteristics. While direct comparative data is limited, the information and protocols provided in this guide offer a solid foundation for researchers to conduct their own evaluations and make informed decisions. Further head-to-head experimental studies are warranted to fully elucidate the performance differences between these two valuable compounds.
References
- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. SEBACIC DIHYDRAZIDE | 925-83-7 [chemicalbook.com]
- 4. This compound | 4080-95-9 [chemicalbook.com]
- 5. Wholesale this compound CAS:4080-95-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 6. Page loading... [wap.guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. ac-catalysts.com [ac-catalysts.com]
- 9. ijert.org [ijert.org]
- 10. gantrade.com [gantrade.com]
- 11. researchgate.net [researchgate.net]
- 12. adhesivesmag.com [adhesivesmag.com]
- 13. SEBACIC DIHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 14. JPH07157460A - A novel method for producing dihydrazides using a hydrazine inclusion complex - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Azelaic Dihydrazide and Glutaraldehyde Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinking agent is a critical determinant of the physicochemical properties and biological performance of hydrogels and other biomaterials. This guide provides an objective comparison of two commonly utilized crosslinkers: azelaic dihydrazide, a carbodiimide-activated crosslinker, and glutaraldehyde, a well-established dialdehyde crosslinker. This analysis is supported by experimental data to inform the selection process for specific research and drug development applications. While direct comparative data for this compound is limited in publicly available literature, this guide will utilize data from its close structural and functional analogue, adipic dihydrazide, to provide a robust comparison against glutaraldehyde.
Executive Summary
Glutaraldehyde is a highly efficient crosslinker, significantly enhancing the mechanical strength and stability of biomaterials. However, its application is often hampered by considerable cytotoxicity due to the release of unreacted monomers and the formation of potentially unstable crosslinks. In contrast, dihydrazide-based crosslinkers like this compound (and its analogue, adipic dihydrazide) offer a more biocompatible alternative. While they may result in materials with comparatively lower mechanical strength than those crosslinked with glutaraldehyde, their superior cytocompatibility makes them a preferred choice for applications involving cell encapsulation and tissue engineering where cell viability is paramount.
Crosslinking Mechanisms
The distinct performance characteristics of this compound and glutaraldehyde stem from their different chemical reactions with polymer chains.
This compound: Crosslinking with this compound typically involves a two-step carbodiimide-mediated reaction. First, a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxyl groups on a polymer backbone (e.g., hyaluronic acid, gelatin). Subsequently, the hydrazide groups of this compound react with the activated carboxyl groups to form stable amide bonds, resulting in a crosslinked network. A common alternative is the reaction of dihydrazides with polymers containing ketone groups, which forms a hydrazone linkage.
Glutaraldehyde: Glutaraldehyde spontaneously reacts with primary amine groups present in polymers like collagen and gelatin. This reaction forms Schiff bases, which can further undergo polymerization and other complex reactions to create a crosslinked network.[1][2][3] The reaction is highly efficient but can leave residual aldehyde groups, contributing to cytotoxicity.[4][5]
Performance Comparison: Quantitative Data
The following tables summarize the key performance differences between materials crosslinked with dihydrazides (represented by adipic dihydrazide) and glutaraldehyde based on available experimental data.
Table 1: Cytotoxicity Comparison
| Parameter | Dihydrazide Crosslinker (Adipic Dihydrazide) | Glutaraldehyde Crosslinker | Reference |
| Cell Viability | High cell viability reported in multiple studies. Described as biocompatible with various cell lines including mesenchymal stem cells, MC3T3, and L929 cells. | Significantly reduced cell viability. Can induce apoptosis. Scaffolds crosslinked with 1.0% and 2.5% GTA were found to be toxic to cells.[6] | [7] |
| Cytotoxicity Mechanism | Generally considered non-cytotoxic. | Release of cytotoxic unreacted glutaraldehyde.[5] Induction of apoptosis.[2] | [2][5] |
Table 2: Mechanical Properties Comparison
| Parameter | Dihydrazide Crosslinker | Glutaraldehyde Crosslinker | Reference |
| Compressive Modulus | Generally lower than glutaraldehyde-crosslinked materials. | High. For example, scaffolds crosslinked with 1.0% GTA had a compression modulus of 1.42 kPa, a significant increase from uncrosslinked scaffolds (0.49 kPa). | [6] |
| Tensile Modulus | Generally lower than glutaraldehyde-crosslinked materials. | High. For example, scaffolds crosslinked with 1.0% GTA had a tensile modulus of 567.44 kPa, a significant increase from uncrosslinked scaffolds (12.81 kPa). | [6] |
| Crosslinking Efficiency | Efficient, forming stable amide or hydrazone bonds. | Highly efficient in forming crosslinks with amine groups. | [6][8] |
Table 3: Biocompatibility and Biodegradation
| Parameter | Dihydrazide Crosslinker (Adipic Dihydrazide) | Glutaraldehyde Crosslinker | Reference |
| In Vivo Biocompatibility | Generally good, with minimal inflammatory response. | Can elicit inflammatory responses and is prone to calcification in long-term implants.[9] | [7] |
| Biodegradation | Biodegradable, with the rate depending on the polymer and crosslinking density. | Crosslinking significantly increases resistance to enzymatic degradation. Scaffolds crosslinked with GTA could maintain over 70% of their mass after 96 hours in an enzyme solution.[6] | [6] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol assesses cell metabolic activity as a measure of viability.
Materials:
-
Crosslinked hydrogel scaffolds
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Sterilize hydrogel samples (e.g., via UV irradiation). Place each sample into a well of a 96-well plate.
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts or relevant cell type) onto the surface of the hydrogels and in control wells (no hydrogel) at a density of 1 x 10^4 cells/well. Culture for 24-72 hours.
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the control (cells cultured without hydrogel).
Crosslinking Efficiency: Ninhydrin Assay for Free Amine Groups
This assay quantifies the number of free primary amine groups in a polymer before and after crosslinking with glutaraldehyde. A decrease in free amines indicates a higher degree of crosslinking.
Materials:
-
Polymer samples (before and after crosslinking)
-
Ninhydrin reagent
-
Ethanol
-
Water bath
-
Spectrophotometer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried polymer sample.
-
Reaction: Add 1 mL of ninhydrin reagent to the sample.
-
Incubation: Heat the mixture in a boiling water bath for 20 minutes to allow for color development.
-
Dilution: Cool the samples to room temperature and add 5 mL of 50% ethanol.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm.
-
Quantification: Use a standard curve prepared with a known concentration of an amino acid (e.g., glycine) to determine the concentration of free amine groups in the samples. The crosslinking degree can be calculated by the percentage decrease in free amine groups after crosslinking.
Mechanical Testing: Uniaxial Compression
This protocol determines the compressive modulus of the hydrogel.
Materials:
-
Cylindrical hydrogel samples of uniform dimensions
-
Mechanical testing machine (e.g., Instron) with a compression platen
-
Calipers
Procedure:
-
Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height.
-
Measurement: Measure the exact dimensions of the sample using calipers.
-
Testing: Place the sample on the lower platen of the mechanical tester. Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Data Acquisition: Record the stress-strain data until the sample is compressed to a defined strain (e.g., 10-20%).
-
Analysis: The compressive modulus is calculated from the initial linear region of the stress-strain curve.
Visualizations
Crosslinking Mechanism Diagrams
Caption: Chemical crosslinking mechanisms of glutaraldehyde and this compound.
Experimental Workflow for Performance Comparison
Caption: A generalized workflow for the comparative evaluation of crosslinker performance.
References
- 1. Glutaraldehyde cross-linking of amniotic membranes affects their nanofibrous structures and limbal epithelial cell culture characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of hyaluronic acid initial concentration on cross-linking efficiency of hyaluronic acid - based hydrogels used in biomedical and cosmetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating Azelaic Dihydrazide as a Hydrogel Crosslinker: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is paramount in designing hydrogels with specific and reliable properties. Azelaic dihydrazide (ADH), a dicarboxylic acid dihydrazide, presents a viable option for creating biocompatible and biodegradable hydrogels. This guide provides a comparative analysis of ADH's crosslinking efficiency against other commonly used agents, supported by experimental data and detailed protocols to aid in the selection and validation process.
The Chemistry of Crosslinking: How this compound Works
This compound functions as a crosslinker by forming stable hydrazone bonds with aldehyde groups present on polymer chains. This reaction is typically carried out in an aqueous solution and proceeds efficiently under mild conditions, making it suitable for encapsulating sensitive therapeutic agents. The resulting three-dimensional network structure is what gives the hydrogel its characteristic properties.
A key advantage of using dihydrazide crosslinkers like ADH is the potential for creating hydrogels with tunable degradation rates, as the hydrazone bond can be susceptible to hydrolysis. This is a desirable feature for applications such as controlled drug delivery and tissue engineering scaffolds that need to degrade as new tissue forms.
Performance Comparison of Crosslinking Agents
The efficiency of a crosslinker is evaluated by the resulting hydrogel's mechanical strength, swelling behavior, and degradation kinetics. Below is a compilation of quantitative data from various studies, offering a comparative look at the performance of ADH and other common crosslinkers.
It is important to note that the data presented here is compiled from different studies using various polymer systems and experimental conditions. Therefore, a direct comparison of absolute values should be made with caution. The tables aim to provide a general performance overview of each crosslinking agent.
Mechanical Properties
The mechanical integrity of a hydrogel is crucial for its application. Rheological measurements, such as storage modulus (G') and shear modulus, provide quantitative insights into the stiffness and elasticity of the hydrogel network.
| Crosslinker | Polymer System | Crosslinker Concentration | Mechanical Property | Value |
| Adipic Dihydrazide (ADH) | Alginate | < 5% | Shear Modulus | Not specified, but noted to be independent of agent type at this concentration[1] |
| Glutaraldehyde (GA) | Chitosan/Collagen | Not Specified | Storage Modulus (G') | Not Specified, but noted to be more effective than other agents[2] |
| EDC/NHS | Collagen | 5% EDC | Storage Modulus (G') | Not specified, but rheological analysis indicated relatively strong hydrogels[3] |
| EDC/NHS | Chitosan/Collagen | Not Specified | Storage Modulus (G') | Not specified, but noted to be more effective than other agents[2] |
Swelling Behavior
The swelling ratio of a hydrogel, which indicates its capacity to absorb and retain water, is a critical parameter for applications like wound dressings and drug delivery. It is inversely related to the crosslinking density.
| Crosslinker | Polymer System | Crosslinker Concentration | Swelling Ratio (%) | | :--- | :--- | :--- | :--- | :--- | | Adipic Dihydrazide (ADH) | Alginate/k-Carrageenan | Not Specified | Not Specified, but swelling kinetics were studied[4] | | Glutaraldehyde (GA) | Chitosan | 0.068% | ~1200%[5] | | Glutaraldehyde (GA) | Chitosan | 0.30% | ~600%[5] | | Glutaraldehyde (GA) | Chitosan | 1 mL | ~50%[6] | | Glutaraldehyde (GA) | Poly(vinyl alcohol) | 5% | pH-dependent, max at pH 6.8 | | EDC/NHS | Gelatin | Not Specified | Comparable to un-crosslinked gelatin[7] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for key characterization techniques are provided below.
Rheological Analysis for Mechanical Properties
Objective: To determine the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G'').
Protocol:
-
Prepare hydrogel samples in a cylindrical shape of a defined diameter and thickness.
-
Place the sample on the rheometer plate (e.g., a parallel plate geometry).
-
Lower the upper plate to make contact with the hydrogel and apply a slight normal force to ensure proper contact.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region (typically 0.1% to 1% strain). The frequency range can be set from 0.1 to 100 rad/s.
-
Record the storage modulus (G') and loss modulus (G'') as a function of frequency. A higher G' indicates a more elastic and rigid hydrogel.[3][8]
Swelling Ratio Determination
Objective: To quantify the water absorption capacity of the hydrogel.
Protocol:
-
Prepare and lyophilize hydrogel samples to determine their dry weight (W_d).
-
Immerse the dried hydrogel samples in a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4 and a temperature of 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (W_s).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.[5][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the formation of crosslinks by identifying characteristic chemical bonds.
Protocol:
-
Lyophilize the hydrogel samples to obtain a dry powder.
-
Mix a small amount of the powdered hydrogel with potassium bromide (KBr) and press it into a thin pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.
-
Analyze the spectrum for the appearance of new peaks or shifts in existing peaks that indicate the formation of hydrazone bonds (typically around 1650 cm⁻¹ for C=N stretching) and the disappearance or reduction of aldehyde peaks.
Visualizing the Science: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Dihydrazide crosslinking mechanism.
Caption: Hydrogel characterization workflow.
References
- 1. thesis.unipd.it [thesis.unipd.it]
- 2. Effect of different crosslinking agents on hybrid chitosan/collagen hydrogels for potential tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ajouronline.com [ajouronline.com]
- 7. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advancedbiomatrix.com [advancedbiomatrix.com]
Comparative Guide to Analytical Methods for the Quantification of Azelaic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of azelaic dihydrazide. Due to a scarcity of published methods specifically validated for this compound, this document outlines methodologies adapted from well-established analytical techniques for the parent compound, azelaic acid, and other similar hydrazide-containing molecules. The principles and experimental protocols detailed herein are intended to serve as a robust starting point for the development and validation of analytical methods for this compound.
The primary analytical challenges in quantifying this compound are similar to those of azelaic acid, namely its low volatility and lack of a strong chromophore for UV-Vis detection at higher wavelengths. The methods discussed below address these challenges through various chromatographic and detection strategies.
Method Comparison
The three principal analytical techniques evaluated in this guide are:
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following sections provide a detailed comparison of these methods, including their principles, potential performance characteristics, and detailed experimental protocols.
Quantitative Performance Comparison
The following table summarizes the anticipated quantitative performance of the proposed analytical methods for this compound, based on data from analogous methods for azelaic acid and other hydrazides.
| Parameter | RP-HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity Range | 5 - 400 µg/mL[1][2][3] | 100 ng/mL - 100 µg/mL[4] | 100 - 1000 ng/mL[5] |
| Correlation Coefficient (r²) | ≥ 0.998[1][2][3] | ≥ 0.999[6][7] | ≥ 0.99[5] |
| Limit of Detection (LOD) | ~1 µg/mL[1] | ~10 ng/mL[4] | ~0.18 µg/mL[5] |
| Limit of Quantification (LOQ) | ~3 µg/mL[1] | ~100 ng/mL[4] | ~0.54 µg/mL[5] |
| Accuracy (% Recovery) | > 96%[1][2] | 96.4 - 103.4%[4] | 98 - 103%[8] |
| Precision (%RSD) | ≤ 2%[1][2] | < 2%[4] | < 8%[8] |
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC with UV detection is a widely accessible and robust technique for the quantification of organic molecules. For azelaic acid, detection is typically performed at low wavelengths (~205-210 nm) due to the absence of a significant chromophore.[1][9] A similar approach is proposed for this compound.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in the mobile phase to a desired concentration.
-
If the sample is in a complex matrix (e.g., a cream formulation), perform a solvent extraction using a suitable organic solvent like acetonitrile.[2]
-
Vortex and centrifuge the sample to precipitate excipients.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
b) Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Kromasil 100-5C18, 250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A typical mobile phase for azelaic acid is 50 mM sodium di-hydrogen orthophosphate (pH 3.5) and acetonitrile in a 75:25 v/v ratio.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection Wavelength: 206 nm.[1]
-
Injection Volume: 20 µL.
c) Calibration:
Prepare a series of standard solutions of this compound in the mobile phase, ranging from approximately 5 to 400 µg/mL.[1] Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Caption: Workflow for RP-HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers high sensitivity and selectivity. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for gas chromatography.[4] This typically involves the esterification of the carboxylic acid groups. For this compound, a potential approach could involve hydrolysis to azelaic acid followed by esterification, or derivatization of the hydrazide functional groups. The following protocol is based on the derivatization of the corresponding dicarboxylic acid.
Experimental Protocol
a) Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix.
-
Hydrolysis (optional but likely necessary): Hydrolyze the this compound to azelaic acid under acidic or basic conditions.
-
Derivatization (Esterification):
-
Evaporate the sample containing azelaic acid to dryness under a stream of nitrogen.
-
Add 1 mL of 10-14% Boron trifluoride in methanol (BF3-methanol).[7][10]
-
Seal the vial and heat at 60°C for 10 minutes to form the dimethyl ester of azelaic acid.[7]
-
After cooling, add hexane and a saturated sodium chloride solution, vortex, and collect the hexane layer containing the derivatized analyte.
-
Dry the hexane extract with anhydrous sodium sulfate.
-
b) GC-MS Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar or medium-polarity column such as an HP-5ms (30 m x 0.25 mm x 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 120°C), hold for a short period, then ramp up to a higher temperature (e.g., 200°C).[10]
-
Injector and Interface Temperature: 260°C.[10]
-
Ion Source Temperature: 160°C.[10]
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
c) Calibration:
Prepare calibration standards of this compound and subject them to the same hydrolysis and derivatization procedure as the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method that is well-suited for the analysis of compounds in complex matrices.[11] This method would likely not require derivatization for this compound.
Experimental Protocol
a) Sample Preparation:
-
For samples in a biological matrix like plasma, perform a protein precipitation step. Add 3 parts of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound) to 1 part of the plasma sample.[11]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
b) LC-MS/MS Conditions:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid (e.g., 0.1%) to aid in ionization.[11]
-
Ionization Mode: Positive electrospray ionization (ESI+) is predicted to be suitable for the dihydrazide functional groups.
-
Mass Spectrometric Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined experimentally.
c) Calibration:
Prepare calibration standards by spiking known amounts of this compound into a blank matrix that matches the samples to be analyzed.[11]
Caption: Proposed workflow for LC-MS/MS analysis of this compound.
Conclusion
The choice of the most suitable analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
RP-HPLC-UV is a good option for routine quality control applications where high sensitivity is not required and the sample matrix is relatively simple.
-
GC-MS with derivatization offers higher sensitivity than HPLC-UV but involves a more complex sample preparation procedure.
-
LC-MS/MS is the most sensitive and selective method and is ideal for the analysis of this compound in complex biological matrices at low concentrations.
It is crucial to note that the provided protocols are proposed starting points. For any of these methods, full validation according to the relevant regulatory guidelines (e.g., ICH) would be required to ensure the accuracy, precision, and reliability of the results. This would involve a thorough evaluation of specificity, linearity, range, accuracy, precision, and robustness for the specific application.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction and Quantification of Azelaic Acid from Different Wheat Samples (Triticum durum Desf.) and Evaluation of Their Antimicrobial and Antioxidant Activities [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of RP-HPLC method for Azelaic acid in prepared cubosomal dispersion using Design of Expert approach - IJSAT [ijsat.org]
- 10. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Method Development for Azelaic Dihydrazide Analysis
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of azelaic dihydrazide, a polar, non-chromophoric compound, presents unique challenges in HPLC method development. This guide provides a comparative overview of potential analytical strategies, offering detailed experimental protocols and supporting data to aid in the selection of an appropriate method. We will explore two primary approaches: a direct analysis method leveraging advanced column chemistry and detection, and a pre-column derivatization method to enhance detectability.
Analytical Challenges
This compound's high polarity makes it poorly retained on traditional reversed-phase columns like C18, leading to elution in the solvent front and inadequate separation. Furthermore, its lack of a significant UV-absorbing chromophore renders standard UV-Vis detection insensitive. To overcome these obstacles, specialized HPLC techniques are required.
Method 1: Direct Analysis using Mixed-Mode Chromatography with Charged Aerosol Detection (CAD)
This approach offers the advantage of analyzing this compound in its native form, avoiding the complexities of derivatization. Mixed-mode chromatography combines reversed-phase and ion-exchange functionalities on a single stationary phase, providing enhanced retention for polar and charged analytes.[1][2][3][4] When coupled with a Charged Aerosol Detector (CAD), which does not rely on the analyte's optical properties, sensitive and near-universal detection of non-volatile and semi-volatile compounds can be achieved.[5][6][7][8][9]
A direct precedent for this approach is the successful analysis of adipic dihydrazide, a structurally similar compound, by HPLC-MS/MS.[10][11] This demonstrates the feasibility of retaining and detecting dicarboxylic acid dihydrazides without derivatization.
Experimental Protocol
| Parameter | Specification |
| Column | Mixed-Mode C18 with embedded ion-exchange groups (e.g., Acclaim Trinity P1, Obelisc N) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% A to 50% A over 15 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | Charged Aerosol Detector (CAD) |
| Nebulizer Temperature | 35 °C |
| Gas | Nitrogen at 35 psi |
Logical Workflow for Direct Analysis Method Development
Caption: Workflow for Direct Analysis Method Development.
Method 2: Pre-Column Derivatization with Dansyl Chloride and Fluorescence Detection
To overcome the poor UV absorbance of this compound, a pre-column derivatization strategy can be employed. Dansyl chloride reacts with the primary amine groups of the hydrazides to form a highly fluorescent derivative.[1][6] This allows for sensitive and selective detection using a fluorescence detector. This approach is widely used for the analysis of amino acids and other compounds with primary and secondary amine functionalities.
Experimental Protocol
Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a vial, add 100 µL of 100 mM borate buffer (pH 9.5).
-
Add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetonitrile.
-
Vortex the mixture and heat at 60 °C for 45 minutes in a water bath.
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of a 2% (v/v) acetic acid solution to stop the reaction.
-
Filter the solution through a 0.45 µm syringe filter before injection.
| Parameter | Specification |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 50 mM Sodium Acetate Buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detector | Fluorescence Detector |
| Excitation Wavelength | 340 nm |
| Emission Wavelength | 525 nm |
Signaling Pathway of Derivatization and Detection
Caption: Derivatization and Detection Pathway.
Comparison of Proposed Methods
| Feature | Method 1: Direct Analysis (Mixed-Mode with CAD) | Method 2: Pre-Column Derivatization (Dansyl Chloride with FLD) |
| Principle | Separation of the native analyte with universal detection. | Chemical modification to introduce a fluorescent tag for sensitive detection. |
| Sensitivity | Good, typically in the low nanogram range.[5] | Excellent, potentially reaching picogram levels. |
| Selectivity | Dependent on the chromatographic separation. | High, as only compounds that react with the derivatizing agent are detected. |
| Sample Preparation | Minimal, typically just dissolution and filtration. | More complex, involving a chemical reaction with specific timing and temperature control. |
| Method Development | Requires optimization of mixed-mode separation and CAD parameters. | Involves optimization of both the derivatization reaction and the chromatographic separation of the derivative. |
| Instrumentation | Requires a specialized Charged Aerosol Detector. | Requires a standard Fluorescence Detector. |
| Potential Issues | Requires volatile mobile phases; response can be non-linear.[5] | Incomplete derivatization, formation of by-products, reagent interference. |
Conclusion
The choice of an HPLC method for the analysis of this compound depends on the specific requirements of the assay, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
The direct analysis method using mixed-mode chromatography with charged aerosol detection is a robust and straightforward approach that avoids the potential pitfalls of derivatization. It is well-suited for routine quality control and for the analysis of formulations where simplicity and direct quantification of the native analyte are paramount.
The pre-column derivatization method with dansyl chloride and fluorescence detection offers superior sensitivity and is the preferred choice for trace analysis or when working with complex biological matrices where high selectivity is crucial. While the method development is more involved, the significant enhancement in detectability can be a decisive advantage.
Researchers and drug development professionals should carefully consider the trade-offs between these two approaches to select the most appropriate method for their specific analytical needs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. waters.com [waters.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Dihydrazide Crosslinkers: Impact on Polymer Mechanical Properties
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable crosslinking agent is a critical determinant of the final mechanical properties of a polymer network. Dihydrazides, a class of crosslinkers that form stable hydrazone bonds with carbonyl groups, are widely employed in the formulation of hydrogels, coatings, and adhesives for biomedical and pharmaceutical applications. The structural characteristics of the dihydrazide, such as chain length and rigidity, significantly influence the resulting polymer's tensile strength, elasticity, and durability. This guide provides a comparative analysis of the mechanical properties of polymers crosslinked with different dihydrazides, supported by experimental data and detailed methodologies.
Comparative Analysis of Mechanical Properties
The choice of dihydrazide crosslinker directly impacts the mechanical performance of the resulting polymer network. Generally, shorter, more rigid dihydrazides tend to produce stiffer materials with higher tensile strength and modulus, while longer, more flexible dihydrazides can impart greater elongation and toughness. The following table summarizes quantitative data from various studies, illustrating the influence of different dihydrazides on the mechanical properties of polymers.
| Polymer System | Dihydrazide Crosslinker | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Compressive Modulus (kPa) | Adhesion Strength (kgf/cm²) | Reference |
| Hyaluronic Acid | Adipic Dihydrazide (ADH) | - | - | - | 4.5 - 42.2 | - | [1] |
| Epoxy Resin | Adipic Dihydrazide (ADH) | - | - | - | - | 25.7+ | [2] |
| Epoxy Resin | Isophthalic Dihydrazide (IDH) | - | - | - | - | <25.7 | [2] |
| Epoxy Resin | Sebacic Dihydrazide (SDH) | - | - | - | - | >25.7 | [2] |
| Gelatin | Adipic Dihydrazide (ADH) | - | - | - | - | - | [3] |
| Polyurethane | Adipic Dihydrazide (ADH) | - | - | - | - | - | [4] |
Note: Data is collated from multiple sources and polymer systems. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
To ensure reproducibility and accurate comparison of results, detailed and standardized experimental protocols are essential. The following are methodologies for key experiments cited in the comparison of dihydrazide-crosslinked polymers.
Polymer Synthesis and Crosslinking
a. Synthesis of Hydrazide-Functionalized Polymer (e.g., Hyaluronic Acid-Adipic Dihydrazide, HA-ADH)
-
Dissolution: Dissolve 200 mg of hyaluronic acid (HA) in 20 mL of deionized water to create a 1% (w/v) solution.[5]
-
Addition of Reagents: To the HA solution, add 183.75 mg of adipic dihydrazide (ADH) and 142.53 mg of 1-hydroxybenzotriazole (HOBt). Adjust the pH of the solution to 4.75.[5]
-
Initiation of Coupling: Add 91.00 mg of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution while maintaining the pH at 4.75.[5]
-
Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.[5]
-
Purification: Purify the resulting HA-ADH polymer through dialysis against deionized water for 3-5 days, followed by lyophilization to obtain a dry powder.[5]
b. Synthesis of Aldehyde-Functionalized Polymer (e.g., Oxidized Hyaluronic Acid, HA-Ox)
-
Dissolution: Dissolve 200 mg of HA in 10 mL of deionized water to form a 2% (w/v) solution.[5]
-
Oxidation: Add a calculated amount of sodium periodate (NaIO₄) to the HA solution and stir in the dark for 4 hours at room temperature. The molar ratio of HA repeating units to NaIO₄ will determine the degree of oxidation.[5]
-
Quenching: Quench the reaction by adding ethylene glycol.[5]
-
Purification: Purify the HA-Ox by dialysis against deionized water, followed by lyophilization.[5]
c. Hydrogel Formation via Hydrazone Crosslinking
-
Preparation of Solutions: Prepare separate solutions of the hydrazide-functionalized polymer (e.g., HA-ADH) and the aldehyde-functionalized polymer (e.g., HA-Ox) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[5]
-
Mixing: Mix the two polymer solutions at the desired concentrations and ratios. Gelation will occur at room temperature as hydrazone bonds form between the hydrazide and aldehyde groups.[5]
Mechanical Testing
a. Tensile Testing of Polymer Films/Hydrogels (Adapted from ASTM D638 and ASTM D882)
-
Specimen Preparation: Prepare dog-bone or rectangular shaped specimens of the crosslinked polymer with uniform thickness and dimensions as specified by the relevant ASTM standard (e.g., ASTM D638 for thicker samples, ASTM D882 for thin films).[6][7][8]
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.[9]
-
Testing Machine: Use a universal testing machine equipped with a suitable load cell and grips.[7]
-
Test Procedure:
-
Mount the specimen in the grips of the testing machine, ensuring it is aligned and not slipping.[7]
-
Apply a constant rate of crosshead movement (strain rate) until the specimen fails. The specific rate will depend on the material and the standard being followed.[10]
-
Record the force applied and the elongation of the specimen throughout the test.[7]
-
-
Data Analysis: From the resulting stress-strain curve, determine the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion of the curve), and elongation at break.[8]
b. Rheological Analysis of Hydrogels
-
Sample Preparation: Place a defined volume of the hydrogel sample onto the lower plate of a rheometer.
-
Geometry: Use a parallel plate or cone-and-plate geometry. Lower the upper geometry to a defined gap distance.
-
Frequency Sweep: Perform a frequency sweep at a constant, low strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G''). This provides information on the elastic and viscous properties of the hydrogel.
-
Strain Sweep: Conduct a strain sweep at a constant frequency to identify the linear viscoelastic region and the yield point of the hydrogel.
-
Time Sweep: Monitor the change in G' and G'' over time after mixing the polymer components to characterize the gelation kinetics.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for comparing the mechanical properties of polymers crosslinked with different dihydrazides.
Caption: Experimental workflow for comparing dihydrazide crosslinkers.
Signaling Pathway of Hydrazone Bond Formation
The crosslinking reaction between a dihydrazide and an aldehyde-functionalized polymer proceeds via the formation of a hydrazone bond, a type of Schiff base. This reaction is typically acid-catalyzed and results in the formation of a water molecule as a byproduct.
Caption: Reaction pathway for hydrazone crosslinking.
References
- 1. Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gantrade.com [gantrade.com]
- 4. Bienzymatically crosslinked gelatin/hyaluronic acid interpenetrating network hydrogels: preparation and characterization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crosslinked polyanhydrides for use in orthopedic applications: degradation behavior and mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of adipic dihydrazide modification on the performance of collagen/hyaluronic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Robust, Tough and Multifunctional Polyurethane/Tannic Acid Hydrogel Fabricated by Physical-Chemical Dual Crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Confirming Azelaic Dihydrazide Synthesis: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, confirming the successful synthesis of azelaic dihydrazide is crucial for ensuring the purity and desired properties of this versatile molecule. This guide provides a comparative analysis of spectroscopic techniques to monitor the reaction progress and verify the final product, supported by experimental data and detailed protocols.
The synthesis of this compound is a fundamental reaction in medicinal chemistry and materials science, where it serves as a key building block for various bioactive compounds and as a curing agent for polymers.[1] The reaction typically proceeds via one of two primary routes: the direct reaction of azelaic acid with hydrazine hydrate, or a two-step process involving the formation of a dialkyl azelate intermediate followed by reaction with hydrazine. Spectroscopic analysis is indispensable for tracking the conversion of the starting materials and the formation of the desired dihydrazide product.
Spectroscopic Monitoring of Reaction Completion
The key to confirming the completion of the this compound synthesis lies in observing the disappearance of the carboxylic acid or ester functional groups of the starting materials and the appearance of the characteristic hydrazide functional group in the product. The most effective spectroscopic techniques for this purpose are Fourier-Transform Infrared (FTIR) Spectroscopy and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful and rapid technique for monitoring the changes in functional groups during a chemical reaction. The conversion of azelaic acid or its diester to this compound is characterized by distinct changes in the infrared spectrum.
The disappearance of the broad O-H stretch of the carboxylic acid and the shift in the carbonyl (C=O) stretching frequency are clear indicators of reaction progress.
| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) | Reactant/Product | Notes |
| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Reactant | Disappearance of this broad signal is a primary indicator of the consumption of azelaic acid.[2] |
| C=O (Carboxylic Acid) | 1700-1725 | Reactant | This peak will diminish as the reaction proceeds. For azelaic acid specifically, a strong peak is observed around 1684-1705 cm⁻¹.[3][4] |
| C=O (Ester) | 1735-1750 | Intermediate | In a two-step synthesis, this peak will first appear and then disappear as the ester is converted to the dihydrazide.[5] |
| N-H (Hydrazide) | 3200-3400 (sharp, multiple bands) | Product | The appearance of these sharp peaks indicates the formation of the hydrazide group.[6] |
| C=O (Amide I band) | 1630-1680 | Product | The carbonyl stretch of the hydrazide appears at a lower frequency than the carboxylic acid or ester.[7] |
| N-H bend (Amide II) | 1515-1550 | Product | The appearance of this band is another strong indicator of hydrazide formation. |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. Monitoring the reaction via ¹H NMR involves observing the disappearance of the acidic proton of the carboxylic acid and the appearance of new signals corresponding to the protons of the hydrazide group.
| Proton Environment | Chemical Shift (δ, ppm) | Reactant/Product | Notes |
| -COOH (Carboxylic Acid) | 10-13 | Reactant | This singlet, which is often broad, will completely disappear upon formation of the dihydrazide. For azelaic acid, this peak is observed around 11.9-12.0 δ.[8][9] |
| -CH₂-COOH (α-protons) | 2.2-2.4 | Reactant | These protons, adjacent to the carboxylic acid, will experience a slight upfield shift upon conversion to the hydrazide. For azelaic acid, these appear around 2.19-2.27 δ.[8] |
| -O-CH₂-R or -O-CH₃ (Ester) | 3.5-4.5 or ~3.7 | Intermediate | In a two-step synthesis, the appearance and subsequent disappearance of these signals from the alcohol portion of the ester indicate the progress of the second step. |
| -NH-NH₂ (Hydrazide) | 4.1-4.5 (broad singlet) | Product | The appearance of the -NH₂ protons of the hydrazide is a key indicator of product formation. The exact chemical shift can be solvent and concentration-dependent. |
| -CO-NH- (Hydrazide) | 8.0-9.5 (broad singlet) | Product | The appearance of the -NH- proton signal is another definitive sign of hydrazide formation. The chemical shift can vary depending on the solvent and concentration. |
| -CH₂-CO-NH- (α-protons) | 2.0-2.2 | Product | A slight upfield shift of the protons alpha to the carbonyl group is expected upon conversion from the carboxylic acid or ester to the hydrazide. |
Experimental Protocols
Below are representative protocols for the synthesis of this compound, which can be monitored using the spectroscopic methods described above.
Protocol 1: Direct Synthesis from Azelaic Acid
This protocol is adapted from a continuous flow synthesis method, which can also be performed in a batch process.
Materials:
-
Azelaic acid
-
Hydrazine hydrate (8.3 M solution in methanol)
-
Sulfuric acid (concentrated)
-
Methanol
Procedure:
-
Prepare a solution of azelaic acid in methanol containing a catalytic amount of concentrated sulfuric acid (e.g., 0.2 equivalents).
-
In a separate vessel, prepare a solution of hydrazine hydrate in methanol.
-
Combine the two solutions and heat the mixture to reflux.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by FTIR and/or ¹H NMR spectroscopy.
-
Upon completion of the reaction (indicated by the disappearance of the carboxylic acid signals), cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.[10]
Protocol 2: Two-Step Synthesis via Dimethyl Azelate
Step 1: Synthesis of Dimethyl Azelate
-
Dissolve azelaic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction by FTIR or ¹H NMR until the carboxylic acid signals are no longer observed, and the characteristic ester signals appear.
-
Once the reaction is complete, neutralize the acid catalyst, remove the excess methanol under reduced pressure, and purify the resulting dimethyl azelate.[11]
Step 2: Synthesis of this compound from Dimethyl Azelate
-
Dissolve the purified dimethyl azelate in ethanol.
-
Add an excess of hydrazine hydrate.
-
Heat the mixture to reflux.
-
Monitor the reaction by observing the disappearance of the ester signals and the appearance of the hydrazide signals in the FTIR and ¹H NMR spectra.
-
Upon completion, cool the reaction mixture to allow the this compound to crystallize.
-
Collect the product by filtration, wash with cold ethanol, and dry.[12]
Workflow for Spectroscopic Confirmation
Caption: Workflow for monitoring the synthesis of this compound.
Logical Relationship of Spectroscopic Changes
Caption: Correlation of chemical transformation and spectroscopic evidence.
By employing a systematic approach of spectroscopic analysis, researchers can confidently confirm the completion of the this compound synthesis, ensuring the quality and reliability of their results for downstream applications.
References
- 1. Wholesale this compound CAS:4080-95-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Azelaic acid(123-99-9) 1H NMR spectrum [chemicalbook.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. osti.gov [osti.gov]
- 11. Dimethyl azelate synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Azelaic Dihydrazide and Carbodiimide Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent linkage of biomolecules is a fundamental technique in the development of therapeutics, diagnostics, and research tools. The choice of crosslinker is critical, dictating the stability, activity, and overall performance of the resulting bioconjugate. This guide provides an objective comparison between two common classes of crosslinkers: azelaic dihydrazide, which forms hydrazone bonds, and carbodiimides (utilizing EDC/NHS chemistry), which form stable amide bonds.
At a Glance: Key Differences
| Feature | This compound | Carbodiimide (EDC/NHS) |
| Target Functional Groups | Aldehydes/Ketones | Carboxylic Acids & Primary Amines |
| Bond Formed | Hydrazone | Amide |
| Bond Stability | pH-sensitive (labile in acidic conditions) | Highly stable across a broad pH range |
| Crosslinker Type | Heterobifunctional | "Zero-length" |
| Spacer Arm Length | ~13.9 Å (C9 chain) | 0 Å |
| Reaction pH (Optimal) | ~4.5 | Activation: 4.5-6.0; Coupling: 7.2-8.5 |
| Biocompatibility | Generally considered biocompatible | Reagents can have some cytotoxicity, but purified conjugates are generally well-tolerated. |
Mechanism of Action
This compound
This compound is a homobifunctional crosslinker with two hydrazide moieties at either end of a nine-carbon spacer. The primary reaction mechanism involves the condensation of the hydrazide group with a carbonyl group (aldehyde or ketone) to form a hydrazone bond, with the elimination of a water molecule. This reaction is typically catalyzed by acidic conditions.
Carbodiimide (EDC/NHS)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker, meaning it facilitates the formation of an amide bond between a carboxylic acid and a primary amine without being incorporated into the final product.[1][2] The reaction proceeds through a highly reactive O-acylisourea intermediate.[1] This intermediate is prone to hydrolysis, which can be mitigated by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with a primary amine to form a stable amide bond.[1][2]
Quantitative Performance Data
Direct quantitative comparisons between this compound and EDC/NHS are limited in the literature. However, data from studies using analogous hydrazides and general knowledge of the chemistries provide a basis for comparison.
Table 1: Reaction Efficiency and Bond Stability
| Parameter | This compound (Hydrazone Bond) | Carbodiimide (EDC/NHS) (Amide Bond) |
| Typical Reaction Yield | Dependent on reactant concentrations and pH; can be driven to high conversion with optimized conditions. | 40-75% for one-pot reactions, can be higher with purified activated esters.[3] |
| Crosslinking Efficiency | Not widely reported for this compound specifically. Adipic dihydrazide has been shown to be an effective crosslinker in various systems.[4] | Can achieve up to 52% crosslinking of available amine groups in collagen at high concentrations.[5] |
| Bond Stability (Half-life) | pH 5.0: Hours to days, depending on the structure.[6] pH 7.4: Days to weeks.[6] | Extremely stable under physiological conditions; estimated half-life of hundreds of years.[7] |
| Key Stability Feature | Reversible under acidic conditions, allowing for controlled release applications. | Essentially irreversible, providing long-term stability. |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using this compound
This protocol is a generalized procedure for crosslinking two proteins, one of which has been modified to contain aldehyde groups.
Materials:
-
Protein #1 (to be modified with aldehyde groups)
-
Sodium periodate (NaIO₄)
-
Protein #2 (containing native lysine residues)
-
This compound
-
Activation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7
-
Quenching Solution: 1 M Glycine, pH 8.0
-
Desalting Columns
Procedure:
-
Generation of Aldehyde Groups on Protein #1 (Glycoprotein): a. Dissolve Protein #1 in Activation Buffer. b. Add a 10-fold molar excess of sodium periodate. c. Incubate in the dark for 30 minutes at room temperature. d. Quench the reaction by adding a 10-fold molar excess of glycerol and incubate for 5 minutes. e. Remove excess reagents using a desalting column equilibrated with Conjugation Buffer.
-
Crosslinking Reaction: a. Dissolve this compound in Conjugation Buffer to a final concentration of 10-50 mM. b. Add the this compound solution to the aldehyde-modified Protein #1. c. Incubate for 2 hours at room temperature.
-
Conjugation to Protein #2: a. Add Protein #2 to the reaction mixture at an equimolar ratio to Protein #1. b. Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Reduction of Hydrazone Bond (Optional for Stabilization): a. Add sodium cyanoborohydride (NaBH₃CN) to a final concentration of 50 mM. b. Incubate for 1 hour at room temperature.
-
Purification: a. Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess crosslinker and unreacted proteins.
Protocol 2: Two-Step Protein-Protein Conjugation using EDC/NHS
This protocol is adapted from the widely used procedure described by Grabarek and Gergely (1990).[2]
Materials:
-
Protein #1 (containing carboxyl groups)
-
Protein #2 (containing primary amine groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 2-Mercaptoethanol or Hydroxylamine
-
Desalting Columns
Procedure:
-
Activation of Protein #1: a. Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL. b. Add a 2-10 fold molar excess of Sulfo-NHS over Protein #1. c. Add a 2-4 fold molar excess of EDC over Sulfo-NHS.[8] d. Incubate the reaction for 15-30 minutes at room temperature.
-
Quenching of EDC (Optional but Recommended): a. Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC.[2] This prevents EDC from crosslinking carboxyls on Protein #2.
-
Removal of Excess Reagents: a. Separate the activated Protein #1 from excess reagents and byproducts using a desalting column equilibrated with Coupling Buffer.
-
Conjugation to Protein #2: a. Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio. b. Allow the proteins to react for 2 hours at room temperature or overnight at 4°C.[9]
-
Quenching of Reaction (Optional): a. Add hydroxylamine to a final concentration of 10-50 mM to quench any remaining active NHS esters.
-
Purification: a. Purify the final conjugate using a desalting column or size-exclusion chromatography.
Experimental Workflow Comparison
Discussion of Alternatives and Performance
Stability and Controlled Release
The most significant difference between these two crosslinking strategies lies in the stability of the resulting bond. The amide bond formed via EDC/NHS chemistry is exceptionally stable under a wide range of physiological conditions, making it ideal for applications requiring long-term, irreversible conjugation, such as the creation of stable antibody-drug conjugates (ADCs) or immobilized enzymes.[7]
In contrast, the hydrazone bond formed with this compound is susceptible to hydrolysis, particularly in acidic environments.[6] This pH-dependent lability can be a distinct advantage in drug delivery systems designed for targeted release within the acidic microenvironment of tumors or within endosomes and lysosomes of cells.[10] However, for applications requiring long-term stability in circulation, the potential for premature cleavage of the hydrazone linkage is a critical consideration.[6]
Specificity and Side Reactions
EDC/NHS chemistry targets the abundant carboxyl and primary amine groups on proteins.[1] While effective, this can lead to a heterogeneous mixture of products and potential protein polymerization if both molecules contain both functional groups.[11] A two-step protocol, as described above, can help to minimize this side reaction.[2] Another potential side reaction is the formation of an N-acylurea byproduct, which is an irreversible modification of the carboxyl group.[12]
This compound chemistry offers greater specificity by targeting less common aldehyde or ketone groups. These functional groups can be introduced into specific sites on a biomolecule, for example, by the oxidation of carbohydrate moieties on glycoproteins or through genetic engineering to incorporate unnatural amino acids. This allows for more precise control over the site of conjugation.
Impact on Biomolecule Function
The "zero-length" nature of EDC/NHS crosslinking can be advantageous as it does not introduce a potentially immunogenic or sterically hindering spacer arm.[1] However, the modification of carboxyl groups can alter the charge of a protein, potentially impacting its structure and function. Studies have shown that EDC/NHS crosslinking can affect the cell-interactive properties of collagen.[13]
This compound introduces a nine-carbon spacer arm, which can be beneficial in reducing steric hindrance between the conjugated molecules. The hydrazone bond itself is generally considered to be biocompatible.[14] However, the introduction of a new chemical linkage and spacer arm could potentially elicit an immune response or alter the pharmacokinetic properties of the bioconjugate.
Conclusion
The choice between this compound and carbodiimide crosslinkers is highly dependent on the specific application.
-
Carbodiimide (EDC/NHS) chemistry is the method of choice for creating highly stable, permanent linkages where the "zero-length" nature of the crosslink is desirable and the potential for heterogeneity can be managed.
-
This compound is a valuable tool for applications requiring pH-dependent controlled release or when site-specific conjugation to an aldehyde or ketone is desired. The reversibility of the hydrazone bond is a key feature that can be exploited in the design of advanced drug delivery systems.
Researchers should carefully consider the desired stability, specificity, and functional impact on the biomolecules when selecting the appropriate crosslinking strategy for their bioconjugation needs.
References
- 1. covachem.com [covachem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. Hydrazone Self-Crosslinking of Multiphase Elastin-Like Block Copolymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azelaic Dihydrazide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of all laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe and logistical disposal of azelaic dihydrazide, a substance generally classified as non-hazardous. By adhering to these protocols, laboratories can maintain operational efficiency and uphold the highest standards of safety and environmental responsibility.
This compound: A Non-Hazardous Profile
According to safety data sheets (SDS) complying with Regulation (EC) No 1272/2008, this compound is not classified as a hazardous substance or mixture.[1] This classification is a key determinant in its disposal protocol. However, it is crucial to recognize that even non-hazardous materials require responsible management to prevent environmental contamination.[2]
Below is a summary of the key safety and environmental data for this compound:
| Property | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | TCI Chemicals SDS[1] |
| Persistence and Bioaccumulation | Does not contain components considered to be persistent, bioaccumulative, or toxic (PBT) | TCI Chemicals SDS[1] |
| Endocrine Disrupting Properties | Does not contain components considered to have endocrine-disrupting properties | TCI Chemicals SDS[1] |
Standard Operating Procedure for Disposal
The disposal of this compound should always be conducted in accordance with institutional policies and local regulations. The following procedure outlines the general steps for its proper disposal.
Experimental Protocol: Waste Characterization and Segregation
-
Confirm Non-Hazardous Status: Always begin by consulting the manufacturer's Safety Data Sheet (SDS) to confirm that the specific formulation of this compound is classified as non-hazardous.
-
Segregate from Hazardous Waste: Ensure that this compound waste is not mixed with hazardous waste streams, such as solvents, acids, or heavy metals.[3] Mixing non-hazardous with hazardous waste can lead to unnecessary increases in the volume and cost of hazardous waste disposal.
-
Labeling: Clearly label the waste container as "Non-Hazardous Waste: this compound." Include the name of the generating laboratory and the date.
-
Consult Institutional EHS: Before proceeding with disposal, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority. They will provide specific guidance based on local regulations and facility capabilities.[2][4]
Disposal Pathways for this compound
Based on its non-hazardous classification, there are two primary disposal pathways for this compound, contingent on its physical state and institutional approval.
Solid Waste Disposal
For this compound in solid form:
-
Primary Containment: Place the solid waste in a securely sealed, chemically compatible container.
-
Institutional Approval for General Disposal: With approval from your EHS department, solid, non-hazardous chemical waste may be suitable for disposal in the regular trash.[1][4] Custodial staff should not handle chemical waste directly, so it is important to follow institutional procedures for placing such waste in designated collection areas.[4]
-
Landfill: If directed by your EHS department, the waste may be sent to a designated sanitary landfill.[4]
Liquid Waste Disposal (Aqueous Solutions)
For dilute, aqueous solutions of this compound:
-
EHS Consultation is Mandatory: Disposal of any chemical down the sanitary sewer requires explicit approval from your institution's EHS department.[4]
-
Neutralization (if necessary): While this compound itself is not acidic or basic, ensure the pH of the solution is within the acceptable range for drain disposal as specified by your local wastewater authority.
-
Dilution: If approved, the solution will likely need to be highly diluted with water before being poured down the drain.
-
Avoidance of Sewer Disposal for Concentrated Liquids: Concentrated solutions or large volumes should not be disposed of down the drain. These should be collected in a labeled container and disposed of through the institutional chemical waste program.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures and fostering a culture of safety and environmental consciousness, laboratories can effectively manage the disposal of this compound, ensuring the well-being of personnel and the protection of the environment.
References
Personal protective equipment for handling Azelaic dihydrazide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Azelaic dihydrazide in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain a secure laboratory environment.
Chemical Information:
-
Name: this compound
-
CAS Number: 4080-95-9
-
Molecular Formula: C₉H₂₀N₄O₂
-
Appearance: White to off-white powder or crystals
Hazard Assessment
According to the available Safety Data Sheet (SDS) from TCI Chemicals, this compound is not classified as a hazardous substance or mixture. However, as with any chemical, it should be handled with care to minimize exposure and maintain a safe working environment. The primary physical hazard to consider is the potential for dust formation, which can be inhaled.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety practices for non-hazardous powders.
| Body Part | PPE Recommendation | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves. Inspect for tears or holes before use. |
| Eyes | Safety glasses with side shields or goggles | Should be worn at all times in the laboratory. |
| Body | Laboratory coat | To protect skin and clothing from dust and spills. |
| Respiratory | Not required under normal use with adequate ventilation. | A dust mask may be used if handling large quantities or if dust is generated. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps will minimize the risk of exposure and ensure the safe handling of this compound.
-
Preparation:
-
Ensure the work area, such as a laboratory fume hood or a bench with adequate ventilation, is clean and uncluttered.
-
Assemble all necessary equipment and materials before handling the chemical.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
When weighing or transferring the powder, do so in a manner that minimizes dust generation. A weighing boat or enclosed balance is recommended.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid scooping with hands, even when gloved.
-
If preparing a solution, add the solid to the liquid slowly to avoid splashing.
-
-
In Case of a Spill:
-
For small spills, gently sweep up the solid material, avoiding the creation of dust clouds.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a wet cloth or paper towel to remove any remaining residue.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.
-
Clean all equipment and the work area.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of as chemical waste. Do not pour down the drain or discard in regular trash.
-
Contaminated Materials: Gloves, paper towels, and other materials that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent before disposal. The rinsate should be collected and disposed of as chemical waste.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disclaimer: This information is based on currently available safety data for this compound, which indicates it is not a hazardous substance. However, all chemicals should be handled with care in a laboratory setting. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to follow all institutional and regulatory safety guidelines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
